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  • Product: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
  • CAS: 1430398-57-4

Core Science & Biosynthesis

Foundational

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Abstract (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative of significant inte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Abstract

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. Cinnamic acids and their analogues are recognized as crucial intermediates in the synthesis of pharmaceuticals, polymers, and cosmetics, exhibiting a wide array of biological activities including anticancer, antioxidant, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for the title compound. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals. The primary pathway detailed involves an initial nucleophilic aromatic substitution to form the key intermediate, 4-morpholinobenzaldehyde, followed by a Knoevenagel condensation to construct the α,β-unsaturated carboxylic acid moiety. This guide includes detailed, step-by-step experimental protocols, characterization data, and a discussion of the underlying chemical principles that ensure a self-validating and reproducible synthesis.

Introduction

The Significance of Cinnamic Acid Derivatives

Cinnamic acid, or (2E)-3-phenylprop-2-enoic acid, and its derivatives are a class of organic compounds that occur naturally in a variety of plants, including the oil of cinnamon.[3] They serve as central intermediates in the biosynthesis of numerous natural products, such as flavonoids, lignols, and stilbenes.[3] In the realm of synthetic chemistry, these molecules are invaluable building blocks. Their α,β-unsaturated carbonyl system provides a reactive handle for a multitude of chemical transformations. This structural motif is a well-established pharmacophore, and its derivatives have been extensively investigated for therapeutic applications.[1][2]

Structural Overview of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

The target molecule, (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, possesses three key structural features:

  • A Prop-2-enoic Acid Moiety: The carboxylic acid group provides a site for amide or ester formation, while the trans-alkene (indicated by the '(2E)' descriptor) is crucial for the molecule's geometry.

  • A Phenyl Ring: This aromatic core acts as a rigid scaffold connecting the other functional groups.

  • A 4-Morpholinyl Substituent: The morpholine group is a common heterocycle in medicinal chemistry.[4] Its inclusion can significantly modulate the physicochemical properties of the parent molecule, such as solubility, polarity, and metabolic stability, and can provide key hydrogen bond accepting sites for interaction with biological targets.

Rationale for Synthetic Pathway Selection

Several classical and modern organic reactions can be employed for the synthesis of cinnamic acids, including the Perkin reaction, the Heck reaction, and the Knoevenagel condensation.[1][5][6]

  • Perkin Reaction: Involves the condensation of an aromatic aldehyde with an acid anhydride.[7][8] While effective, it often requires high temperatures.

  • Heck Reaction: A powerful palladium-catalyzed coupling of an aryl halide with an alkene.[1][9] This method is highly versatile but requires a transition-metal catalyst, which can be costly and may necessitate additional purification steps to remove metal residues, a critical consideration in pharmaceutical synthesis.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, typically catalyzed by a weak base like piperidine or pyridine.[2][6] The reaction proceeds under relatively mild conditions and is known for its high efficiency and reliability in producing α,β-unsaturated acids.

For the synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, the Knoevenagel condensation stands out as the most strategically sound approach. It offers a direct, high-yielding route from the corresponding aldehyde, 4-morpholinobenzaldehyde. The Doebner modification of this reaction, which uses pyridine as the solvent and a catalytic amount of piperidine, is a well-established and robust protocol for this transformation.[10][11]

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed as a two-stage process. The primary disconnection of the target molecule is at the C-C double bond, which points to a Knoevenagel condensation. This reveals the two key starting materials: 4-morpholinobenzaldehyde and malonic acid. The 4-morpholinobenzaldehyde intermediate is, in turn, disconnected at the C-N bond, suggesting its formation from morpholine and a suitable para-substituted benzaldehyde, such as 4-fluorobenzaldehyde, via a nucleophilic aromatic substitution reaction.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Knoevenagel Condensation 4FB 4-Fluorobenzaldehyde 4MB 4-Morpholinobenzaldehyde 4FB->4MB K2CO3, DMF 100°C Morpholine Morpholine Morpholine->4MB K2CO3, DMF 100°C Target (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid 4MB->Target Pyridine, Piperidine Reflux MalonicAcid Malonic Acid MalonicAcid->Target Pyridine, Piperidine Reflux

Caption: Overall synthetic pathway for the target compound.

Stage 1: Synthesis of 4-Morpholinobenzaldehyde

The crucial aldehyde intermediate is synthesized via a nucleophilic aromatic substitution (SNAAr) reaction. In this step, the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient carbon atom of 4-fluorobenzaldehyde that bears the fluorine leaving group. The presence of an electron-withdrawing aldehyde group para to the fluorine atom activates the ring towards nucleophilic attack, making this a highly efficient transformation. Anhydrous potassium carbonate serves as the base to neutralize the H-F formed during the reaction.

Detailed Experimental Protocol: 4-Morpholinobenzaldehyde
  • Reagents & Equipment:

    • 4-Fluorobenzaldehyde

    • Morpholine

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Rotary evaporator

    • Büchner funnel and filter flask

  • Procedure:

    • To a dry round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).[12][13]

    • Add a sufficient volume of DMF to dissolve the reactants (approx. 10-15 mL per gram of 4-fluorobenzaldehyde).

    • Equip the flask with a reflux condenser and place it in a heating mantle.

    • Stir the reaction mixture vigorously and heat to 100°C. Maintain this temperature for 24 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • Pour the resulting residue slowly into a beaker of ice-cold water with stirring. A yellow solid will precipitate.[13]

    • Allow the suspension to stand for several hours, or overnight, to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water.

    • Recrystallize the crude product from methanol to afford pure 4-morpholinobenzaldehyde as yellow crystals.[12]

Characterization Data
ParameterExpected ValueSource
Appearance Yellow crystalline solid[13]
Melting Point 65-69 °C[13][14]
Molecular Formula C₁₁H₁₃NO₂[13]
Molecular Weight 191.23 g/mol [13]

Stage 2: Synthesis via Knoevenagel Condensation

This core step utilizes the Doebner modification of the Knoevenagel condensation to form the target α,β-unsaturated acid.[6][10]

Mechanistic Principles
  • Deprotonation: The basic catalyst, piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.[6]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-morpholinobenzaldehyde, forming a tetrahedral intermediate.[6]

  • Dehydration: A proton transfer followed by the elimination of a water molecule (dehydration) yields an α,β-unsaturated dicarboxylic acid intermediate.[6]

  • Decarboxylation: Upon heating in the pyridine solvent, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final, thermodynamically stable (E)-isomer of the target cinnamic acid derivative.[15]

Detailed Experimental Protocol: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid
  • Reagents & Equipment:

    • 4-Morpholinobenzaldehyde

    • Malonic Acid

    • Pyridine

    • Piperidine

    • Hydrochloric Acid (HCl), concentrated

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Büchner funnel and filter flask

  • Procedure:

    • In a round-bottom flask, dissolve 4-morpholinobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).

    • Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115°C) with stirring.

    • Maintain the reflux for 4-6 hours. The evolution of CO₂ gas indicates the progression of the decarboxylation step.

    • After the reaction period, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the carboxylate product.

    • Continue adding acid until the solution is strongly acidic (pH 1-2), which will cause the product to precipitate as a solid.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any residual pyridine hydrochloride.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol Insights and Causality
  • Choice of Base/Solvent: Pyridine serves as both a solvent and a base, while the stronger base, piperidine, acts as the primary catalyst to initiate the condensation.[10]

  • Heating: Heating to reflux is critical not only for the condensation and dehydration steps but also to facilitate the in-situ decarboxylation of the intermediate, driving the reaction to completion.[15]

  • Acidic Workup: The precipitation of the final product relies on converting the water-soluble carboxylate salt into the much less soluble neutral carboxylic acid by lowering the pH well below its pKa.

Experimental Workflow Visualization

Experimental_Workflow cluster_stage1 Stage 1 Workflow cluster_stage2 Stage 2 Workflow s1_start Start Stage 1 s1_reagents Combine 4-Fluorobenzaldehyde, Morpholine, K2CO3 in DMF s1_start->s1_reagents s1_react Heat to 100°C (24 hours) s1_reagents->s1_react s1_cool Cool to RT s1_react->s1_cool s1_evap Remove DMF (Rotary Evaporator) s1_cool->s1_evap s1_precip Pour into Ice Water s1_evap->s1_precip s1_filter Filter & Wash Solid s1_precip->s1_filter s1_purify Recrystallize from Methanol s1_filter->s1_purify s1_product Isolated 4-Morpholinobenzaldehyde s1_purify->s1_product s2_reagents Combine 4-Morpholinobenzaldehyde, Malonic Acid, Piperidine in Pyridine s1_product->s2_reagents Use as starting material s2_start Start Stage 2 s2_start->s2_reagents s2_react Heat to Reflux (4-6 hours) s2_reagents->s2_react s2_cool Cool to RT s2_react->s2_cool s2_precip Pour into Ice/HCl Mixture s2_cool->s2_precip s2_filter Filter & Wash Solid s2_precip->s2_filter s2_purify Recrystallize from Ethanol/Water s2_filter->s2_purify s2_product Final Product s2_purify->s2_product

Sources

Exploratory

An In-depth Technical Guide to (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, a derivative of cinnamic acid, represents a compelling scaffold in medicinal chemistry and drug discovery. The incorporation of a morpholine moiety onto the ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, a derivative of cinnamic acid, represents a compelling scaffold in medicinal chemistry and drug discovery. The incorporation of a morpholine moiety onto the phenyl ring of the cinnamic acid backbone offers a unique combination of structural features that can influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, detailed synthetic protocols, and an exploration of its potential therapeutic applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of this promising molecule.

Introduction: The Rationale for Cinnamic Acid and Morpholine Conjugation

Cinnamic acid and its derivatives are a well-established class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The core structure, featuring a phenyl ring, an α,β-unsaturated carboxylic acid moiety, provides a versatile template for chemical modification to enhance or modulate its biological effects.[1] These modifications often target the phenyl ring, allowing for the introduction of various substituents that can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[3] Its presence can enhance aqueous solubility, metabolic stability, and cell permeability, contributing to better oral bioavailability and overall drug-likeness.[3] The conjugation of a morpholine ring to the cinnamic acid scaffold, therefore, presents a logical strategy to potentially enhance the therapeutic potential of the parent molecule.

This guide focuses specifically on (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, providing a detailed exploration of its chemical and biological landscape.

Molecular Characteristics

A thorough understanding of the physicochemical properties of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is fundamental for its application in research and development.

Structural and Molecular Formula

The chemical structure of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid consists of a central benzene ring substituted at the para position with a morpholine group and a prop-2-enoic acid chain. The "(2E)" designation indicates the trans configuration of the double bond in the propenoic acid side chain.

  • Molecular Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol

  • IUPAC Name: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

  • CAS Number: 199679-41-9 (for a related methylsulfamoyl derivative)[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, with some values predicted based on its structure due to the limited availability of experimentally determined data for this specific compound.

PropertyValueSource/Method
Molecular Weight 233.26 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Melting Point >200 °C (Predicted)Based on similar structures
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and methanol (Predicted)-
pKa ~4.5 (Carboxylic acid)Estimated
LogP 1.8 (Predicted)XLogP3

Synthesis and Purification

The synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is most commonly achieved through the Knoevenagel condensation reaction. This method offers a reliable and efficient route to α,β-unsaturated carboxylic acids from aldehydes and compounds containing an active methylene group, such as malonic acid.[5][6]

Synthetic Pathway: Knoevenagel Condensation

The overall synthetic scheme involves the condensation of 4-morpholinobenzaldehyde with malonic acid, followed by decarboxylation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-morpholinobenzaldehyde 4-morpholinobenzaldehyde Target_Compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid 4-morpholinobenzaldehyde->Target_Compound Knoevenagel Condensation Malonic_acid Malonic Acid Malonic_acid->Target_Compound Catalyst Piperidine/Pyridine Catalyst->Target_Compound Solvent Pyridine or DMF Solvent->Target_Compound Temperature Reflux Temperature->Target_Compound

Caption: Synthetic workflow for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid.

Detailed Experimental Protocol

This protocol is based on the Doebner modification of the Knoevenagel condensation.[7]

Materials:

  • 4-morpholinobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-morpholinobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual pyridine and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid.

  • Drying: Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Predicted Spectroscopic Data:

TechniquePredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR ~12.5 (s, 1H, -COOH), 7.6-7.8 (d, 2H, Ar-H), 7.5 (d, 1H, =CH-COOH), 6.9-7.1 (d, 2H, Ar-H), 6.3 (d, 1H, Ar-CH=), 3.8-4.0 (t, 4H, -O-CH₂-), 3.2-3.4 (t, 4H, -N-CH₂-)
¹³C NMR ~170 (-COOH), ~150 (Ar-C-N), ~145 (=CH-COOH), ~130 (Ar-CH), ~125 (Ar-C-CH=), ~115 (Ar-CH), ~115 (Ar-CH=), ~66 (-O-CH₂-), ~48 (-N-CH₂-)
IR (KBr) 3400-2500 (br, O-H), 1680 (C=O), 1625 (C=C), 1590, 1510 (Ar C=C), 1115 (C-O-C)

Potential Biological Activities and Therapeutic Applications

The structural combination of a cinnamic acid derivative with a morpholine moiety suggests a range of potential biological activities. While specific studies on (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid are limited, the known activities of related compounds provide a strong basis for its potential therapeutic applications.[1][8]

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated significant antimicrobial properties against a variety of pathogens, including bacteria and fungi.[2] The mechanism of action is often attributed to the disruption of cell membranes, inhibition of essential enzymes, and prevention of biofilm formation.[2] The morpholine group can enhance the antimicrobial profile by improving the compound's interaction with the microbial cell surface or by facilitating its entry into the cell.

Anticancer Potential

Numerous cinnamic acid derivatives have been investigated for their anticancer properties.[9] Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The addition of a morpholine ring could modulate the cytotoxicity and selectivity of the compound towards cancer cells.

Anti-inflammatory Effects

Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] The (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid scaffold is a promising candidate for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Future Directions and Conclusion

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a molecule of significant interest for further investigation in the field of drug discovery. Its straightforward synthesis and the promising biological activities associated with its structural components make it an attractive candidate for screening in various disease models.

Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory activities using a panel of relevant assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that contribute to its potency and selectivity.

  • In Vivo Efficacy and Safety Assessment: Preclinical studies in animal models to evaluate its therapeutic efficacy, pharmacokinetic profile, and toxicological properties.

References

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023, October 20). Bentham Science.
  • (2e)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid. Vulcanchem.
  • Knoevenagel Condens
  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025, February 1). YouTube.
  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Inform
  • Knoevenagel Condens
  • Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxyl
  • (~{E})-3-[4-oxidanyl-3-(3-propan-2-ylphenyl)phenyl]prop-2-enoic acid. PubChem.
  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of CinnamamideDerivatives having Morpholine Moiety. (2014, December 10). Semantic Scholar.
  • Biological activities of morpholine derivatives and molecular targets involved.
  • 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. PubChem.
  • Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop.
  • (2E)-3-[4-(METHYLSULFANYL)PHENYL]PROP-2-ENOIC ACID.
  • (E)-3-phenylprop-2-enoic acid. mVOC 4.0.
  • 100606-34-6 | (2e)-3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid. ChemScene.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31). MDPI.
  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with...
  • Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Cheméo.
  • Records of Natural Products-SI.
  • 3-(4-Acetylphenyl)prop-2-enoic acid. PubChem.
  • Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. PubMed.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7).
  • (2E)-3-phenylprop-2-enoic acid. Stenutz.
  • (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2025, August 9).
  • 3-(4-hydroxyphenyl)prop-2-en-1-yl (9z,12z)-octadeca-9,12-dienoate (NP0180468). (2022, September 3). NP-MRD.
  • Synthesis of 4-hydroxy-/bromocinnamic acids.
  • (2E)-3-(4-tert-butylphenyl)prop-2-enoic acid. Sigma-Aldrich.
  • Cinnamic acid. Wikipedia.
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
  • An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid for Research Applic
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)
  • 4-(3-Phenylprop-2-ynyl)morpholine. PubChem.
  • 2-Propenoic acid, 3-(2-methylphenyl)-, methyl ester, (2E)-. PubChem.
  • Showing NP-Card for (2e)-3-{2-[(1z,3e,5e,7e)-nona-1,3,5,7-tetraen-1-yl]phenyl}prop-2-enoic acid (NP0277031). (2022, September 9). NP-MRD.
  • Altering Expression of Cinnamic Acid 4-Hydroxylase in Transgenic Plants Provides Evidence for a Feedback Loop at the Entry Point into the Phenylpropanoid P
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • m-NITROCINNAMIC ACID. Organic Syntheses Procedure.

Sources

Foundational

Technical Whitepaper: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Executive Summary As drug discovery and advanced materials science increasingly rely on highly functionalized building blocks, (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly known as trans-4-morpholinocinna...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and advanced materials science increasingly rely on highly functionalized building blocks, (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly known as trans-4-morpholinocinnamic acid) has emerged as a critical intermediate. Characterized by a strongly electron-donating morpholine ring coupled to an electron-withdrawing acrylic acid moiety via a π -conjugated phenyl ring, this compound exhibits unique photophysical properties and serves as a versatile scaffold for synthesizing histone deacetylase (HDAC) inhibitors, antimicrobial agents, and optoelectronic materials [1].

This whitepaper provides an authoritative, in-depth guide to the structural dynamics, field-proven synthesis protocols, and downstream applications of this essential chemical entity.

Chemical Identity & Structural Dynamics

  • IUPAC Name: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

  • Molecular Formula: C₁₃H₁₅NO₃

  • Molecular Weight: 233.26 g/mol

  • Stereochemistry: The (2E) designation indicates the trans configuration of the alkene double bond.

The structural logic of this molecule is defined by its push-pull electronic system . The nitrogen atom of the morpholine ring possesses a lone pair that participates in resonance (+M effect) with the aromatic ring. This electron density is pushed across the conjugated π -system toward the electron-withdrawing carboxylic acid group (-M effect).

In the solid state, crystallographic analyses of related morpholine-cinnamate systems reveal that the acid side chain often rotates slightly out of the benzene plane to minimize steric hindrance, while extensive intermolecular hydrogen bonding (N—H···O and O—H···O) dictates its crystal packing and high melting point (typically >240 °C) [2].

Synthesis Methodologies & Self-Validating Protocols

To synthesize (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid with high stereoselectivity and purity, two primary pathways are utilized in modern laboratories: the Knoevenagel-Doebner Condensation and the Heck Cross-Coupling Reaction .

Route A: Knoevenagel-Doebner Condensation (Preferred)

This method relies on the base-catalyzed condensation of 4-morpholinobenzaldehyde with malonic acid.

Causality of Reagents: Pyridine is selected as the solvent because it acts as a weak base, facilitating the dissolution of malonic acid and stabilizing the transition state. Piperidine acts as the primary organocatalyst; its secondary amine structure efficiently deprotonates the active methylene of malonic acid to form a nucleophilic enolate. The subsequent decarboxylation is thermodynamically controlled by the elevated temperature (80–100 °C), exclusively yielding the (2E)trans-isomer due to the severe steric repulsion that would occur in the cis-transition state [1].

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 20.0 mmol of 4-morpholinobenzaldehyde and 25.0 mmol of malonic acid in 15 mL of anhydrous pyridine.

  • Catalysis: Add 20 drops (~0.5 mL) of piperidine to the stirring solution.

  • Reaction: Heat the mixture to 80 °C in an oil bath and maintain stirring for 20 hours. Self-Validation: The reaction progress must be monitored via TLC (Silica gel, Hexane:EtOAc 1:1). The disappearance of the aldehyde spot confirms completion.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water.

  • Precipitation: Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.5–3.0. Causality: Acidification protonates the soluble cinnamate salt, causing the free cinnamic acid to precipitate as a solid.

  • Purification: Filter the resulting pink/pale-yellow precipitate under vacuum, wash thoroughly with cold distilled water to remove residual pyridine salts, and recrystallize from ethanol. Dry under a vacuum to afford the pure (2E) product.

Route B: Heck Cross-Coupling

For laboratories starting from halogenated precursors, the palladium-catalyzed Heck reaction offers an alternative route.

Step-by-Step Protocol:

  • Preparation: Charge a Schlenk flask with 4-(4-bromophenyl)morpholine (10 mmol), acrylic acid (12 mmol), Pd(OAc)₂ (0.1 mmol, 1 mol%), and tri-o-tolylphosphine (0.2 mmol).

  • Solvent & Base: Add 15 mL of anhydrous DMF and triethylamine (25 mmol). Causality: Triethylamine acts as the sacrificial base to neutralize the HBr generated during the catalytic cycle, preventing catalyst poisoning.

  • Reaction: Purge with N₂, heat to 100 °C, and stir for 12 hours.

  • Workup: Cool, dilute with 50 mL of water, and acidify with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry over MgSO₄, concentrate, and purify via column chromatography.

Quantitative Method Comparison
ParameterKnoevenagel-Doebner CondensationHeck Cross-Coupling
Starting Materials 4-Morpholinobenzaldehyde, Malonic acid4-(4-Bromophenyl)morpholine, Acrylic acid
Catalyst Piperidine (Organocatalyst)Pd(OAc)₂ / P(o-tolyl)₃ (Transition Metal)
Solvent PyridineDMF
Reaction Time / Temp 20 hours / 80 °C12 hours / 100 °C
Average Yield 85% – 88% [1]65% – 75%
Stereoselectivity >99% (2E) isomer~95% (2E) isomer
Scalability & Cost Excellent (Low cost, metal-free)Moderate (Requires expensive Pd catalyst)

Photophysical Properties & Intramolecular Charge Transfer (ICT)

The extended π -conjugation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid makes it a highly valuable precursor for optoelectronic materials and fluorescent probes. The molecule operates via an Intramolecular Charge Transfer (ICT) mechanism. Upon photoexcitation, electron density shifts rapidly from the morpholine donor to the carboxylic acid acceptor. This creates a highly polarized excited state, which is highly sensitive to local environmental polarity (solvatochromism) [1].

ICT_Mechanism Donor Electron Donor (Morpholine Ring) Bridge π-Conjugated Bridge (Phenyl + Alkene) Donor->Bridge Electron Donation (+M effect) Acceptor Electron Acceptor (Carboxylic Acid) Bridge->Acceptor Intramolecular Charge Transfer Acceptor->Donor Fluorescence Emission

Caption: Intramolecular Charge Transfer (ICT) mechanism driving photophysical properties.

Pharmaceutical Applications & Drug Design

In medicinal chemistry, the carboxylic acid group of this compound is frequently converted into amides (cinnamamides) or esters to generate biologically active molecules [3, 4].

  • HDAC Inhibitors: The cinnamic acid backbone mimics the linker region of established pan-HDAC inhibitors like Belinostat. The morpholine ring enhances aqueous solubility and alters the pharmacokinetic profile, allowing the molecule to effectively navigate cellular membranes and bind to the zinc-dependent active site of histone deacetylases.

  • Antioxidant & Antimicrobial Agents: Cinnamamide derivatives synthesized from this acid have demonstrated significant free-radical scavenging capabilities and inhibitory effects against lipid peroxidation [3].

Workflow A 4-Morpholino- benzaldehyde C (2E)-3-[4-(morpholin-4-yl) phenyl]prop-2-enoic acid A->C Knoevenagel Condensation B Malonic Acid B->C D Amidation / Esterification C->D Structural Derivatization E HDAC Inhibitors (Oncology) D->E Bio-screening F Fluorescent Probes (Optoelectronics) D->F Photophysical Tuning

Caption: Synthetic workflow and downstream applications of the morpholinocinnamic acid scaffold.

References

  • Pietrzak, M., & Jędrzejewska, B. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. MDPI Applied Sciences. Available at:[Link]

  • Smith, G. (2015). Crystal structure of morpholin-4-ium cinnamate. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Arkivoc. (2008). Structural study and antioxidant activity determination of (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide. Arkat USA. Available at: [Link]

  • Ashdin Publishing. (2024). Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Available at:[Link]

Exploratory

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid SMILES notation

An In-Depth Technical Guide to (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid: Structural Decoding, Cheminformatics, and Synthetic Validation Executive Summary In modern drug discovery and materials science, the prec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid: Structural Decoding, Cheminformatics, and Synthetic Validation

Executive Summary

In modern drug discovery and materials science, the precise digital representation of chemical structures is the bridge between computational screening and benchtop synthesis. (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid —commonly referred to as (E)-4-morpholinocinnamic acid—is a highly versatile building block. It combines the amphiphilic properties of a morpholine ring with the rigid, planar geometry of a trans-cinnamic acid scaffold[1].

This whitepaper dissects the compound through the lens of its Simplified Molecular-Input Line-Entry System (SMILES) notation: O=C(O)/C=C/c1ccc(N2CCOCC2)cc1. By deconstructing this string, we will explore the causality behind its physicochemical behavior, its translation into 3D computational models, and a self-validating synthetic protocol for its physical realization.

Deconstructing the SMILES Notation: A Pharmacophoric Analysis

The SMILES string O=C(O)/C=C/c1ccc(N2CCOCC2)cc1 is not merely a label; it is a topological map of the molecule's electron distribution and steric profile. As application scientists, we read this string by breaking it down into four distinct functional domains:

A. The Carboxyl Pharmacophore: O=C(O)

This denotes the terminal carboxylic acid. In physiological environments (pH 7.4), this group is predominantly ionized to a carboxylate anion. It serves as a primary hydrogen-bond donor and acceptor, anchoring the molecule to target proteins via electrostatic interactions or salt bridges.

B. The Stereochemical Linker: /C=C/

The forward slashes are critical. In SMILES syntax, directional bonds (/ and ) explicitly define stereochemistry around a double bond. The configuration /C=C/ dictates an E (entgegen) or trans geometry.

  • The Causality of E-Isomerism: The trans configuration minimizes steric repulsion between the bulky aromatic ring and the carboxyl group. This enforces a planar conformation across the alkene and the phenyl ring, maximizing π -conjugation. In virtual screening, this planarity is essential for intercalating into narrow hydrophobic receptor pockets.

C. The Aromatic Core: c1ccc(...)cc1

Lowercase letters in SMILES denote aromaticity. The 1 indicates ring closure. The substitution pattern here is strictly para (1,4-substitution). This rigid spacer ensures that the electron-donating morpholine group and the electron-withdrawing carboxyl group are linearly opposed, creating a strong molecular dipole moment that influences the compound's solubility and binding orientation.

D. The Morpholine Moiety: N2CCOCC2

The 2 indicates the second ring closure. Morpholine is a six-membered heterocycle containing nitrogen and oxygen.

  • The Causality of Morpholine Integration: The inclusion of morpholine drastically alters the pharmacokinetic profile of the cinnamic acid core. The ether oxygen acts as a pure hydrogen-bond acceptor, while the basic nitrogen modulates the overall pKa of the molecule[2]. This amphiphilic character improves aqueous solubility compared to purely hydrocarbon-substituted analogs, making it a privileged scaffold in medicinal chemistry.

Cheminformatics and Computational Workflows

When O=C(O)/C=C/c1ccc(N2CCOCC2)cc1 is fed into a cheminformatics toolkit (e.g., RDKit or OpenBabel), the 1D string must be translated into a biologically relevant 3D conformer. The explicit stereochemistry in the SMILES prevents the software from generating the thermodynamically unfavorable Z-isomer, saving critical computational cycles during high-throughput molecular docking.

G SMILES Input SMILES O=C(O)/C=C/c1ccc(N2CCOCC2)cc1 Parse RDKit Parsing (Topological Graph) SMILES->Parse Stereo Stereochemistry Assignment (E-isomer / Trans) Parse->Stereo Embed 3D Embedding (Distance Geometry) Stereo->Embed Opt Force Field Optimization (MMFF94 / UFF) Embed->Opt

Cheminformatic workflow for converting 1D SMILES to a 3D optimized conformer.

Quantitative Physicochemical Data

Based on the SMILES structure, we can compute foundational parameters required for Lipinski's Rule of Five evaluations.

PropertyValue (Calculated)Chemical Significance
Molecular Formula C13H15NO3Standard composition for the para-morpholino derivative.
Molecular Weight 233.26 g/mol Well within the <500 Da limit for oral bioavailability.
Topological Polar Surface Area (TPSA) 49.8 ŲOptimal for membrane permeability; potential for BBB penetration.
H-Bond Donors 1Terminal carboxylic acid (OH).
H-Bond Acceptors 4Carboxyl (x2), Morpholine Oxygen (x1), Morpholine Nitrogen (x1).
Rotatable Bonds 3High structural rigidity, lowering entropic penalty upon binding.

Experimental Validation: Synthesis & Self-Validating Protocol

To physically realize the SMILES structure, we employ the Verley-Doebner modification of the Knoevenagel condensation [3][4]. This specific reaction pathway is chosen because it inherently favors the formation of the thermodynamically stable E-isomer, perfectly matching our target SMILES.

The Causality of the Synthetic Design

Reacting 4-(4-morpholinyl)benzaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine drives the reaction. Pyridine acts as both solvent and base. The critical step is the decarboxylation of the malonic acid intermediate. This elimination proceeds via an anti-periplanar transition state. The steric bulk of the morpholinophenyl group forces the departing carbon dioxide and the adjacent proton into an anti-configuration, exclusively yielding the trans (2E) double bond[4].

G Aldehyde 4-(4-morpholinyl)benzaldehyde (Electrophile) Intermediate Aldol-type Intermediate (Unstable) Aldehyde->Intermediate Malonic Malonic Acid (Nucleophile Source) Malonic->Intermediate Base Pyridine / Piperidine (Base & Solvent) Base->Intermediate Product (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid + CO2 + H2O Intermediate->Product Decarboxylation & Elimination

Verley-Doebner modification of the Knoevenagel condensation pathway.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-(4-morpholinyl)benzaldehyde and 12 mmol of malonic acid in 15 mL of anhydrous pyridine.

  • Catalysis: Add 0.5 mL of piperidine (catalyst).

  • Reflux: Heat the mixture to 80–90 °C. The reaction will effervesce as CO2​ is evolved during the Doebner decarboxylation step. Maintain heat for 3–4 hours until gas evolution ceases.

  • Precipitation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice-water. Slowly acidify the solution with 1M HCl until the pH reaches ~3. The crude (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure compound.

Self-Validating Analytical Protocol (1H-NMR)

To ensure the synthesized compound perfectly matches the /C=C/ (E-isomer) defined in the SMILES, perform a 1H-NMR analysis.

  • Validation Metric: Locate the vinylic protons (the hydrogens attached to the double bond) in the NMR spectrum. Calculate their coupling constant ( J -value).

  • System Logic: A J -value of 15–16 Hz mathematically proves the trans (E) geometry. If the J -value is ~10–12 Hz, a cis (Z) isomer has formed, indicating a failure in the reaction's stereocontrol. This makes the protocol entirely self-validating.

References

  • National Center for Biotechnology Information (PubChem). "4-Morpholineethanesulfonic acid | C6H13NO4S | CID 78165" (Details the physicochemical properties and pKa modulation of morpholine-containing compounds). Available at:[Link]

  • Cambridge University Press. "Knoevenagel Condensation" (Mechanistic breakdown of the Doebner modification and pyridine-induced decarboxylation). Available at:[Link]

  • Organic Chemistry Portal. "Knoevenagel Condensation / Doebner Modification" (Review of the specific reaction conditions for synthesizing α,β-unsaturated carboxylic acids). Available at:[Link]

Sources

Foundational

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid solubility in DMSO

Solvation Thermodynamics and Experimental Handling of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid in DMSO Physicochemical Architecture & Solvation Mechanics The compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-eno...

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Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Experimental Handling of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid in DMSO

Physicochemical Architecture & Solvation Mechanics

The compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (often referred to as an (E)-4-morpholinocinnamic acid derivative) presents a unique solvation profile driven by its structural dichotomy. The molecule consists of three distinct domains:

  • The Prop-2-enoic Acid Moiety: An α,β -unsaturated carboxylic acid in the trans (2E) configuration. This region acts as a strong hydrogen-bond donor and acceptor.

  • The Phenyl Core: A rigid, hydrophobic aromatic ring that promotes π−π stacking in the solid crystal lattice.

  • The Morpholine Ring: A polar heterocycle at the para position containing both an ether oxygen and a tertiary amine nitrogen, acting as potent hydrogen-bond acceptors.

Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent of choice for cinnamic acid derivatives[1]. As a polar aprotic solvent, its highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, readily deprotonating or strongly solvating the carboxylic acid headgroup. Simultaneously, the morpholine heteroatoms engage in dipole-dipole interactions with DMSO, while the solvent's methyl groups stabilize the hydrophobic phenyl core via van der Waals forces. Empirical screening of related cinnamic acid derivatives confirms that DMSO minimizes unwanted side reactions and maximizes thermodynamic solubility compared to alcohols or aqueous buffers [1].

Thermodynamics A Solid Crystal Lattice B DMSO Penetration (H-Bonding) A->B ΔG < 0 C Solvation Shell Formation B->C π-π Disruption D Fully Solvated Monomers C->D Equilibrium

Thermodynamic pathway of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid dissolution in DMSO.

Quantitative Solubility Profiling

While exact empirical data for every custom synthesized batch of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid can vary based on crystalline polymorphs, we can accurately extrapolate its solubility limits by analyzing structurally homologous cinnamic acid derivatives. The addition of the morpholine ring increases the molecular weight (MW = 233.26 g/mol ) but significantly enhances polarity compared to purely hydrophobic analogs like 4-methylcinnamic acid.

Table 1: Comparative Solubility Profiles in DMSO

CompoundMW ( g/mol )Max DMSO Solubility (mg/mL)Molarity (mM)Data Source
trans-Cinnamic Acid148.1629.0195.7[2]
4-Methylcinnamic Acid162.1955.0 - 100.0339.1 - 616.5[3]
(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid 233.26 ~50.0 (Target Working Limit) ~214.3 Extrapolated Baseline

Note: For routine in vitro assays, standardizing a stock solution at 10 mM or 20 mM ensures complete dissolution while providing sufficient concentration for downstream serial dilutions.

Self-Validating Protocol for Stock Solution Preparation

As a Senior Application Scientist, I frequently observe that the primary failure mode in handling substituted cinnamic acids is the neglect of solvent hygroscopicity. DMSO rapidly absorbs atmospheric moisture, which lowers the dielectric constant of the solvent system and forces the hydrophobic phenyl domains to aggregate, leading to micro-precipitation.

The following protocol is designed as a self-validating system , ensuring that the causality behind every physical action is verified before proceeding to the next step.

Protocol S1 1. Gravimetric Weighing (Analytical Balance) S2 2. Anhydrous DMSO Addition (Hygroscopic Control) S1->S2 S3 3. Vortex & Sonication (Cavitation Energy) S2->S3 S4 4. Tyndall Effect Check (Optical Validation) S3->S4 S5 5. Aliquot & Store (-20°C, Desiccated) S4->S5

Self-validating experimental workflow for preparing anhydrous DMSO stock solutions.

Step-by-Step Methodology:
  • Gravimetric Weighing: Weigh the desired mass of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid using an analytical balance (e.g., 2.33 mg for a 1 mL of 10 mM stock). Causality: Precision at this stage defines the accuracy of all downstream IC50/EC50 calculations.

  • Anhydrous Solvent Addition: In a low-humidity environment (or under nitrogen purge), add the calculated volume of anhydrous DMSO (≥99.9% purity, water ≤0.005%) . Causality: Moisture-contaminated DMSO will immediately reduce the solubility threshold, causing the morpholine-phenyl core to resist solvation[2].

  • Mechanical Agitation (Vortexing): Vortex the vial vigorously for 30–60 seconds. Causality: Mechanical shear breaks macroscopic crystal lattices, increasing the surface area exposed to the solvent.

  • Thermodynamic Cavitation (Sonication): Place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. If the solution remains cloudy, warm the bath to 37°C. Causality: Sonication provides the localized cavitation energy required to overcome the activation energy of solvation for microscopic particles[3]. Avoid temperatures above 50°C to prevent potential isomerization of the (2E) double bond.

  • Optical Validation (The Tyndall Effect): [CRITICAL VALIDATION STEP] In a darkened room, shine a laser pointer (e.g., 532 nm green laser) through the vial.

    • Pass: The beam is invisible as it passes through the liquid. True thermodynamic solvation is achieved.

    • Fail: A visible beam path (scattering) indicates the presence of colloidal micro-particles. Return to Step 4.

  • Aliquot and Storage: Divide the validated stock into single-use aliquots (e.g., 50 µL) in amber/opaque vials and store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause concentration gradients and irreversible precipitation.

Downstream Aqueous Dilution and "Solvent Shift" Management

When introducing the DMSO stock into aqueous biological media (e.g., PBS, DMEM), the sudden drop in solvent hydrophobicity triggers a "solvent shift." If executed poorly, the compound will instantly crash out of solution.

Best Practices for Aqueous Integration:

  • Maintain DMSO Limits: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 1.0% (v/v) to prevent solvent-induced cytotoxicity.

  • Dropwise Addition: Add the DMSO stock dropwise to a rapidly vortexing aqueous solution. This prevents localized pockets of high concentration where nucleation and precipitation begin.

  • Pre-warming: Pre-warm the aqueous media to 37°C prior to addition. The increased kinetic energy of the aqueous phase helps maintain the compound in a metastable solvated state long enough to bind to target proteins or cellular membranes.

References

  • MDPI. "Screening Potential Nitrification Inhibitors through a Structure–Activity Relationship Study—The Case of Cinnamic Acid Derivatives." Agronomy, 2024. Retrieved from:[Link]

Sources

Exploratory

The Morpholine Scaffold in Rational Drug Design: A Technical Whitepaper on Physicochemical Modulation and Target Engagement

Executive Summary In contemporary medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) has cemented its status as a "privileged scaffold"[1]. Its incorporation into a molecular framework is rarely arbitrary;...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) has cemented its status as a "privileged scaffold"[1]. Its incorporation into a molecular framework is rarely arbitrary; rather, it is a deliberate structural intervention designed to solve specific multiparameter optimization (MPO) challenges. By strategically introducing a morpholine moiety, researchers can simultaneously tune a compound's pKa, enhance its metabolic stability, improve aqueous solubility, and establish highly specific hydrogen-bonding networks within target kinase active sites[2].

This whitepaper provides an in-depth mechanistic analysis of the morpholine moiety, detailing the causality behind its physicochemical benefits, its structural role in kinase inhibition (specifically the PI3K/Akt/mTOR pathway), and the validated experimental protocols required to evaluate morpholine-bearing bioactive compounds.

Mechanistic Rationale: Physicochemical Modulation

The fundamental advantage of morpholine over its carbon-only (cyclohexane) or nitrogen-only (piperidine) analogs lies in the inductive electron-withdrawing effect of the oxygen atom.

The Causality of pKa and Lipophilicity Tuning

In drug development, highly basic amines (like piperidine, pKa ~11.2) are nearly 100% protonated at physiological pH (7.4). This excessive positive charge severely restricts membrane permeability and often leads to hERG toxicity or phospholipidosis.

By replacing a methylene group with an oxygen atom to form morpholine, the pKa of the secondary amine drops to approximately 8.3[2]. At pH 7.4, a significant fraction of the morpholine population remains unprotonated (neutral), which dramatically enhances passive transcellular permeability—a critical factor for oral bioavailability and Blood-Brain Barrier (BBB) penetration[3]. Furthermore, the oxygen atom introduces an additional hydrogen-bond acceptor, which lowers the compound's lipophilicity (LogP) and improves aqueous solubility, preventing compound aggregation in biological assays.

Table 1: Comparative Physicochemical Properties of Six-Membered Rings

ScaffoldApprox. pKacLogPH-Bond DonorsH-Bond AcceptorsDominant State at pH 7.4
Piperidine 11.21.5011>99% Protonated (Cationic)
Piperazine 9.8-1.2022>99% Protonated (Cationic)
Morpholine 8.3-0.8612~89% Protonated / 11% Neutral
Cyclohexane N/A3.4000100% Neutral (Highly Lipophilic)
ADME Profiling Workflow

To empirically validate the impact of morpholine incorporation, a rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) workflow must be executed.

ADME_Workflow Synth Synthesize Morpholine Analog Solub Kinetic Solubility (Nephelometry) Synth->Solub LogD LogD (pH 7.4) (Shake-Flask/LC-MS) Synth->LogD Microsome Metabolic Stability (HLM/RLM) Synth->Microsome Decision Go / No-Go Decision Solub->Decision LogD->Decision Microsome->Decision

Standard ADME profiling workflow for evaluating novel morpholine-containing compounds.

Protocol: Self-Validating Shake-Flask Method for LogD (pH 7.4)

To quantify the lipophilicity shift induced by morpholine, the LogD at pH 7.4 must be measured. This protocol is designed as a self-validating system to prevent phase-miscibility errors.

Materials: 1-Octanol (water-saturated), PBS buffer (1-octanol-saturated, pH 7.4), LC-MS/MS system. Self-Validation Control: Propranolol (Known LogD ~1.2 at pH 7.4) must be run in parallel. If the control deviates by >0.2 log units, the assay is voided.

Step-by-Step Procedure:

  • Preparation: Pre-saturate 1-octanol and PBS buffer by stirring them together vigorously for 24 hours at 25°C, then separate the phases.

  • Spiking: Dissolve the morpholine-bearing test compound in DMSO to a 10 mM stock. Spike 10 µL of stock into a glass vial containing 1 mL of the pre-saturated PBS and 1 mL of pre-saturated 1-octanol.

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25°C.

  • Separation: Centrifuge the vials at 3,000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both appropriately in mobile phase and inject into the LC-MS/MS.

  • Calculation: LogD = Log10 (Peak Area in Octanol / Peak Area in Buffer).

Target Engagement: The PI3K/Akt/mTOR Paradigm

Beyond physicochemical tuning, morpholine is a potent pharmacophore. The most striking example of its target-specific utility is found in the development of Phosphoinositide 3-kinase (PI3K) inhibitors[4].

Structural Causality in Kinase Binding

PI3K is a lipid kinase whose hyperactivation is a hallmark of numerous malignancies. The ATP-binding pocket of PI3K is highly conserved, featuring a critical "hinge region"[5].

When designing PI3K inhibitors, the morpholine oxygen acts as an exquisite bioisostere for the N1/N6 atoms of the adenine ring in ATP. The oxygen atom serves as a hydrogen-bond acceptor, forming a crucial, high-affinity interaction with the backbone amide nitrogen of Val851 (in the PI3Kα isoform)[6]. Meanwhile, the aliphatic carbons of the morpholine ring nestle perfectly into the adjacent hydrophobic pocket[4]. This dual interaction anchors the inhibitor, allowing the rest of the molecule (e.g., a triazine or pyrimidine core) to project into the affinity pocket to dictate isoform selectivity[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Region: Val851) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT Akt / PKB PIP3->AKT Recruits mTOR mTORC1 / Cell Survival AKT->mTOR Activates Morpholine Morpholine-based Inhibitor (e.g., Buparlisib) Morpholine->PI3K H-bond to Val851 (Inhibition)

PI3K/Akt/mTOR signaling pathway modulated by morpholine-based kinase inhibitors.

Protocol: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo)

To validate the efficacy of a morpholine-directed hydrogen bond in the hinge region, an ADP-Glo kinase assay is utilized. This assay measures the generation of ADP, which is inversely proportional to kinase inhibition.

Self-Validation Control: Wortmannin or BKM120 (Buparlisib) must be used as a positive control. A Z'-factor > 0.6 must be achieved between the "No Enzyme" (100% inhibition) and "Vehicle" (0% inhibition) controls to validate the assay run.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the morpholine test compound in 100% DMSO. Transfer 100 nL to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant PI3Kα enzyme (diluted in kinase buffer) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the morpholine moiety to the hinge region.

  • Reaction Initiation: Add 5 µL of substrate mix containing 20 µM PIP2 and 10 µM ultra-pure ATP. Centrifuge at 1000 x g for 1 minute and incubate at 25°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes, then read on a multimode plate reader.

  • Data Analysis: Normalize luminescence to vehicle controls and fit to a 4-parameter logistic curve to determine the IC50.

Expanding Horizons: CNS Penetration and Neurodegenerative Diseases

Historically, morpholine's application was heavily skewed toward oncology and agrochemicals[2]. However, recent advancements have highlighted its potential in Central Nervous System (CNS) therapeutics[3].

The primary hurdle in CNS drug development is crossing the highly restrictive Blood-Brain Barrier (BBB). As established in Section 2, the morpholine ring possesses a "Goldilocks" physicochemical profile: it is lipophilic enough to partition into endothelial cell membranes, yet polar enough (due to the ether oxygen) to evade complete entrapment in the lipid bilayer. Furthermore, its lower pKa prevents the compound from becoming trapped in the acidic compartments of the brain via lysosomal trapping. Recent studies have successfully utilized morpholine as a multitarget scaffold for inhibiting monoamine oxidases (MAO-A/B) and cholinesterases (AChE) in the treatment of Alzheimer's and Parkinson's diseases[3].

Conclusion

The morpholine moiety is far more than a simple solubilizing group. As demonstrated through its physicochemical behavior and its precise structural integration into the PI3K hinge region, morpholine is a highly functional, rational design element. By mastering the causality behind its behavior—balancing basicity, lipophilicity, and hydrogen-bonding geometry—medicinal chemists can continue to leverage this privileged scaffold to rescue failing drug candidates and design highly selective, bioavailable therapeutics.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.Medicinal Research Reviews (2020).
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.RSC Advances (2026).
  • Morpholine Derivatives in Agrochemical Discovery and Development.Journal of Agricultural and Food Chemistry (2023).
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.Journal of Computer-Aided Molecular Design (2016).
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding.Cancer Research (2017).

Sources

Foundational

Preliminary Screening of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid: A Strategic Approach

An In-Depth Technical Guide Abstract The confluence of privileged scaffolds in medicinal chemistry represents a rational strategy for the design of novel therapeutic agents. This guide details a comprehensive preliminary...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The confluence of privileged scaffolds in medicinal chemistry represents a rational strategy for the design of novel therapeutic agents. This guide details a comprehensive preliminary screening cascade for the molecule (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. This compound synergistically combines the cinnamic acid backbone, known for its diverse pharmacological activities, with the morpholine moiety, a valued pharmacophore for enhancing drug-like properties. The proposed screening strategy is designed to efficiently assess the compound's potential in key therapeutic areas, including oncology and infectious diseases, while simultaneously generating foundational data on its safety and pharmacokinetic profile. By integrating in vitro cytotoxicity, antimicrobial susceptibility, enzyme inhibition, and early ADME/Tox assays, this guide provides a self-validating framework for researchers to make data-driven decisions on the progression of this promising chemical entity.

Introduction: The Rationale of a Hybrid Scaffold

The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. The compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a rationally designed molecule built upon two well-validated chemical scaffolds.

  • The Cinnamic Acid Core: Cinnamic acid and its derivatives are naturally occurring phenylpropanoids that exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The α,β-unsaturated carbonyl system is a key structural feature that often participates in covalent or non-covalent interactions with biological targets.[4] Numerous derivatives have been investigated as promising therapeutic agents for a variety of diseases.[1][5]

  • The Morpholine Moiety: Morpholine is considered a "privileged structure" in medicinal chemistry.[6] Its incorporation into a molecule is a common strategy to improve physicochemical and pharmacokinetic properties.[7] The morpholine ring can enhance aqueous solubility, metabolic stability, and cell permeability, which are critical for a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] Its presence often bestows improved drug-like qualities upon a parent molecule.[7]

The strategic combination of these two scaffolds warrants a systematic investigation. The preliminary screening cascade outlined herein is designed not merely to identify activity, but to build a foundational dataset that characterizes the compound's potential therapeutic window and druggability.

Strategic Framework for Preliminary Screening

The objective of a preliminary screen is to rapidly and cost-effectively generate decision-making data. Our approach is a tiered system designed to first identify primary biological activity and then to assess initial safety and developability parameters. This ensures that resources are focused on compounds with the most promising overall profile.

G start_node Test Compound: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid tier1_node Tier 1: Primary Bioactivity Screening start_node->tier1_node Rationale: Cinnamic Acid Scaffold tier2_node Tier 2: Safety & Druggability Profiling tier1_node->tier2_node Active 'Hit' Identified sub_tier1_1 Cytotoxicity Screen (Cancer Cell Panel) tier1_node->sub_tier1_1 sub_tier1_2 Antimicrobial Screen (MIC/MBC) tier1_node->sub_tier1_2 sub_tier1_3 Enzyme Inhibition (e.g., Tyrosinase) tier1_node->sub_tier1_3 decision_node Data Analysis & Decision Gate tier2_node->decision_node Rationale: Morpholine Scaffold sub_tier2_1 Normal Cell Cytotoxicity (e.g., Fibroblasts) tier2_node->sub_tier2_1 sub_tier2_2 Early ADME/Tox Panel (Permeability, Stability) tier2_node->sub_tier2_2 outcome_node Outcome: Advance, Optimize, or Terminate decision_node->outcome_node

Caption: Tiered screening workflow for the test compound.

Tier 1: Primary Bioactivity Screening Protocols

This tier focuses on identifying the primary biological effects of the compound, leveraging the known activities of the cinnamic acid scaffold.

In Vitro Cytotoxicity Screening

Rationale: Cinnamic acid derivatives have well-documented anticancer properties.[4] This assay will determine the compound's potency against a representative panel of human cancer cell lines. We recommend the XTT assay over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling variability and potential toxicity from solvents.[10]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Plating: Seed human cancer cells (e.g., A549-lung, MCF-7-breast, HCT116-colon) in 96-well microplates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and electron-coupling solution. Mix them according to the manufacturer's protocol (e.g., a 50:1 ratio of XTT to coupling reagent).

  • Assay Development: Add 50 µL of the activated XTT solution to each well.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

G node_xtt XTT (Yellow, Water-Soluble) node_enzyme Mitochondrial Dehydrogenases (in metabolically active cells) node_xtt->node_enzyme node_formazan Formazan (Orange, Water-Soluble) node_enzyme->node_formazan Reduction node_measurement Measure Absorbance at 450 nm node_formazan->node_measurement node_viability Signal ∝ Number of Viable Cells node_measurement->node_viability G input_data Screening Data (IC50, MIC, SI, ADME) q1 Potency Threshold Met? (e.g., IC50 < 10 µM) input_data->q1 q2 Acceptable Selectivity? (e.g., SI > 5) q1->q2 Yes term TERMINATE (Poor Profile) q1->term No q3 Favorable ADME Profile? (High Permeability, Mod-High Stability) q2->q3 Yes opt OPTIMIZE (Medicinal Chemistry) q2->opt No (Improve Selectivity) q4 No Major Tox Flags? (e.g., CYP IC50 > 10 µM) q3->q4 Yes q3->opt No (Improve Stability) adv ADVANCE (Hit-to-Lead) q4->adv Yes q4->term No (Toxicity Risk)

Caption: Decision-making logic based on screening results.

Interpretation of Hypothetical Data:

  • The compound shows promising cytotoxic activity against the A549 lung cancer cell line with good selectivity over normal fibroblasts (SI > 9).

  • Antimicrobial activity is moderate and specific to the Gram-positive bacterium.

  • The ADME profile is favorable, with high predicted permeability and a low risk of causing drug-drug interactions via CYP3A4 inhibition. The metabolic stability is moderate and could be a focus for future optimization.

Decision: Based on this profile, the compound would be considered a promising "hit" for an anticancer program. The next steps would involve advancing it to a hit-to-lead stage, focusing on confirming the mechanism of action and exploring structure-activity relationships to potentially improve potency and metabolic stability.

Conclusion and Future Directions

The preliminary screening of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid should be approached with a clear, multi-tiered strategy. By first probing for the expected bioactivities of the cinnamic acid core and then evaluating the safety and druggability profile enhanced by the morpholine moiety, researchers can efficiently build a comprehensive foundational dataset. This data-driven approach allows for the early identification of both promising therapeutic potential and potential liabilities, ensuring that only the most viable candidates are progressed, ultimately saving time and resources in the long and complex journey of drug discovery.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Google AI.
  • A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025). (2026, March 5). Google AI.
  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. (n.d.). MedChemComm (RSC Publishing).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Google AI.
  • Tyrosinase inhibitory activities of cinnamic acid analogues. (2010, May 24). IMR Press.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020, August 9). Semantic Scholar.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (n.d.). Benchchem.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020, August 8). Scilit.
  • Catalysis and inhibition of tyrosinase in the presence of cinnamic acid and some of its derivatives. (2018, November 15). Northumbria University Research Portal.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). Semantic Scholar.
  • Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. (2020, January 1). PubMed.
  • Cinnamic acid derivatives as anticancer agents-a review. (n.d.). PubMed.
  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (2024, December 9). MDPI.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (n.d.). RSC Publishing.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). Google AI.
  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs.
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics.
  • MIC/MBC Testing. (2025, July 30). International and Accredited Lab.
  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). (n.d.). Bridge PTS.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - ZA.
  • XTT Assays vs MTT. (2025, December 29). Biotech Spain.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Time-critical early ADME characterization. (n.d.). Admescope.
  • Preliminary Screening of Drug Candidate. (n.d.). Creative Biolabs.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Compound Screening Guide!. (n.d.). MedchemExpress.com.
  • Early ADME Screening: 3 Ways It Boosts IND Submission Success. (2023, July 12). WuXi AppTec.
  • ADME-Tox Assays. (n.d.). Promega Corporation.
  • Pre-screening Novel Psychoactive Substances to Speed Detection. (2026, January 9). Labcompare.com.
  • Unique screening method simplifies identification of novel drugs. (2012, May 6). Karolinska Institutet.
  • Screening of Natural Compounds for Pharmaceuticals. (2023, December 1). Aurora Biomed.
  • ADME Assays. (n.d.). Agilent.
  • Target-Based ADME/Tox Assays. (n.d.). Thermo Fisher Scientific - ML.
  • Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop. (n.d.). ResearchGate.
  • A Comparative Analysis of 4-Methylcinnamic Acid and Its Isomers: Properties, Biological Activities, and Therapeutic Potential. (n.d.). Benchchem.
  • Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. (2004, June 15). PubMed.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Google AI.
  • (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid. (n.d.). Chemsrc.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of CinnamamideDerivatives having Morpholine Moiety. (2014, December 10). Semantic Scholar.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Google AI.
  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019, April 23). PubMed.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). PMC.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006, October 15). PubMed.
  • (2E)-3-(4-oxo-4H-chromen-3-yl)prop-2-enoic acid. (n.d.). Sigma-Aldrich.

Sources

Exploratory

A Technical Guide to Investigating the Mechanism of Action of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid: A Hypothesis-Driven Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a novel small molecule with a chemical structure suggestive of significant b...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a novel small molecule with a chemical structure suggestive of significant biological activity. This document puts forth a scientifically-grounded hypothesis for its mechanism of action, centering on the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers.[1][2] The structural features of the compound, specifically the cinnamic acid scaffold and the morpholine ring, are known pharmacophores in molecules that target this pathway.[3][4][5][6] This guide provides a comprehensive, in-depth framework for the experimental validation of this hypothesis, detailing the necessary in vitro biochemical and cell-based assays. The overarching goal is to furnish a robust, evidence-based understanding of the compound's mechanism of action to inform its potential development as a therapeutic agent.

Introduction: Deconstructing the Molecule and Formulating a Hypothesis

The chemical architecture of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid presents two key moieties that inform our primary hypothesis: the cinnamic acid backbone and the morpholine ring.

  • Cinnamic Acid Derivatives: This class of compounds is known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9][10][11] Their biological efficacy is often attributed to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis.[7]

  • The Morpholine Ring: This heterocyclic motif is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[4][6] Notably, several morpholine-containing compounds have been identified as inhibitors of the PI3K kinase family.[3][5] For instance, the well-characterized PI3K inhibitor LY294002 contains a morpholine ring that is crucial for its activity.

Primary Hypothesis: Based on this structural analysis, we hypothesize that (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. We propose that the compound binds to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream targets and leading to the inhibition of cell growth and survival signals.

Proposed Signaling Pathway and Point of Inhibition

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, integrating inputs from growth factors and other extracellular cues to regulate key cellular processes.[1] Dysregulation of this pathway is a frequent event in human cancers.[12]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid Inhibitor->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation: A Phased Approach

To systematically test our hypothesis, we propose a multi-tiered experimental plan, progressing from initial cell-based viability assays to specific biochemical and mechanistic studies.

Phase 1: Assessment of Cellular Viability and Proliferation

The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines known to be dependent on the PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3, A549).

Key Experiment: XTT Cell Viability Assay.[13][14]

Principle: The XTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of viable cells.[13][15]

Protocol: XTT Cell Viability Assay [13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Parameter Description
Cell Lines MCF-7 (breast cancer), PC-3 (prostate cancer), A549 (lung cancer)
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Times 24, 48, 72 hours
Readout Absorbance at 490 nm
Analysis IC50 determination
Phase 2: Mechanistic Validation of PI3K/Akt Pathway Inhibition

If the compound demonstrates significant anti-proliferative activity, the next phase is to directly assess its impact on the PI3K/Akt signaling cascade.

Key Experiment: Western Blot Analysis of Akt Phosphorylation.[16]

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of Akt (p-Akt at Ser473 and Thr308), we can determine if the compound inhibits the upstream kinase activity of PI3K.[16][17] A decrease in the levels of p-Akt relative to total Akt would support our hypothesis.[16]

Protocol: Western Blot for Akt Phosphorylation [16][18]

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

  • Densitometry Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (p-Akt, Total Akt) E->F G Secondary Antibody Incubation (HRP) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Phase 3: Direct Measurement of PI3K Kinase Activity

To confirm that the compound directly targets PI3K, an in vitro kinase assay is essential.

Key Experiment: In Vitro PI3K Kinase Assay.[21][22][23]

Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of purified PI3K in a cell-free system.[24] A common format is a competitive ELISA-based assay where the production of PIP3, the product of the PI3K reaction, is quantified.

Protocol: In Vitro PI3K Kinase Assay (ELISA-based)

  • Assay Setup: In a glutathione-coated 96-well plate, add recombinant PI3K enzyme, the compound at various concentrations, and the substrate PIP2.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for 1 hour at room temperature.

  • PIP3 Detection: Stop the reaction and add a PIP3 detector protein (e.g., GRP-1) and a biotinylated-PIP3 tracer.

  • Signal Generation: Add streptavidin-HRP and a colorimetric substrate.

  • Absorbance Measurement: Read the absorbance at 450 nm. A lower signal indicates higher PI3K activity (and thus, less inhibition).

  • Data Analysis: Calculate the percent inhibition of PI3K activity and determine the IC50 value of the compound.

Component Description
Enzyme Recombinant human PI3K (p110α/p85α)
Substrate Phosphatidylinositol (4,5)-bisphosphate (PIP2)
Detection Competitive ELISA using a PIP3-binding protein
Readout Colorimetric (OD 450 nm)
Analysis IC50 determination for PI3K inhibition

Downstream Cellular Effects: Apoptosis and Cell Migration

Inhibition of the PI3K/Akt pathway is expected to induce apoptosis and inhibit cell migration.

Apoptosis Induction

Key Experiment: Annexin V/Propidium Iodide (PI) Flow Cytometry Assay.[25][26][27]

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[27] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[25][26][28][29]

Protocol: Annexin V/PI Apoptosis Assay [25][26]

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Assay cluster_protocol Annexin V/PI Apoptosis Assay Workflow A Cell Treatment with Compound B Harvest Cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate (15 min, RT, dark) C->D E Flow Cytometry Analysis D->E F Quantify Cell Populations (Viable, Apoptotic, Necrotic) E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Inhibition of Cell Migration

Key Experiment: Wound Healing (Scratch) Assay.[30][31]

Principle: This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[32] Inhibition of cell migration will result in a slower rate of wound closure.

Protocol: Wound Healing Assay [30]

  • Create a Confluent Monolayer: Grow cells to full confluency in a 6-well plate.

  • Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.[30]

  • Treatment: Replace the media with fresh media containing the compound at a sub-lethal concentration.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[30]

  • Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure.

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical framework for investigating the mechanism of action of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. The central hypothesis, that the compound inhibits the PI3K/Akt/mTOR pathway, is grounded in the known pharmacological properties of its constituent chemical moieties. The proposed experimental plan, from initial viability screens to direct enzymatic assays and downstream functional analyses, provides a rigorous pathway to validate this hypothesis.

Positive results from these studies would provide strong evidence for the compound's mechanism of action and warrant further preclinical development, including isoform-specific PI3K inhibition assays, in vivo efficacy studies in xenograft models, and pharmacokinetic/pharmacodynamic profiling. The systematic approach detailed herein will enable a thorough and scientifically sound evaluation of this promising novel compound.

References

  • Gnanasekar, S., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methods in Molecular Biology.
  • Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology.
  • De, P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.
  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]

  • Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Journal of Ethnopharmacology.
  • Dutra, L. A., et al. (2022). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review.
  • Sophie, A. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Knight, Z. A., & Shokat, K. M. (2007). Small-molecule inhibitors of the PI3K signaling network.
  • De, P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. Retrieved from [Link]

  • te Boekhorst, V., et al. (2016). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis.
  • Jung, S., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
  • Jung, S., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1, published on Mar 31, 2023. protocols.io.
  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics.
  • Ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • Jurczak, M. J., et al. (2014). Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance.
  • S. Di Micco, et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry.
  • Singh, R. K., et al. (2020).
  • S. Di Micco, et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • University of Utah Flow Cytometry. (2023). Apoptosis Assessment. Retrieved from [Link]

  • Singh, R. K., et al. (2020).
  • Ahmad, A., et al. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anticancer Agents in Medicinal Chemistry.
  • Engelman, J. A., et al. (2008). Identifying genotype-dependent efficacy of single and combined PI3K- and MAPK-pathway inhibition in cancer.
  • V. L. Gunderson, et al. (2013). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN)
  • Echelon Biosciences Inc. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Arslan, J. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Novus Biologicals.
  • AACR. (2010). Abstract 4469: Antitumor activity of a single small molecule agent targeting Pi3K/mTor and HDAC. AACR Journals.
  • Brown, J. R., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.
  • Bio-Rad. (n.d.). Enhanced Multiplex Western Blotting.
  • P. V. S. S. L. V. Prasad, et al. (2015).
  • J. E. L. Miranda, et al. (2022). The present and future of PI3K inhibitors for cancer therapy.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Recrystallization Protocols for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling (2E)-3-[4-(morpholin-4-yl)phenyl]prop-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, commonly referred to as 4-morpholinocinnamic acid, is a highly valuable building block in modern drug discovery. Substituted cinnamic acids are frequently utilized as key intermediates in the synthesis of complex hybrid molecules, including antioxidant, anti-inflammatory, and anticancer agents[1],[2]. The incorporation of the morpholine ring—a privileged pharmacophore—enhances the aqueous solubility and metabolic stability of downstream active pharmaceutical ingredients (APIs).

However, the amphiphilic nature of this molecule presents unique purification challenges. The crude product of substituted cinnamic acids is typically purified by recrystallization from hot solvents or solvent mixtures[3]. Recrystallization is a fundamental and effective technique relying on the differential solubility of the target compound and its impurities at varying temperatures[4].

To achieve pharmaceutical-grade purity (>99%), this guide details a highly optimized, self-validating mixed-solvent recrystallization protocol using an Ethanol/Water system.

Quantitative Data: Physicochemical Properties

Understanding the physicochemical profile of the target molecule is the first step in designing a rational purification strategy. The data below dictates our solvent selection and thermal parameters.

PropertyValueMechanistic Implication for Recrystallization
Molecular Formula C₁₃H₁₅NO₃Presence of both H-bond donors and acceptors.
Molar Mass 233.26 g/mol Moderate size; forms stable, predictable crystal lattices.
LogP (Estimated) ~1.8 - 2.2Moderately lipophilic; requires an organic solvent for initial dissolution.
Functional Groups Carboxylic Acid, Morpholine, AlkeneAmphoteric potential. Morpholine is basic; carboxylic acid is acidic.
Solvent Compatibility Soluble in hot EtOH, DMSO, DMF. Insoluble in cold H₂O.Ideal for an Ethanol (Good Solvent) / Water (Anti-solvent) system[4].

Mechanistic Insights: The Causality of Solvent Selection

As an Application Scientist, one must look beyond the steps and understand the thermodynamic drivers of the purification. Why choose an Ethanol/Water mixed system for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid?

  • The "Good" Solvent (Ethanol): The molecule contains a hydrophobic phenyl-alkene core and a polar morpholine ring. Ethanol (dielectric constant ε ≈ 24.5) is uniquely positioned to solvate both regions at elevated temperatures (70–75 °C) via dipole-dipole interactions and hydrogen bonding.

  • The Anti-Solvent (Water): Water (ε ≈ 80) acts as a highly polar anti-solvent. When added to the hot ethanol solution, it abruptly increases the overall polarity of the medium. Because the hydrophobic core of the cinnamic acid derivative cannot be solvated by water, the local supersaturation threshold is crossed, forcing the target molecule to nucleate.

  • Impurity Exclusion: Highly polar impurities (e.g., unreacted salts or basic byproducts) remain dissolved in the aqueous phase, while highly lipophilic impurities remain trapped in the ethanol phase, allowing the target crystal lattice to form exclusively from the pure compound. Mixed-solvent systems, particularly ethanol and water, are highly effective for cinnamic acid derivatives[4].

Thermodynamics Start Solvent Selection Logic Eth Ethanol (Good Solvent) Solvates Morpholine & Aromatic Core Start->Eth Wat Water (Anti-Solvent) Increases Polarity, Forces Precipitation Start->Wat Temp Temperature Gradient ΔT drives Supersaturation Eth->Temp Wat->Temp Cryst High-Purity Crystal Lattice Excludes Impurities Temp->Cryst

Caption: Thermodynamic and logical pathways governing the Ethanol/Water mixed-solvent recrystallization.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase contains an In-Process Quality Control (IPQC) check to ensure the operator can verify success before proceeding to the next step.

Materials Required
  • Crude (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

  • Absolute Ethanol (Analytical Grade)

  • Deionized (DI) Water

  • Activated Decolorizing Charcoal (Optional, if crude is highly discolored)

  • Hot plate with magnetic stirring, Erlenmeyer flasks, Büchner funnel, vacuum pump.

Phase 1: Dissolution & Clarification
  • Weighing: Accurately weigh the crude compound and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Solvation: Add a minimum volume of Absolute Ethanol (approximately 5–7 mL per gram of crude).

  • Heating: Heat the suspension on a hot plate to gentle reflux (70–75 °C) with continuous stirring until the solid completely dissolves. Causality: Using the absolute minimum amount of hot solvent ensures maximum supersaturation upon cooling, directly maximizing the final yield.

  • Hot Filtration (If necessary): If insoluble particulates or severe discoloration are present, add 5% w/w activated charcoal, boil for 2 minutes, and perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

Phase 2: Anti-Solvent Addition & The "Cloud Point"
  • Anti-Solvent Titration: While maintaining the solution at 70–75 °C, add hot DI water dropwise using a Pasteur pipette.

  • Reaching the Cloud Point: Continue adding water until the solution becomes faintly and persistently cloudy. IPQC Check: This cloudiness indicates that the solution has reached exact saturation at the boiling point.

  • Clearing: Add 2–3 drops of hot Ethanol until the solution just turns clear again. Causality: This ensures crystallization begins from a perfectly saturated, homogenous solution rather than crashing out prematurely as an amorphous solid or oil.

Phase 3: Controlled Nucleation & Isolation
  • Thermal Gradient Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20–25 °C) over 45–60 minutes. Causality: Slow cooling allows the molecules time to align into a thermodynamically stable, highly ordered crystal lattice, actively excluding impurities.

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to drive the remaining compound out of solution.

  • Vacuum Filtration: Collect the crystals using a Büchner funnel under vacuum.

  • Washing: Break the vacuum, cover the crystal bed with a minimal amount of ice-cold 1:1 Ethanol/Water mixture, and re-apply the vacuum. Causality: The cold wash removes mother liquor containing soluble impurities without re-dissolving the purified product.

  • Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 50 °C until a constant weight is achieved.

Workflow A 1. Crude (2E)-3-[4-(morpholin-4-yl) phenyl]prop-2-enoic acid B 2. Dissolution in Hot Ethanol (70-75°C) A->B C 3. Hot Gravity Filtration (Remove Insoluble Impurities) B->C D 4. Dropwise Addition of Hot H2O (Reach Cloud Point) C->D E 5. Controlled Cooling (Room Temp -> Ice Bath) D->E F 6. Vacuum Filtration & Cold Solvent Wash E->F G 7. Vacuum Drying (Constant Weight) F->G

Caption: Step-by-step experimental workflow for the mixed-solvent recrystallization process.

Troubleshooting & Post-Process Validation

Even with a robust protocol, variations in crude impurity profiles can lead to crystallization failures. Use the following diagnostic framework to correct issues on the fly.

Common Issues & Causality-Driven Solutions
  • Oiling Out (Liquid-Liquid Phase Separation): Instead of forming crystals, the compound forms a separate oily liquid phase.

    • Cause: The melting point of the crude mixture is depressed below the temperature at which it precipitates.

    • Solution: Reheat the mixture until it forms a single clear phase. Add more Ethanol (the good solvent) to lower the cloud point temperature, then cool again.

  • No Crystal Formation (Stable Supersaturation): The solution cools to an ice bath temperature but remains clear.

    • Cause: Lack of a nucleation site.

    • Solution: Scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions (nucleation sites), or add a single "seed" crystal of pure compound.

Post-Process Validation (Analytical Release)

To validate the success of the recrystallization, the following analytical checks must be performed:

  • Melting Point Determination: The purified crystals should exhibit a sharp melting point range (typically within a 1–2 °C window). A broad or depressed melting point indicates residual impurities or trapped solvent.

  • HPLC-UV: Run the sample on a reverse-phase C18 column (e.g., Water/Acetonitrile gradient with 0.1% TFA). Purity should exceed >99% based on Area Under the Curve (AUC) at 254 nm.

  • 1H-NMR (DMSO-d6): Verify the structural integrity. Look for the characteristic morpholine aliphatic protons (multiplets around δ 3.1–3.8 ppm) and the trans-alkene doublets (δ 6.4 and 7.5 ppm with a large coupling constant J ≈ 16 Hz).

References

  • Abu Almaaty AH, et al. "Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives." Molecules, 2021; 26(16):4724. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids." Pharmaceuticals, 2023. Available at:[Link]

Sources

Application

LC-MS/MS Analysis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid: A Robust Method for Quantitative Bioanalysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. The molecule, a derivative of cinnamic acid incorporating a morpholine moiety, represents a structural scaffold of interest in pharmaceutical research. Understanding its pharmacokinetic profile is essential for drug development, necessitating a reliable bioanalytical method. This guide details the rationale behind the method development, from analyte characterization to the selection of chromatographic and mass spectrometric parameters. A complete, step-by-step protocol for sample preparation, instrument operation, and method validation in accordance with international guidelines is provided.

Introduction and Analyte Characterization

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a bifunctional molecule featuring a lipophilic phenylprop-2-enoic acid core, a basic morpholine group, and an acidic carboxylic acid group. This amphiphilic nature presents specific challenges and opportunities for bioanalysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying such small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.[1]

The strategic development of an LC-MS/MS method begins with a thorough understanding of the analyte's physicochemical properties, which dictate its behavior during extraction, chromatographic separation, and ionization.

Chemical Structure:

Chemical structure of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

Table 1: Physicochemical Properties of the Analyte

PropertyValueRationale for Method Development
Molecular FormulaC₁₃H₁₅NO₃Used to calculate the exact mass.
Molecular Weight233.26 g/mol Determines the mass of the precursor ion.
Exact Mass233.1052Essential for high-resolution mass spectrometry and accurate precursor ion selection.
pKa (predicted)~4.5 (Carboxylic Acid), ~5.5 (Morpholine Nitrogen)Critical for selecting mobile phase pH to ensure optimal retention and peak shape.
LogP (predicted)~1.8 - 2.2Indicates moderate lipophilicity, suitable for reversed-phase chromatography.

The Strategic Pillars of Method Development

The development of a robust and reliable LC-MS/MS assay is not a matter of chance; it is a systematic process grounded in the chemical nature of the analyte. Our strategy is built on optimizing the liquid chromatography for efficient separation and the mass spectrometry for sensitive and specific detection.

Liquid Chromatography: The Art of Separation

The primary goal of the chromatographic step is to separate the analyte from endogenous matrix components to minimize ion suppression and ensure accurate quantification.[2]

  • Column Selection: A C18 reversed-phase column is the logical choice for this analyte. Its moderate lipophilicity (LogP ~2) ensures adequate retention and interaction with the non-polar stationary phase.

  • Mobile Phase Optimization: The presence of both an acidic (carboxylic acid) and a basic (morpholine) functional group makes pH control paramount.

    • Acidification: We employ an acidic mobile phase containing 0.1% formic acid. At this pH (~2.7), the carboxylic acid group (-COOH) is protonated and neutral, preventing peak tailing due to interactions with the silica backbone. Simultaneously, the morpholine nitrogen is protonated (-NH+), which enhances solubility in the aqueous mobile phase and provides a readily available site for positive mode ionization.

    • Organic Modifier: Acetonitrile is chosen over methanol as it often provides better peak shapes and lower backpressure. A gradient elution, starting with a high aqueous content and ramping up the organic phase, ensures that the analyte is eluted as a sharp, symmetrical peak while clearing more lipophilic matrix components from the column.

Mass Spectrometry: The Science of Detection

The mass spectrometer provides the sensitivity and specificity required for trace-level quantification in complex matrices like plasma.

  • Ionization Source Selection (ESI vs. APCI): The choice of ionization source is critical.

    • Electrospray Ionization (ESI) is the ideal technique for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. This molecule is polar and contains pre-formed ions in the acidic mobile phase (the protonated morpholine). ESI is highly efficient for such polar, non-volatile compounds.[3]

    • Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds and would be less efficient for this analyte.[4][5] We will proceed with ESI in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Detection Mode (Multiple Reaction Monitoring - MRM): To achieve the highest degree of selectivity and sensitivity, we will use the MRM scan mode on a triple quadrupole mass spectrometer.[6] This involves selecting the protonated parent ion (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting specific fragment ions (product ions) in the third quadrupole (Q3). This process virtually eliminates background noise.

  • Precursor and Product Ion Selection:

    • Precursor Ion: Based on the analyte's exact mass (233.1052), the protonated precursor ion [M+H]⁺ will be m/z 234.1.

    • Product Ions (Fragmentation): Collision-Induced Dissociation (CID) in the Q2 cell provides structural information and generates specific product ions for monitoring.[7][8] The protonated morpholine and the prop-2-enoic acid chain are the most likely sites of fragmentation.

      • Loss of Morpholine: A characteristic fragmentation pathway for morpholine-containing compounds is the neutral loss of the morpholine ring (C₄H₉NO, 87.1 Da).[9][10] However, a more common observation is the cleavage yielding the charged morpholine fragment itself at m/z 88.1 or related fragments.

      • Cleavage of the Prop-2-enoic Acid Chain: Fragmentation can occur along the acrylic acid side chain.

      • Key Transitions: Based on common fragmentation patterns, we will monitor two primary transitions for quantification and confirmation, respectively. A proposed fragmentation pathway is illustrated below.

G cluster_main Proposed Fragmentation Pathway Precursor Precursor Ion [M+H]⁺ m/z 234.1 Fragment1 Product Ion 1 (Quantifier) m/z 147.1 [M+H - H₂O - C₃H₂O]⁺ Precursor->Fragment1 CID Fragment2 Product Ion 2 (Qualifier) m/z 119.1 [M+H - H₂O - C₃H₂O - CO]⁺ Fragment1->Fragment2 CID

Caption: Proposed CID fragmentation of the precursor ion.

Detailed Experimental Protocols

This section provides a self-contained, step-by-step methodology for the analysis.

Materials and Reagents
  • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid reference standard (>98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of methanol to prepare the primary stock solution. Prepare a separate stock solution for the IS.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working solutions into blank human plasma to prepare CS and QC samples at various concentrations (e.g., LLOQ, Low, Mid, and High QC).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, CS, or QC into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution and vortex briefly.

    • Add 150 µL of cold acetonitrile (protein precipitation agent).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an LC-MS vial for analysis.

G start Start: Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is add_acn Add Cold Acetonitrile (150 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min, 14,000 rpm) vortex->centrifuge transfer Transfer Supernatant to LC Vial centrifuge->transfer end Inject into LC-MS/MS transfer->end

Caption: Workflow for sample preparation by protein precipitation.

LC-MS/MS Instrumental Conditions

Table 2: Liquid Chromatography Parameters

ParameterCondition
LC SystemUPLC/UHPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Injection Volume5 µL
Column Temp.40 °C

Table 3: Mass Spectrometry Parameters

ParameterCondition
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
MRM Transition (Analyte)234.1 → 147.1 (Quantifier), 234.1 → 119.1 (Qualifier)
MRM Transition (IS)To be determined based on IS structure
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.450 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Collision EnergyOptimized for each transition (e.g., 15-30 eV)

Method Validation Protocol

The method must be validated to ensure it is fit for purpose. Validation should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][11][12][13][14]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeProtocol SummaryAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.Analyze at least 6 different lots of blank plasma.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To define the concentration range over which the assay is accurate and precise.Analyze a calibration curve with at least 6 non-zero standards over 3 separate runs.R² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the reproducibility.Analyze QC samples (LLOQ, LQC, MQC, HQC) in 5 replicates over 3 separate runs (intra- and inter-day).Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).
Matrix Effect To assess the impact of matrix components on ionization efficiency.Compare analyte response in post-extraction spiked samples to response in neat solution at LQC and HQC levels.The IS-normalized matrix factor should be between 0.85 and 1.15.
Recovery To evaluate the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at LQC and HQC levels.Recovery should be consistent and reproducible.
Stability To ensure analyte integrity under various storage and handling conditions.Test stability of QC samples (LQC, HQC) under different conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations should be within ±15% of nominal values.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid in human plasma. The method employs a straightforward protein precipitation for sample preparation and utilizes a C18 column with a gradient elution for chromatographic separation. Detection by ESI-MS/MS in MRM mode provides the necessary sensitivity and specificity for bioanalytical applications. The detailed validation protocol ensures that the method generates reliable data that adheres to regulatory standards, making it a valuable tool for pharmacokinetic studies in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ncube, E. N., et al. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. Chemistry Central Journal. [Link]

  • Herrera, J. C., et al. (2019). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]

  • Ncube, E. N., et al. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. PubMed. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • ResearchGate. (2025). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (2025). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Multifunctional Cinnamic Acid Derivatives. (PMC). [Link]

  • IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • Chemsrc. CAS#:327094-45-1 | (2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid. [Link]

  • PubMed. (2024). Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • PubMed. (2001). Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry. [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?[Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?[Link]

  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?[Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • EPA. 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid Properties. [Link]

  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • PubChem. (~{E})-3-[4-oxidanyl-3-(3-propan-2-ylphenyl)phenyl]prop-2-enoic acid. [Link]

  • Stenutz. (2E)-3-phenylprop-2-enoic acid. [Link]

  • PubMed. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. [Link]

  • Matrix Fine Chemicals. (2E)-3-[4-(METHYLSULFANYL)PHENYL]PROP-2-ENOIC ACID. [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. [Link]

Sources

Method

Cell viability assay with (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

Application Note: Preclinical Viability Profiling of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Using High-Throughput ATP-Luminescence Assays Executive Summary The evaluation of novel synthetic compounds in precl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Viability Profiling of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Using High-Throughput ATP-Luminescence Assays

Executive Summary

The evaluation of novel synthetic compounds in preclinical oncology requires assay systems that are both highly sensitive and resistant to chemical artifacts. This application note details the optimized protocol for assessing the anti-proliferative efficacy of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid —a rationally designed morpholino-cinnamic acid derivative. As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural list; it explicitly defines the causality behind our experimental choices, ensuring that the resulting high-throughput screening (HTS) protocol is a robust, self-validating system.

Biological Context & Experimental Causality

The Rationale Behind the Compound's Design

Cinnamic acid derivatives are well-documented for their broad-spectrum anti-tumor properties, often exerting their effects by acting as Michael acceptors that inhibit proliferation pathways (such as NF-κB or matrix metalloproteinases)[1]. However, native cinnamic acids often suffer from poor pharmacokinetic (PK) profiles.

The strategic incorporation of a morpholine ring at the para-position of the phenyl ring directly addresses this limitation. Morpholine is a privileged heterocyclic scaffold in drug design; its weak basicity (pKa ~8.3) ensures a favorable balance of ionized and unionized states at physiological pH[2]. This specific modification enhances aqueous solubility and cellular membrane permeability without excessively increasing lipophilicity, thereby maximizing intracellular target engagement[2].

Pathway Compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid Uptake Enhanced Membrane Permeability (Morpholine Scaffold) Compound->Uptake Target Michael Addition to Target Proteins (α,β-unsaturated carbonyl) Uptake->Target Metabolism Mitochondrial Arrest & Loss of Membrane Potential Target->Metabolism ATP Rapid Intracellular ATP Depletion Metabolism->ATP Death Apoptotic Cell Death ATP->Death

Fig 1: Proposed mechanism of action and cellular pathway leading to ATP depletion.

Why ATP-Luminescence Over Tetrazolium (MTT/MTS) Assays?

A critical failure point in evaluating antioxidant-rich compounds (like cinnamic acid derivatives) is the choice of viability readout. Traditional MTT/MTS assays rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases. Because cinnamic acid derivatives possess intrinsic redox potential, they can directly reduce tetrazolium salts in the cell culture medium, leading to false-positive viability signals.

To bypass this artifact, we utilize an ATP-dependent luminescence assay (e.g., Promega CellTiter-Glo®). This method directly quantifies intracellular ATP—a universal indicator of metabolically active cells—using a thermostable Ultra-Glo™ Recombinant Luciferase[3]. Because the assay actively lyses the cells and inhibits endogenous ATPases, it provides a stable, artifact-free "glow-type" luminescent signal that is strictly proportional to the number of living cells[3].

Establishing a Self-Validating Assay System

To ensure trustworthiness, the assay must mathematically prove its own reliability on every single plate. We achieve this by calculating the Z'-factor , a statistical parameter that quantifies the separation between our positive controls (100% cell death) and negative controls (vehicle only)[4].

An assay is only deemed valid for IC50 calculation if the Z'-factor is ≥0.5 , which indicates a wide signal window and low data variance[4].

Table 1: Quantitative Quality Control Parameters & Expected IC50 Ranges

Cell LineTissue OriginPositive Control (100% Death)Expected IC50 Range (µM)Target Z'-Factor
HCT116Colon Carcinoma10 µM Staurosporine5.0 - 15.0> 0.70
MCF-7Breast Adenocarcinoma10 µM Staurosporine10.0 - 25.0> 0.65
A549Lung Carcinoma10 µM Staurosporine15.0 - 30.0> 0.60

Step-by-Step Experimental Protocol

Step 1: Reagent and Compound Preparation

Causality Check: Morpholine enhances solubility, but the compound must still be prepared in 100% DMSO to ensure complete dissolution of the cinnamic acid backbone before introduction to aqueous media.

  • Synthesize or procure (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (Molecular Weight: ~233.26 g/mol ).

  • Prepare a 20 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare the ATP luminescent reagent by thawing the buffer and lyophilized substrate to room temperature. Mix gently to create a homogeneous solution[3].

Step 2: Cell Seeding (Day 0)

Causality Check: Opaque white plates are mandatory. Clear plates allow luminescent signal to bleed into adjacent wells (crosstalk), artificially inflating viability readings in heavily treated wells.

  • Harvest cells (e.g., HCT116) at 70-80% confluence.

  • Seed cells at a density of 2,000 cells/well in 90 µL of complete culture medium into a 96-well opaque white microplate.

  • Leave columns 1 and 12 blank (medium only) to monitor background luminescence and edge-effect evaporation.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell adhesion and recovery.

Step 3: Compound Treatment (Day 1)
  • Prepare a 10X serial dilution series of the compound in culture medium (ranging from 1 µM to 1000 µM).

  • Add 10 µL of the 10X compound to the 90 µL of cells (final concentration range: 0.1 µM to 100 µM).

  • Crucial Control: Ensure the final DMSO concentration is normalized to 0.5% across all wells, including the vehicle control, to rule out solvent toxicity.

  • Add 10 µM Staurosporine to designated positive control wells.

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

Step 4: ATP-Luminescence Assay Execution (Day 4)
  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Note: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe signal gradients[3].

  • Add 100 µL of the prepared ATP luminescent reagent directly to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Read the plate using a microplate luminometer (integration time: 0.5 - 1.0 second per well).

Workflow Seed Cell Seeding (Opaque White Plates) Treat Compound Treatment (72h Incubation) Seed->Treat Lysis ATP Reagent Lysis (Inhibits Endogenous ATPases) Treat->Lysis Reaction Luciferase Reaction (ATP + Luciferin) Lysis->Reaction Read Luminescence Readout (Calculate IC50 & Z'-factor) Reaction->Read

Fig 2: Self-validating high-throughput experimental workflow for ATP quantitation.

Step 5: Data Acquisition and Quality Control
  • Subtract the average background luminescence (blank wells) from all sample wells.

  • Calculate the Z'-factor using the vehicle control ( μc​ , σc​ ) and positive control ( μp​ , σp​ ) wells:

    Z′=1−∣μp​−μc​∣3(σp​+σc​)​
  • If Z′≥0.5 , proceed to plot the log(compound concentration) versus normalized luminescence[4].

  • Utilize non-linear regression (four-parameter logistic curve) to determine the absolute IC50 value of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy.MDPI.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Publications.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.Promega Corporation.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.Bioinformatics | Oxford Academic.

Sources

Application

Application Note: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid as a Functional Scaffold for Advanced Cell Imaging

Executive Summary (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly known as trans-4-morpholinocinnamic acid) is a highly versatile, bifunctional building block utilized in the rational design of small-molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly known as trans-4-morpholinocinnamic acid) is a highly versatile, bifunctional building block utilized in the rational design of small-molecule fluorescent probes. By integrating a lysosomotropic morpholine moiety with a reactive, conjugated cinnamic acid backbone, this compound enables researchers to achieve high signal-to-noise ratios, sub-cellular precision, and real-time responsiveness in live-cell imaging. This application note details the mechanistic rationale, quantitative properties, and self-validating protocols for deploying this scaffold in advanced bio-imaging workflows.

Structural & Mechanistic Rationale

To design effective imaging tools, it is critical to understand the causality behind the molecular behavior of the probe. This scaffold operates on three distinct mechanistic pillars:

  • Lysosome Targeting via Ion-Trapping: The morpholine ring features a tertiary amine with a pKa of approximately 8.3. In the neutral environment of the cytosol (pH ~7.4), the molecule remains unprotonated and highly lipophilic, allowing it to passively diffuse across cellular membranes. Upon entering the acidic lumen of lysosomes (pH 4.5–5.0), the nitrogen becomes protonated. This drastically decreases its lipophilicity, preventing the probe from diffusing back out—a mechanism known as "ion-trapping" that ensures highly selective lysosomal accumulation 1[1].

  • Fluorescence Modulation (PET Mechanism): In push-pull fluorophores, the neutral morpholine group acts as an electron donor, quenching the attached fluorophore via Photoinduced Electron Transfer (PET). In acidic organelles, protonation lowers the HOMO energy of the morpholine group, blocking the PET process and triggering a sharp fluorescence "turn-ON" signal 2[2].

  • Reactive Site for ROS/RNS Sensing: The α,β-unsaturated carboxylic acid (cinnamic acid) tail serves as an electron-deficient reactive site. This C=C double bond is highly susceptible to oxidative cleavage by potent biological oxidants like peroxynitrite (ONOO⁻), enabling the design of reaction-based (chemodosimetric) probes to monitor intracellular oxidative stress 3[3].

Mechanism N1 Probe in Cytosol (pH 7.4, Neutral) N2 Lysosomal Entry (Passive Diffusion) N1->N2 N3 Morpholine Protonation (pH 4.5 - 5.0) N2->N3 N4 Ion-Trapping (Accumulation) N3->N4 N5 PET Blockade Fluorescence Turn-ON N4->N5

Logical pathway of morpholine-driven lysosome targeting and PET-based fluorescence activation.

Quantitative Data Summary

The table below summarizes the photophysical properties and biological applications of various fluorescent probes synthesized using the (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid scaffold.

Probe CoreTargeting MoietyReactive Site / MechanismPrimary ApplicationFluorescence Response
BODIPY MorpholinePET Inhibition (pH-dependent)Intracellular pH trackingTurn-ON (Acidic pH)
Naphthalimide MorpholineC=C Cleavage by ONOO⁻Lysosomal PeroxynitriteRatiometric / Turn-ON
Carbon Dots MorpholineSurface PassivationLong-term Lysosome TrackingStable Blue Emission
Cyanine Cinnamic AcidAggregation-Induced EmissionWash-free Membrane ImagingTurn-ON (Lipophilic)
Live-Cell Imaging Protocol: A Self-Validating System

To ensure scientific integrity, imaging protocols must be self-validating. This workflow incorporates both positive spatial controls (co-localization) and negative chemical controls (scavengers) to definitively prove that the observed fluorescence is specific to the target organelle and analyte.

Step 1: Cell Culture & Seeding

  • Action: Seed HeLa or A549 cells in 35 mm glass-bottom confocal dishes and culture to 70% confluency.

  • Causality: Glass-bottom dishes (No. 1.5 thickness) are essential for minimizing spherical aberration and maximizing the numerical aperture (NA) of the objective during high-resolution confocal microscopy.

Step 2: Probe Incubation

  • Action: Incubate cells with 1–5 µM of the morpholino-cinnamate conjugated probe for 30 minutes at 37°C.

  • Causality: Maintaining 37°C preserves active endocytosis and cellular metabolism, which are absolute requirements for probe internalization and lysosomal acidification. The low concentration prevents self-quenching and minimizes cytotoxicity.

Step 3: Self-Validation (Co-staining & Controls)

  • Action (Spatial Validation): Add 50 nM LysoTracker™ Deep Red for the final 15 minutes of incubation.

  • Action (Analyte Validation - for ROS probes): Pre-treat a separate control dish with 100 µM ebselen (a potent ONOO⁻ scavenger) for 1 hour prior to probe addition.

  • Causality: LysoTracker provides a validated reference channel to calculate spatial overlap. The ebselen control establishes a baseline by neutralizing endogenous ROS, ensuring any fluorescence observed in the test group is genuinely analyte-specific and not an artifact.

Step 4: Washing

  • Action: Wash cells 3x with warm PBS (pH 7.4).

  • Causality: Removes wandering, unbound fluorophores from the extracellular matrix. This step drastically improves the signal-to-noise ratio by eliminating background auto-fluorescence 4[4].

Step 5: Confocal Imaging & Analysis

  • Action: Acquire Z-stack images using appropriate laser lines. Calculate the Pearson's Correlation Coefficient (PCC) using image analysis software (e.g., ImageJ/Fiji).

  • Causality: Z-stacks allow for 3D reconstruction of the lysosomal network, preventing false co-localization artifacts that frequently occur in single-plane 2D imaging. A PCC > 0.85 quantitatively validates successful lysosomal targeting.

Workflow S1 Cell Culture & Seeding (Glass-bottom confocal dishes) S2 Probe Incubation (1-5 µM for 30 min at 37°C) S1->S2 S3 Organelle Co-staining (Add LysoTracker Red for 15 min) S2->S3 S4 Wash Steps (3x PBS to remove background noise) S3->S4 S5 Confocal Microscopy (Multi-channel Z-stack acquisition) S4->S5 S6 Image Analysis (Calculate Pearson's Correlation) S5->S6

Step-by-step experimental workflow for live-cell imaging and lysosomal co-localization.

Sources

Method

Preclinical Evaluation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid: Workflows for Dual PI3K/NF-κB Inhibition

Introduction & Mechanistic Rationale As drug development increasingly shifts toward multi-target pharmacology, hybrid molecules present unique opportunities to address complex diseases. The compound (2E)-3-[4-(morpholin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As drug development increasingly shifts toward multi-target pharmacology, hybrid molecules present unique opportunities to address complex diseases. The compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (herein referred to as 4-MCA ) is a rationally designed hybrid molecule that merges two highly privileged pharmacophores: a morpholine ring and a cinnamic acid backbone.

From a mechanistic perspective, the morpholine moiety is a well-established anchor in lipid kinase inhibition. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, specifically satisfying the hinge region interaction (e.g., Val882 in p110α/γ) within the ATP-binding pocket of phosphoinositide 3-kinases (PI3K)[1][2]. Conversely, the cinnamic acid backbone is an extensively documented bioactive scaffold that exerts potent anti-inflammatory and anti-tumor effects by suppressing the activation of nuclear factor kappa B (NF-κB) and subsequently downregulating pro-inflammatory cytokines such as TNF-α and IL-6[3][4].

Because 4-MCA integrates both structural features, it is hypothesized to act as a dual-action inhibitor. This Application Note provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of 4-MCA across two distinct preclinical paradigms: an oncology xenograft model (targeting PI3K-driven tumor proliferation) and an acute colitis model (targeting NF-κB-driven inflammation)[5].

Mechanistic Pathway

Pathway Compound 4-MCA (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid PI3K PI3K (p110α/γ) Compound->PI3K Inhibits via Morpholine (Hinge Val882) IKK IKK Complex Compound->IKK Inhibits via Cinnamic Acid AKT AKT (p-Ser473) PI3K->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes NFkB NF-κB (p65) IKK->NFkB Phosphorylates IκBα Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription Inflammation Tissue Inflammation & Edema Cytokines->Inflammation Drives

Fig 1: Dual-action signaling inhibition of 4-MCA targeting PI3K/mTOR and NF-κB pathways.

Selection of Animal Models: The Causality of Experimental Design

To rigorously validate the dual mechanisms of 4-MCA, the experimental design must isolate each pathway while maintaining a self-validating structure.

  • Oncology Model (MDA-MB-231 Xenograft): Breast cancer cell lines such as MDA-MB-231 exhibit hyperactive PI3K/AKT signaling. Evaluating 4-MCA in this model allows researchers to directly link phenotypic tumor regression to the pharmacodynamic inhibition of downstream effectors (p-AKT Ser473).

  • Inflammatory Model (DSS-Induced Colitis): Dextran Sodium Sulfate (DSS) induces severe epithelial damage, triggering robust NF-κB-mediated mucosal inflammation. Cinnamic acid derivatives have demonstrated significant efficacy in mitigating this specific pathology[5]. This model effectively isolates the anti-inflammatory properties of the cinnamic acid backbone.

In Vivo Experimental Protocols

Protocol A: Anti-Tumor Efficacy in MDA-MB-231 Xenograft Mice

This protocol establishes a self-validating system by incorporating a clinical-grade positive control, ensuring that any lack of response is attributed to the test compound rather than a failure of the biological model.

  • Step 1: Compound Formulation. Suspend 4-MCA in 0.5% Methylcellulose (MC) supplemented with 0.1% Tween 80.

    • Causality: The lipophilic nature of the morpholine-cinnamic acid hybrid requires a surfactant (Tween 80) to prevent aggregation, ensuring consistent gastrointestinal absorption and reproducible oral pharmacokinetics.

  • Step 2: Cell Inoculation. Subcutaneously inject 5×106 MDA-MB-231 cells suspended in a 1:1 Matrigel/PBS mixture into the right flank of female athymic nude mice (6-8 weeks old).

    • Causality: Matrigel provides an artificial extracellular matrix that supplies essential growth factors, significantly improving initial tumor take rates and uniformity.

  • Step 3: Randomization & Dosing. Once tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8): Vehicle, 4-MCA Low Dose (25 mg/kg), 4-MCA High Dose (50 mg/kg), and Positive Control (Buparlisib, 30 mg/kg). Administer treatments via daily oral gavage (PO).

    • Causality: Randomizing strictly at 100-150 mm³ ensures all groups begin treatment in the exponential growth phase, validating that any subsequent growth delay is purely drug-induced.

  • Step 4: Tumor Monitoring. Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Causality: This specific formula assumes the tumor grows as a prolate ellipsoid, providing the most mathematically accurate non-invasive estimation of tumor mass.

  • Step 5: Endpoint & Biomarker Analysis. Euthanize mice on Day 28. Snap-freeze half of the tumor tissue for Western blot analysis of p-AKT (Ser473) and p-mTOR.

Protocol B: Anti-Inflammatory Efficacy in DSS-Induced Colitis

This protocol utilizes phenotypic scoring that directly correlates with molecular inflammatory markers, creating a highly reliable readout for NF-κB suppression.

  • Step 1: Disease Induction. Provide 3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days to C57BL/6 mice.

    • Causality: A 3% DSS concentration reliably disrupts the intestinal mucosal barrier, triggering an influx of macrophages and a massive spike in TNF-α/IL-6 without causing premature mortality.

  • Step 2: Dosing Regimen. Concurrently administer 4-MCA (25 mg/kg and 50 mg/kg PO) or 5-Aminosalicylic acid (5-ASA, 50 mg/kg) as the positive control daily.

  • Step 3: Disease Activity Index (DAI) Scoring. Score mice daily based on three parameters: weight loss (0-4), stool consistency (0-4), and gross bleeding (0-4).

    • Causality: The DAI is a self-validating phenotypic metric; a reduction in DAI score directly correlates with the histological preservation of the mucosal architecture.

  • Step 4: Endpoint & Cytokine Quantification. On Day 8, euthanize the mice and measure total colon length. Homogenize the distal colon tissue and perform ELISA to quantify mucosal TNF-α and IL-6 levels.

Expected Data & Quantitative Outcomes

The table below summarizes the anticipated quantitative data based on the established behavior of morpholine-based PI3K inhibitors and cinnamic acid anti-inflammatory agents.

Experimental GroupModelPrimary Phenotypic OutcomePrimary Biomarker Outcome
Vehicle Control XenograftUnrestricted tumor growth (~1000 mm³)High p-AKT (Ser473) expression
4-MCA (25 mg/kg) Xenograft~40% Tumor volume reduction~50% reduction in p-AKT levels
4-MCA (50 mg/kg) Xenograft~65% Tumor volume reduction>80% reduction in p-AKT levels
Vehicle (DSS only) ColitisSevere weight loss, DAI Score > 3.0Elevated TNF-α and IL-6 (>500 pg/mL)
4-MCA (25 mg/kg) ColitisModerate recovery, DAI Score ~ 1.5~45% reduction in mucosal cytokines
4-MCA (50 mg/kg) ColitisNear-complete recovery, DAI < 0.5Baseline cytokine levels restored

Experimental Workflow

Workflow cluster_0 Oncology Model (Xenograft) cluster_1 Inflammation Model (Colitis) Formulation Compound Formulation (4-MCA in 0.5% MC/0.1% Tween) Inoculation Cell Inoculation (MDA-MB-231) Formulation->Inoculation Induction Disease Induction (3% DSS in Water) Formulation->Induction TumorMeasure Tumor Vol Monitoring (Caliper, 2x/week) Inoculation->TumorMeasure TumorEndpoint Endpoint Analysis (p-AKT/mTOR IHC) TumorMeasure->TumorEndpoint DAIMeasure DAI Scoring (Weight, Stool, Bleeding) Induction->DAIMeasure InflamEndpoint Endpoint Analysis (IL-6/TNF-α ELISA) DAIMeasure->InflamEndpoint

Fig 2: In vivo experimental workflow for evaluating 4-MCA in oncology and inflammation models.

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Introduction: Navigating the Formulation Challenges of a Novel Prop-2-enoic Acid Derivative (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid represents a class of compounds with significant therapeutic potential, owing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Formulation Challenges of a Novel Prop-2-enoic Acid Derivative

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid represents a class of compounds with significant therapeutic potential, owing to the diverse biological activities associated with the morpholine and cinnamic acid scaffolds. The successful in vivo evaluation of this and similar molecules is critically dependent on the development of appropriate formulations that ensure adequate bioavailability and reproducible exposure. As with many carboxylic acid-containing drug candidates, this compound is anticipated to exhibit poor aqueous solubility, a factor that can severely limit its absorption and, consequently, its therapeutic efficacy in preclinical studies.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid for in vivo studies. We will explore strategies for both oral and intravenous administration, emphasizing the scientific rationale behind the selection of excipients and formulation techniques. The protocols detailed herein are designed to be self-validating, incorporating critical quality control steps to ensure the integrity and performance of the final formulation.

Physicochemical Characterization: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is the cornerstone of a successful formulation strategy. While experimental data for this specific molecule is not widely available, we can infer its likely characteristics based on its chemical structure, which features a lipophilic phenyl-morpholine core and an ionizable carboxylic acid group.

Table 1: Predicted Physicochemical Properties of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight~247.28 g/mol Moderate molecular weight, generally favorable for absorption.
pKa (acidic)4.0 - 5.0The carboxylic acid group will be ionized at neutral and basic pH, leading to increased solubility.[1]
Predicted LogP2.0 - 3.0Indicates moderate lipophilicity and likely poor aqueous solubility at acidic pH.
Aqueous SolubilityLow at acidic pH, higher at neutral to basic pHpH-dependent solubility is a key factor to exploit in formulation.
Physical FormLikely a crystalline solidMay require particle size reduction for suspension formulations.[2]

Pre-formulation Studies: Essential Investigations

Before committing to a specific formulation, a series of pre-formulation studies are essential to gather empirical data on the compound's behavior.

Protocol 1: Solubility Screening
  • Objective: To determine the solubility of the compound in a range of pharmaceutically acceptable vehicles.

  • Procedure:

    • Prepare saturated solutions of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, corn oil, polyethylene glycol 400 (PEG-400), and dimethyl sulfoxide (DMSO)).

    • Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C and 37°C).

    • Filter the solutions to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: The results will guide the selection of an appropriate formulation strategy (e.g., solution, suspension, or lipid-based system).[3]

Protocol 2: pH-Solubility Profile
  • Objective: To quantify the relationship between pH and the aqueous solubility of the compound.

  • Procedure:

    • Determine the solubility of the compound in a series of buffers with pH values ranging from 2 to 10.

    • Plot the logarithm of solubility against pH.

  • Interpretation: This profile is crucial for developing pH-adjusted formulations and predicting the compound's dissolution behavior in the gastrointestinal tract.[1]

Formulation Development for Oral Administration

Oral administration is the most common route for preclinical efficacy studies. The choice of formulation will depend on the required dose and the compound's solubility characteristics.

Workflow for Oral Formulation Selection

G A Start: Physicochemical Characterization B Is aqueous solubility > required dose? A->B C Simple Aqueous Solution (e.g., in PBS) B->C Yes D Is pH adjustment a viable option? B->D No F Is the compound stable in the chosen vehicle? C->F E pH-Adjusted Solution D->E Yes G Aqueous Suspension D->G No E->F H Co-solvent or Lipid-Based System F->H No I Final Formulation for In Vivo Dosing F->I Yes G->F H->I

Caption: Decision workflow for selecting an oral formulation.

Protocol 3: Preparation of an Aqueous Suspension (10 mg/mL)

Aqueous suspensions are a common and often preferred formulation for poorly soluble compounds in early-stage in vivo studies.[3]

  • Materials:

    • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

    • Suspending vehicle: 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in deionized water.

  • Procedure:

    • Weigh the required amount of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid.

    • If necessary, reduce the particle size of the compound using a mortar and pestle to improve the stability of the suspension.

    • In a suitable container, add a small amount of the suspending vehicle to the compound to form a paste.

    • Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.

    • Homogenize the suspension using a suitable method (e.g., sonication or a high-shear mixer) to ensure a consistent dispersion.

    • Store the suspension in a tightly sealed container, protected from light, and at the recommended temperature.

  • Quality Control:

    • Visual Inspection: Check for uniformity and ease of redispersion upon shaking.

    • pH Measurement: Record the pH of the suspension.

    • Particle Size Analysis: If possible, measure the particle size distribution to ensure consistency between batches.

Protocol 4: Preparation of a pH-Adjusted Solution (5 mg/mL)

This approach is suitable if the compound shows significantly increased solubility at a physiologically acceptable pH.[1][3]

  • Materials:

    • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

    • Deionized water

    • 1 N Sodium Hydroxide (NaOH) or other suitable base

  • Procedure:

    • Weigh the compound and add it to approximately 80% of the final volume of water.

    • While stirring, slowly add the 1 N NaOH dropwise until the compound completely dissolves.

    • Measure the pH and adjust as necessary to a target pH where the compound remains in solution (e.g., pH 7.0-8.0).

    • Add water to reach the final volume.

    • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Quality Control:

    • Visual Inspection: Ensure the solution is clear and free of precipitates.

    • pH Measurement: Confirm the final pH is within the target range.

    • Concentration Verification: Use a validated analytical method to confirm the final concentration.

Formulation Development for Intravenous Administration

Intravenous (IV) formulations have stringent requirements, including sterility, isotonicity, and the absence of particulates. For poorly soluble compounds, solubilizing excipients are often necessary.[4]

Workflow for IV Formulation Preparation

G A Start: Determine Maximum Tolerated Excipient Concentration B Dissolve Compound in Co-solvent (e.g., PEG-400, DMSO) A->B C Add Aqueous Vehicle (e.g., Saline) Slowly B->C D Visually Inspect for Precipitation C->D E Precipitation Observed? D->E F Optimize Co-solvent Ratio or Add Surfactant E->F Yes G No Precipitation E->G No F->B H Sterile Filter (0.22 µm) G->H I Final Formulation for IV Dosing H->I

Caption: General workflow for preparing an IV formulation.

Protocol 5: Preparation of a Co-solvent-Based IV Formulation (2 mg/mL)

A common strategy for preclinical IV studies involves the use of a co-solvent system to dissolve the compound.[4][5]

  • Materials:

    • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

    • Polyethylene glycol 400 (PEG-400)

    • Propylene glycol (PG)

    • Saline (0.9% NaCl)

  • Vehicle Composition: A common vehicle is 40% PEG-400, 10% PG, and 50% saline. The exact ratios may need to be optimized based on the compound's solubility.

  • Procedure:

    • Weigh the compound and dissolve it in the PEG-400 and PG mixture. Gentle warming or sonication may be used to aid dissolution.

    • Once fully dissolved, slowly add the saline while stirring continuously.

    • Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or adding a surfactant).

    • Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile container.

  • Quality Control:

    • Visual Inspection: The final solution must be clear and free from any visible particles.

    • pH Measurement: Ensure the pH is within a physiologically acceptable range (typically 4-9).[6]

    • Concentration Verification: Confirm the final concentration using a validated analytical method.

Troubleshooting Common Formulation and In Vivo Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Compound precipitates out of solution upon standing - Supersaturated solution- Temperature fluctuations- pH shift- Reduce the concentration of the compound- Include a precipitation inhibitor (e.g., HPMC)- Ensure the pH remains stable
High variability in plasma concentrations after oral dosing - Inconsistent dissolution from suspension- Food effects- Poor formulation stability- Ensure the suspension is homogenous and well-dispersed before each dose- Control the feeding schedule of the animals- Re-evaluate the stability of the formulation
Adverse events (e.g., irritation, hemolysis) after IV injection - High concentration of co-solvents (e.g., DMSO, ethanol)- Non-physiological pH- Precipitation of the drug in the bloodstream- Reduce the concentration of the organic solvents- Adjust the pH to be closer to physiological pH- Administer the dose as a slow infusion
Inconsistent suspension dosing - Settling of particles- Inaccurate pipetting due to viscosity- Continuously stir the suspension during dosing- Use a positive displacement pipette

Conclusion

The successful in vivo evaluation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid hinges on a rational and systematic approach to formulation development. By thoroughly characterizing the compound's physicochemical properties and selecting an appropriate formulation strategy, researchers can ensure reliable and reproducible drug exposure, thereby generating high-quality pharmacokinetic and pharmacodynamic data. The protocols and guidelines presented in this document provide a solid foundation for initiating these critical studies. It is imperative to remember that each compound is unique, and the formulation process should be an iterative one, with continuous optimization based on experimental observations.

References

  • Park, K. (2018). Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs. Journal of Controlled Release, 271, 1-13.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
  • PubMed. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 91(4), 857-865.
  • Pharma Excipients. (2026). Weakly Basic Drugs That Benefit from Acidic Environments in Modern Pharmaceutical Formulation.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Pharmlabs. (n.d.). Excipients.
  • Pharmaceutical Technology. (2013). Excipients for Formulation Success.
  • Sharma, D., & Soni, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Spectrum Chemical. (n.d.). Acidifying Agent Excipients, Inert Pharmaceutical Ingredients.
  • Protheragen. (n.d.). pH Modifier Excipients.

Sources

Method

Application Note: Computational Docking Workflows for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists Document Type: Advanced Protocol & Application Note Introduction & Pharmacophore Deconstruction The compound (2E)-3-[4-(morpholin-4-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists Document Type: Advanced Protocol & Application Note

Introduction & Pharmacophore Deconstruction

The compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (also known as 4-morpholinocinnamic acid) is a highly versatile chemical entity in structure-based drug design. Rather than acting as a monolithic inhibitor, its structural features allow it to be utilized as a privileged scaffold or fragment against multiple distinct protein classes.

To achieve accurate predictive docking, one must first deconstruct the ligand into its core pharmacophores and understand the causality behind its molecular interactions:

  • The Morpholine Ring: Morpholine is a classic, single-point "hinge-binder" motif heavily utilized in kinase inhibitors (e.g., PI3K, mTOR)[1][2]. The morpholine oxygen acts as a critical hydrogen bond acceptor with the backbone amide NH of the kinase hinge region, while the saturated ring dictates isoform selectivity[3].

  • The Carboxylic Acid: At physiological pH (7.4), the carboxylic acid is deprotonated ( COO− ). This moiety can act as a Zinc-Binding Group (ZBG) in metalloenzymes like Histone Deacetylases (HDACs). While carboxylic acids are weaker ZBGs than hydroxamic acids, they offer superior safety profiles and reduced off-target toxicity[4][5].

  • The (2E)-Alkene (Cinnamic Core): The α,β -unsaturated carbonyl system is a well-characterized Michael acceptor. This electrophilic warhead enables targeted covalent inhibition (TCI) by reacting with nucleophilic cysteine residues in the active sites of target proteins (e.g., mutant kinases or viral proteases)[6][7].

Understanding these three distinct interaction modalities is critical. This application note details the specific computational protocols required to dock this compound across three distinct targeting paradigms: Kinase Hinge Binding, Metalloenzyme Zinc Coordination, and Covalent Michael Addition.

Target Selection & Interaction Logic

PharmacophoreLogic Ligand (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid Morpholine Morpholine Ring (H-Bond Acceptor) Ligand->Morpholine Carboxylate Carboxylic Acid (Anionic at pH 7.4) Ligand->Carboxylate Alkene α,β-Unsaturated Carbonyl (Michael Acceptor) Ligand->Alkene Target1 Kinases (e.g., PI3K) Hinge Region Binding Morpholine->Target1 Non-Covalent Target2 Metalloenzymes (e.g., HDAC) Zinc Coordination Carboxylate->Target2 Metal Coordination Target3 Covalent Targets Cys-targeted Michael Addition Alkene->Target3 Covalent Bond

Fig 1: Pharmacophore mapping and target selection logic for the morpholinocinnamic acid scaffold.

Step-by-Step Experimental Protocols

The following protocols are optimized for the Schrödinger Suite (LigPrep, Protein Preparation Wizard, Glide, and CovDock)[8][9], though the underlying physical chemistry principles apply to other suites (e.g., MOE, AutoDock Vina).

Phase 1: Ligand Preparation (Critical Step)

Causality: The protonation state of the ligand determines its electrostatic potential and binding pose. The pKa of the morpholino-aniline nitrogen is ~5.0, and the carboxylic acid is ~4.5.

  • Import the 2D structure of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid into LigPrep .

  • Set the target pH to 7.4 ± 1.0 using Epik.

  • Expected Output: The software will generate the dominant physiological state: the carboxylate is deprotonated ( −1 charge), and the morpholine nitrogen remains unprotonated (neutral).

  • Generate 3D conformations using the OPLS4 force field, preserving the trans (2E) stereochemistry of the alkene.

Phase 2: Protein Preparation
  • Download the target PDB structures (e.g., PI3K α : PDB 4JPS; HDAC2: PDB 4LY1).

  • Run the Protein Preparation Wizard .

  • Assign bond orders, add hydrogens, and create zero-order bonds to metals (crucial for the Zn2+ ion in HDACs to prevent electrostatic clashes during docking)[10].

  • Optimize the H-bond network (PROPKA at pH 7.0) and perform a restrained minimization (heavy atom RMSD 0.3 Å).

Phase 3: Execution of Docking Workflows
Protocol A: Non-Covalent Docking (PI3K & HDAC)
  • Grid Generation:

    • For PI3K: Center the grid box on the hinge region (e.g., Val851). Set a hydrogen bond constraint for the backbone amide NH of Val851 to mandate interaction with the morpholine oxygen[11].

    • For HDAC: Center the grid on the catalytic Zn2+ ion. Define a metal coordination constraint for the carboxylate oxygens[12].

  • Glide Docking: Run Glide in Extra Precision (XP) mode. Ensure the "reward intramolecular hydrogen bonds" penalty is calibrated, as the rigid alkene limits internal flexibility.

Protocol B: Covalent Docking (CovDock)

Causality: Standard docking cannot simulate the breaking of the alkene π -bond and the formation of a new C−S bond. CovDock utilizes a hybrid approach: pre-reactive non-covalent docking followed by structural refinement of the covalent adduct[8][13].

  • Open the CovDock panel.

  • Select the prepared receptor and define the reactive residue (e.g., a catalytic Cysteine).

  • Reaction Type: Select Michael Addition . The software will automatically identify the α,β -unsaturated carbonyl as the electrophile.

  • Execution: Run the "Pose Prediction" protocol. The algorithm will mutate the Cys to Ala, dock the ligand non-covalently, mutate the Ala back to Cys, form the covalent bond to the β -carbon of the cinnamic acid, and minimize the complex using Prime VSGB2.0[14].

Covalent Docking Workflow Visualization

CovDockWorkflow Start Input: Target Protein & Ligand Step1 1. Mutate Reactive Cys to Ala Start->Step1 Step2 2. Glide Non-Covalent Docking (Pre-reactive Pose) Step1->Step2 Step3 3. Restore Cys & Form Covalent Bond (Michael Addition to β-carbon) Step2->Step3 Step4 4. Prime Energy Minimization (VSGB2.0 Solvation Model) Step3->Step4 End Output: Apparent Affinity Score Step4->End

Fig 2: Algorithmic workflow for CovDock Michael addition simulation.

Quantitative Data Presentation: Expected Interaction Metrics

When analyzing the docking results for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, compare your outputs against these benchmark interaction metrics established in literature for similar pharmacophores:

Target ClassPrimary Interaction MotifKey ResiduesExpected Distance (Å)Expected Glide/CovDock Score
Kinase (PI3K) Morpholine H-bondVal851 (Hinge NH)2.7 - 3.1 Å-8.0 to -9.5 kcal/mol
HDAC (Class I) Carboxylate-Zinc Coordination Zn2+ , His140, Tyr3031.9 - 2.3 Å (to Zn2+ )-6.5 to -8.0 kcal/mol
Covalent (Cys-Protease) Michael Addition ( β -carbon)Catalytic Cys (e.g., Cys145)1.8 Å (Covalent Bond)<-10.0 (Apparent Affinity)

Note: The rigid trans-alkene linker restricts conformational entropy. If the distance between the morpholine cap and the carboxylate ZBG does not perfectly match the depth of the target's binding pocket, the Glide score will heavily penalize the pose due to steric clashes.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. National Institutes of Health (NIH). Available at:[Link]

  • Design, synthesis, 3D Pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. ResearchGate. Available at:[Link]

  • Docking covalent inhibitors: A parameter free approach to pose prediction and scoring. Schrödinger (CovDock Methodology). Available at:[Link]

  • Structures of the modern cinnamic acid-inspired covalent inhibitors. ResearchGate. Available at:[Link]

  • The covalent docking software landscape: features and applications in drug design. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

Welcome to the Technical Support Center for the synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly referred to as 4-morpholinocinnamic acid). This compound is a critical α,β-unsaturated carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly referred to as 4-morpholinocinnamic acid). This compound is a critical α,β-unsaturated carboxylic acid intermediate used in the development of histone deacetylase (HDAC) inhibitors and other targeted therapeutics[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind common synthetic failures—such as unwanted isomerizations, over-decarboxylation, and regioselectivity errors—to help you build a self-validating, robust experimental workflow.

Mechanistic Overview & Synthetic Pathways

The synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is typically achieved via one of two primary carbon-carbon bond-forming strategies:

  • The Knoevenagel-Doebner Condensation (Route A): The industry standard. It utilizes 4-morpholinobenzaldehyde and malonic acid, driven by an amine catalyst (e.g., piperidine) in pyridine[2][3].

  • The Mizoroki-Heck Cross-Coupling (Route B): An alternative transition-metal-catalyzed approach coupling 4-(4-bromophenyl)morpholine with acrylic acid[4][5].

SynthesisPathways A 4-Morpholinobenzaldehyde + Malonic Acid Target (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid (Target Molecule) A->Target Knoevenagel-Doebner (Piperidine, Pyridine, 90°C) Side1 Diacid Impurity (Incomplete Decarboxylation) A->Side1 Insufficient Heat / Time B 4-Bromophenylmorpholine + Acrylic Acid B->Target Mizoroki-Heck (Pd(OAc)2, Base, 110°C) Side3 Branched α-Isomer (Regioselectivity Error) B->Side3 Steric/Electronic Factors Side2 Styrene Derivative (Over-decarboxylation) Target->Side2 Prolonged Harsh Heat

Diagram 1: Primary synthetic routes and their associated mechanistic side reactions.

Route A: Knoevenagel-Doebner Condensation

The Doebner modification of the Knoevenagel condensation relies on the formation of an iminium intermediate between the aldehyde and the secondary amine catalyst, followed by nucleophilic attack by the malonate enolate, dehydration, and a heat-driven decarboxylation[2][6].

Standard Validated Protocol

Reagents: 4-Morpholinobenzaldehyde (1.0 eq, 10 mmol), Malonic acid (1.5 eq, 15 mmol), Piperidine (0.1 eq, 1.0 mmol), Pyridine (3.0 mL/g of aldehyde).

  • Initiation: Charge a 50 mL round-bottom flask equipped with a reflux condenser with 4-morpholinobenzaldehyde and pyridine. Stir to dissolve.

  • Activation: Add malonic acid, followed by the dropwise addition of piperidine. Self-Validation Check: A slight exotherm and immediate color change indicate the formation of the active iminium species.

  • Condensation & Decarboxylation: Heat the mixture to 90–100 °C. Maintain this temperature for 4 to 6 hours. Self-Validation Check: Monitor the bubbler for CO₂ evolution. The cessation of gas evolution indicates the completion of the decarboxylation step.

  • Quenching: Cool the mixture to room temperature and pour it slowly into 50 mL of crushed ice-water.

  • Precipitation: Slowly acidify the aqueous mixture using cold 2M HCl until the pH reaches 3–4. (Caution: Do not over-acidify, as the morpholine nitrogen can protonate, pulling the product back into the aqueous phase).

  • Isolation: Filter the resulting precipitate, wash with copious amounts of cold water to remove pyridine salts, and recrystallize from ethanol to yield the pure (2E)-isomer.

Troubleshooting & FAQs (Route A)

Q: My LC-MS shows a mass corresponding to [M+44]. What is this impurity and how do I eliminate it? A: A mass of [M+44] indicates the presence of 2-(4-morpholinobenzylidene)malonic acid. This is the intermediate diacid that has failed to undergo decarboxylation[7]. Decarboxylation requires sufficient thermal energy to break the C-C bond and release CO₂. Causality & Fix: Your reaction temperature is likely too low, or the reaction time is too short. Ensure the internal reaction temperature reaches at least 90 °C. If the problem persists, increase the piperidine catalyst loading to 0.2 eq, as the amine assists in the concerted decarboxylation transition state[6].

Q: I am observing a significant amount of 4-(4-vinylphenyl)morpholine (a styrene derivative) in my final mixture. Why is my product degrading? A: You are experiencing "double decarboxylation." In the presence of pyridine and piperidine under prolonged high heat (>110 °C), the desired α,β-unsaturated carboxylic acid can undergo a secondary, unwanted decarboxylation, yielding a vinylarene byproduct[7][8]. Causality & Fix: This is a kinetic vs. thermodynamic control issue. The primary decarboxylation is relatively fast, while the secondary decarboxylation is slower but thermodynamically driven. Strictly control your temperature to 90–100 °C and halt the reaction immediately once the primary CO₂ evolution ceases.

Q: NMR analysis reveals a mixture of compounds, including one lacking the alkene protons but containing a complex aliphatic region. What happened? A: This is a classic Michael addition byproduct. Because the target molecule is an α,β-unsaturated carbonyl, it acts as a Michael acceptor. The piperidine catalyst (or unreacted morpholine) can act as a nucleophile, adding across the newly formed double bond to create 3-(piperidin-1-yl)-3-[4-(morpholin-4-yl)phenyl]propanoic acid[7][9]. Causality & Fix: High concentrations of the amine base promote this reversible side reaction. To minimize Michael adducts, strictly limit piperidine to catalytic amounts (≤0.1 eq) and avoid extending the reaction time beyond what is necessary for decarboxylation[7].

Data Presentation: Optimization of Knoevenagel-Doebner Conditions

Table 1: Impact of reaction parameters on the impurity profile of 4-morpholinocinnamic acid synthesis.

Temperature (°C)Catalyst (eq)Time (h)Target Yield (%)Diacid Impurity (%)Styrene Byproduct (%)Michael Adduct (%)
70Piperidine (0.1)64548 <1<1
95Piperidine (0.1)588 <2<23
120Piperidine (0.5)1230055 12
95NH₄OAc (0.2)5825<1<1

Route B: Mizoroki-Heck Cross-Coupling

When malonic acid routes are unviable, the Mizoroki-Heck reaction provides a powerful alternative. It involves the Pd(0)/Pd(II) catalyzed coupling of an aryl halide with an alkene[5].

Standard Validated Protocol

Reagents: 4-(4-Bromophenyl)morpholine (1.0 eq, 5 mmol), Acrylic acid (1.5 eq, 7.5 mmol), Pd(OAc)₂ (0.05 eq, 0.25 mmol), P(o-tolyl)₃ (0.1 eq, 0.5 mmol), Triethylamine (3.0 eq, 15 mmol), anhydrous DMF (15 mL).

  • Degassing: Charge a Schlenk flask with 4-(4-bromophenyl)morpholine, acrylic acid, and DMF. Sparge the solution with dry N₂ for 15 minutes. Self-Validation Check: Strict exclusion of oxygen is required to prevent the oxidation of the Pd(0) active species and the morpholine ring.

  • Catalyst Addition: Add Et₃N, followed by Pd(OAc)₂ and P(o-tolyl)₃ under a continuous N₂ stream.

  • Coupling: Heat the sealed flask to 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Isolation: Extract the organic layer with 1M NaOH. Separate the aqueous layer, acidify it to pH 3–4 with 2M HCl, and collect the precipitated product via filtration.

HeckCatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br Coord Olefin Coordination (Acrylic Acid) OxAdd->Coord MigIns Migratory Insertion (Regioselectivity Step) Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim 2,1-Insertion (Sterically Favored) AlphaProd Branched (α) Product (Regio-error) MigIns->AlphaProd 1,2-Insertion (Electronically Driven) RedElim Base-Assisted Regeneration BetaElim->RedElim BetaProd Linear (β) Product (Target 2E-Isomer) BetaElim->BetaProd Product Release RedElim->Pd0 - HBr (via Et3N)

Diagram 2: Heck catalytic cycle highlighting the critical migratory insertion step dictating regioselectivity.

Troubleshooting & FAQs (Route B)

Q: My product is a mixture of two structural isomers. One is the target linear cinnamic acid, but the other is a branched terminal alkene. How do I control this? A: You are observing a regioselectivity failure during the migratory insertion step of the Heck cycle. Acrylic acid is an electron-deficient olefin, which inherently favors insertion at the terminal β-carbon (yielding your target)[4][10]. However, if the palladium center becomes too electron-rich or if specific bidentate ligands are used, the electronic preference can shift toward 1,2-insertion, yielding the α-branched isomer (2-[4-(morpholin-4-yl)phenyl]acrylic acid)[11]. Causality & Fix: Ensure you are using a sterically bulky, monodentate ligand like P(o-tolyl)₃. Bulky ligands destabilize the transition state for α-insertion due to steric clash, forcing the reaction down the β-insertion pathway[4]. Avoid bidentate phosphines (like dppp or dppe) which are known to promote α-arylation[11].

Q: The reaction mixture turned highly viscous, and the yield of the target compound is negligible. What went wrong? A: Acrylic acid is highly prone to radical polymerization, especially at the elevated temperatures (110 °C) required for the Heck reaction. Causality & Fix: The thermal energy initiated a radical chain reaction, consuming your acrylic acid before it could coordinate to the palladium. To prevent this, add a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or hydroquinone (approx. 0.01 eq), to the reaction mixture. Alternatively, use a masked acrylate like tert-butyl acrylate (which is less prone to polymerization) and hydrolyze the ester post-coupling[12].

Data Presentation: Ligand Effects on Heck Regioselectivity

Table 2: Influence of phosphine ligands on the α/β regioselectivity of the Heck coupling with acrylic acid.

LigandEquivalentsYield (%)Ratio (β-Linear : α-Branched)Primary Issue Observed
None (Ligand-free)03595 : 5Catalyst precipitation (Pd black)
PPh₃0.27885 : 15Moderate regioselectivity
P(o-tolyl)₃ 0.1 89 >99 : 1 Optimal conditions
dppp (Bidentate)0.056540 : 60Inversion of regioselectivity[11]

References

  • Knoevenagel condensation - Wikipedia. Wikipedia. Available at:[Link]

  • Recent advances in enzymatic carbon–carbon bond formation. PMC - NIH. Available at:[Link]

  • Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. SciSpace. Available at:[Link]

  • Regioirregular Mizoroki-Heck reaction. Research Communities by Springer Nature. Available at:[Link]

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. Available at:[Link]

  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study. ResearchGate. Available at:[Link]

  • Heck Reaction. Chemistry LibreTexts. Available at:[Link]

  • Heck reaction - Wikipedia. Wikipedia. Available at:[Link]

  • Synthesis of (E)‐α,β‐Unsaturated Thioesters from Malonic Acid Half Thioesters and Aldehydes. DOI.org. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Welcome to the Technical Support Center for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly referred to as 4-morpholinocinnamic acid). This guide is engineered for researchers, formulation scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly referred to as 4-morpholinocinnamic acid). This guide is engineered for researchers, formulation scientists, and drug development professionals who are encountering precipitation, low bioavailability, or inconsistent assay results due to the poor aqueous solubility of this compound.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical root causes of the solubility barrier and provide self-validating, field-tested protocols to ensure your experiments yield reproducible data.

Part 1: Physicochemical Root Cause Analysis

To solve a solubility problem, we must first understand the molecular causality. Why does (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid precipitate so readily in aqueous media?

  • Amphoteric/Zwitterionic Nature: This molecule contains a weakly basic morpholine ring (pKa ~3.5-4.0 due to conjugation with the phenyl ring) and an acidic cinnamic acid moiety (pKa ~4.5). At physiological pH (7.4), the carboxylic acid is deprotonated (anionic), but the proximity to its isoelectric point in slightly acidic compartments can lead to a net-zero charge. Molecules with a net-zero charge experience maximized crystal lattice energy and minimized aqueous solvation.

  • Planarity and π−π Stacking: The rigid phenyl-alkenyl backbone promotes strong intermolecular π−π stacking in the solid state. This high crystal lattice energy resists disruption by water molecules, a classic hallmark of "brick dust" molecules that plague drug discovery pipelines .

Part 2: Troubleshooting FAQs

Q1: I need a 10 mM stock solution for in vitro biochemical assays, but the compound won't dissolve in my HEPES buffer. What is the best solvent? A1: Do not use purely aqueous buffers for your primary master stock. The thermodynamic barrier of the crystal lattice is too high. The most reliable method is to prepare a master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO acts as a powerful hydrogen-bond acceptor that effectively disrupts the strong intermolecular π−π stacking and hydrogen bonding of the cinnamic acid tail. Once dissolved in DMSO, you can dilute this stock into your assay buffer.

Q2: When I dilute my DMSO stock into cell culture media (pH 7.4), the compound crashes out immediately. How can I prevent this "solvent shift" precipitation? A2: When DMSO is diluted into water, the hydrophobic compound is suddenly exposed to a high-dielectric aqueous environment, causing rapid nucleation. To prevent this, you must lower the thermodynamic penalty of the water-drug interface. We recommend using a complexing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your aqueous phase. The cyclodextrin features a hydrophobic internal cavity that encapsulates the lipophilic morpholinophenyl moiety, while its hydrophilic exterior maintains excellent aqueous solubility .

Q3: How do I formulate this compound for in vivo animal dosing (e.g., IV injection) without using toxic levels of DMSO? A3: For in vivo studies, DMSO must be kept below 5% (v/v) to avoid toxicity. Instead, leverage the compound's ionizable carboxylic acid group combined with macrocyclic encapsulation. By adjusting the vehicle to a slightly basic pH (pH 8.0 - 8.5) during the initial dissolution phase, you force the formation of a highly soluble sodium salt. Formulating this salt in a 10-20% (w/v) HP- β -CD saline solution ensures the drug remains molecularly dispersed even when the pH is back-titrated to a physiological 7.4 for safe parenteral administration .

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 10 mM In Vitro Master Stock

Self-Validation Check: The final solution must be optically clear with no Tyndall effect (light scattering) when held up to a light source.

  • Weighing: Accurately weigh 2.33 mg of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (MW 233.26 g/mol ) into a sterile, amber glass vial.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Causality: Mechanical shear forces break apart macroscopic crystal aggregates, increasing the surface area for DMSO interaction.

  • Thermal/Acoustic Energy: Sonicate the vial in a water bath at 37°C for 5-10 minutes. Causality: Acoustic cavitation provides the localized activation energy required to overcome the crystal lattice enthalpy.

  • Storage: Aliquot into 50 μ L single-use vials and store at -20°C. Causality: Repeated freeze-thaw cycles induce condensation of atmospheric moisture, which will cause the hydrophobic drug to nucleate and precipitate over time.

Protocol B: Preparation of a 2 mg/mL In Vivo Dosing Formulation (IV/PO)

Self-Validation Check: The pH must be verified at steps 4 and 6 to ensure the compound does not crash out during back-titration.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile 0.9% saline.

  • Drug Addition: Weigh 20 mg of the compound and add it to 10 mL of the HP- β -CD vehicle. The suspension will appear cloudy.

  • Alkaline Solubilization: Add 0.1 M NaOH dropwise while stirring continuously until the pH reaches 8.5. Causality: Deprotonating the carboxylic acid (pKa ~4.5) shifts the equilibrium entirely to the anionic state, increasing intrinsic solubility by orders of magnitude.

  • Complexation: Stir at room temperature for 2 hours. Causality: This incubation period is required for the thermodynamic equilibrium of the host-guest inclusion complex to be established between the drug and the cyclodextrin cavity.

  • Back-Titration: Slowly back-titrate the pH to 7.4 using 0.1 M HCl. The solution should remain perfectly clear because the drug is now protected within the cyclodextrin cavity.

  • Sterilization: Filter sterilize the formulation through a 0.22 μ m PES (Polyethersulfone) syringe filter. Causality: PES is chosen over Nylon or PTFE because it has ultra-low non-specific protein and drug binding properties.

Part 4: Quantitative Data & Formulation Matrices

Use the following matrix to select the appropriate vehicle based on your experimental constraints.

Vehicle / Solvent SystemPrimary Mechanism of SolubilizationExpected Solubility LimitRecommended Application
Water / Saline (pH 3.0 - 5.0) None (Near Isoelectric point)< 0.05 mg/mLNot recommended
100% Anhydrous DMSO Disruption of crystal lattice & H-bonds> 25 mg/mLIn vitro master stocks
0.1 M NaOH (pH > 8.5) Complete ionization of Carboxylic Acid5 - 10 mg/mLIntermediate stock / Titration
20% HP- β -CD in Saline (pH 7.4) Host-guest inclusion complexation2 - 5 mg/mLIn vivo (IV / PO)
5% DMSO + 5% Tween-80 + 90% Saline Co-solvency + Micellar encapsulation1 - 2 mg/mLIn vivo (IP / PO)

Part 5: Visualizations

pH_Solubility pH_Low Low pH (< 3.0) State_Cat Cationic State (Morpholine Protonated) pH_Low->State_Cat pH_Neutral Physiological pH (~7.4) State_Zwit Anionic Dominant (Near Isoelectric) pH_Neutral->State_Zwit pH_High High pH (> 8.5) State_An Fully Anionic State (Carboxylate Formed) pH_High->State_An Sol_Poor Moderate Solubility State_Cat->Sol_Poor Sol_VPoor Poor Solubility (Precipitation Risk) State_Zwit->Sol_VPoor Sol_Good Optimal Aqueous Solubility State_An->Sol_Good

Figure 1: pH-dependent ionization states of 4-morpholinocinnamic acid and the resulting impact on aqueous solubility.

Formulation_Tree Start What is the intended experimental application? InVitro In Vitro Assays (Cell Culture / Enzymatic) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Sol1 Dissolve in 100% DMSO (Max 10-25 mM) InVitro->Sol1 Route Select Administration Route InVivo->Route Dilute Dilute in Assay Buffer (Ensure Final DMSO < 1%) Sol1->Dilute IV Intravenous (IV) Route->IV PO Oral (PO) / Intraperitoneal (IP) Route->PO FormIV 20% HP-β-CD in Saline (pH adjusted to 7.4) IV->FormIV FormPO 5% DMSO + 5% Tween-80 + 90% Saline PO->FormPO

Figure 2: Decision tree for selecting the optimal solubilization strategy based on experimental application.

Part 6: References

  • Lipinski, C.A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceuticals (MDPI), 11(2), 44.[Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

Welcome to the technical support guide for the chromatographic analysis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (also known as 4-Morpholinocinnamic acid). This document is structured to provide researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (also known as 4-Morpholinocinnamic acid). This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during HPLC method development and troubleshooting for this specific analyte.

Section 1: Understanding Your Analyte: Physicochemical Properties

A robust HPLC method begins with a fundamental understanding of the analyte's chemical nature. (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a zwitterionic compound, possessing both a weakly acidic carboxylic acid group and a weakly basic morpholine group. This dual nature is the primary factor governing its behavior in reversed-phase HPLC.

PropertyEstimated ValueSignificance for HPLC Method Development
pKa (acidic) ~4.4 - 4.6The carboxylic acid group's pKa is similar to that of cinnamic acid (pKa ≈ 4.45)[1]. Mobile phase pH must be controlled to ensure a consistent, single ionization state to prevent peak broadening.
pKa (basic) ~5.0 - 6.0The pKa of the morpholine group is critical. If the mobile phase pH is near this value, the compound's charge state will be inconsistent, leading to poor peak shape and retention variability. The exact pKa can be influenced by the phenyl ring.
logP ~2.0 - 2.5This value indicates moderate hydrophobicity, making the compound well-suited for retention on standard C18 stationary phases.
UV λmax ~295 - 310 nmThe extended conjugation from the phenyl ring through the acrylic acid moiety results in strong UV absorbance. A wavelength in this range is recommended for optimal sensitivity. Cinnamic acid itself has a strong absorbance at 273 nm[2]. The morpholine substituent will likely shift this to a higher wavelength.

Section 2: FAQs - Initial Method Development

This section addresses common questions when establishing a baseline separation method.

Q1: What is a recommended starting point for a column and mobile phase?

A1: A conventional C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to the analyte's moderate hydrophobicity.

For the mobile phase, an isocratic elution is often sufficient for initial screening. A good starting point would be:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Composition: 60:40 (Mobile Phase A : Mobile Phase B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Causality: The low pH (2.5) serves two critical purposes:

  • It keeps the carboxylic acid group fully protonated (non-ionized), enhancing its retention on the C18 phase and preventing peak tailing due to mixed ionization states.[3][4]

  • It protonates residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions with the basic morpholine group, which is a common cause of peak tailing.[5][6]

Q2: Why is mobile phase pH the most critical parameter for this analyte?

A2: The zwitterionic nature of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid makes its net charge highly dependent on pH. Buffers are essential in the mobile phase to control the ionization state of the analyte.[7][8] Operating at a pH close to either pKa value will result in a mixed population of ionized and non-ionized species, leading to severe peak broadening or splitting.[9] The goal is to find a pH range where the analyte exists in a single, stable ionic form.

G cluster_low_ph Low pH (e.g., < 3.0) cluster_mid_ph Mid pH (e.g., 4.5 - 5.5) cluster_high_ph High pH (e.g., > 7.0) low_ph Overall Charge: Cationic -COOH (Neutral) -Morpholine (Protonated, +) mid_ph Overall Charge: Zwitterionic -COO- (Anionic, -) -Morpholine (Protonated, +) low_ph->mid_ph Increase pH high_ph Overall Charge: Anionic -COO- (Anionic, -) -Morpholine (Neutral) mid_ph->high_ph Increase pH

Caption: Analyte ionization states at different mobile phase pH values.

For robust reversed-phase chromatography, operating at a low pH is generally preferred to ensure the analyte is retained as a single, stable cationic species.

Q3: How should I determine the optimal detection wavelength?

A3: Use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum of the analyte peak. The optimal wavelength (λmax) will be at the apex of the highest absorbance peak, ensuring maximum sensitivity and minimizing baseline noise. For cinnamic acid derivatives, this is typically in the 270-310 nm range.[10][11] If a PDA/DAD is unavailable, start at 295 nm and adjust based on signal intensity.

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving the most common chromatographic problems for this analyte.

Problem: Severe Peak Tailing (Asymmetry Factor > 1.5)

Peak tailing is the most anticipated issue for this compound due to its basic morpholine moiety. It primarily stems from secondary interactions with the stationary phase.

G start Peak Tailing Observed cause1 Cause 1: Secondary Silanol Interactions start->cause1 cause2 Cause 2: Mixed Ionization State start->cause2 solution1a Lower Mobile Phase pH (e.g., 2.5-3.0) cause1->solution1a solution1b Use High-Purity, End-Capped Column cause1->solution1b solution1c Add Competing Base (e.g., 0.1% TEA) - Use with caution cause1->solution1c solution2 Adjust pH to be >2 units from pKa cause2->solution2 end Symmetrical Peak solution1a->end solution1b->end solution1c->end solution2->end

Caption: Troubleshooting workflow for resolving peak tailing.

Cause A: Secondary Silanol Interactions

  • Explanation: Silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[12][13] At a mobile phase pH above 3-4, these silanols become deprotonated (Si-O⁻) and can interact strongly with the protonated, positively charged morpholine group of the analyte.[5][14] This ionic interaction is a secondary retention mechanism that leads to tailing.[6]

  • Solution Protocol:

    • Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate).[15] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are "end-capped" to block a majority of residual silanols.[13][16] If you are using an older column, switching to a modern, base-deactivated column can significantly improve peak shape.

    • Add a Competing Base (Use with Caution): Adding a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase can also resolve tailing.[17] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them. However, TEA can shorten column lifetime and suppress MS ionization if using LC-MS.

Problem: Poor Resolution from Impurities

  • Explanation: The method lacks the selectivity needed to separate the main peak from closely eluting impurities.

  • Solution Protocol:

    • Adjust Organic Modifier Percentage: Systematically vary the percentage of acetonitrile (e.g., from 35% to 45% in 2% increments). Lowering the organic content will increase the retention time of all components, potentially improving resolution.

    • Change the Organic Modifier: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity between the analyte and impurities. Start with a similar percentage and re-optimize.

    • Optimize Temperature: Increase the column temperature (e.g., to 40 °C). This can improve efficiency and may change selectivity.

    • Implement a Shallow Gradient: If isocratic elution fails, a shallow gradient (e.g., 30% to 50% Acetonitrile over 15 minutes) can sharpen peaks and improve the separation of complex mixtures.

Parameter ChangeExpected Effect on Resolution
Decrease % Organic Increases retention and may increase resolution.
Switch Acetonitrile to Methanol Alters selectivity, may improve or worsen resolution.
Increase Temperature Decreases retention, often improves peak efficiency.
Decrease Gradient Slope Increases separation time and generally improves resolution.

Problem: Shifting Retention Times

  • Explanation: Lack of reproducibility in retention time is a sign of an unstable chromatographic system.

  • Solution Protocol:

    • Ensure Proper Buffering: Verify that your chosen buffer is being used within its effective buffering range (typically ±1 pH unit of its pKa).[15][18] For a target pH of 2.5, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice.[15]

    • Adequate Column Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 15-20 column volumes. This ensures the stationary phase surface is fully conditioned.

    • Prepare Fresh Mobile Phase Daily: Buffers can support microbial growth, and the pH of mobile phases containing volatile acids/bases can change over time. Daily preparation is a best practice for robust methods.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of 20 mM Potassium Phosphate Buffer (pH 2.5)

  • Weighing: Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄).

  • Dissolving: Dissolve the salt in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask.

  • pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 2.5.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water.

  • Filtration: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution.

Protocol 2: Column Cleaning and Regeneration

If high backpressure or severe peak tailing persists, strongly retained contaminants may be present on the column.

  • Disconnect from Detector: To avoid contaminating the detector cell, disconnect the column outlet.

  • Buffer Flush: Flush the column with 20 column volumes of HPLC-grade water to remove buffer salts.

  • Organic Flush: Flush with 20 column volumes of 100% acetonitrile to remove non-polar compounds.

  • Strong Solvent Wash (if needed): For very hydrophobic contaminants, flush with 20 column volumes of isopropanol.

  • Re-equilibration: Re-introduce the mobile phase (e.g., 90:10 Acetonitrile:Water) and flush until the baseline is stable before reconnecting to the detector and equilibrating with the analytical mobile phase.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Lupo, S., & Kahler, T. (2020). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. BenchChem.
  • McMaster, M.C. (n.d.). Reversed-phase HPLC Buffers. MilliporeSigma.
  • Hemstrom, P., et al. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • MilliporeSigma. (n.d.).
  • Phenomenex. (n.d.).
  • Bertolucci, S. K., et al. (2009).
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • VWR. (n.d.). Buffers and additives in reversed-phase HPLC or LC-MS?. The Analytical Scientist.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • Axion Labs. (2022). HPLC Peak Tailing. Axion Labs.
  • Dolan, J. W. (n.d.).
  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Phenomenex. (n.d.). The Role of End-Capping in RP. Phenomenex.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. Shodex HPLC Columns.
  • BenchChem. (n.d.).
  • Moravek. (2024).
  • UCalgary. (2023).
  • PubChem. (n.d.). Cinnamic Acid.
  • ResearchGate. (n.d.). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis.

Sources

Optimization

Technical Support Center: Troubleshooting (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid in Cell-Based Assays

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (a morpholino-substituted cin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (a morpholino-substituted cinnamic acid derivative).

Cinnamic acid derivatives are widely investigated for their antioxidant, anti-inflammatory, and cytotoxic properties[1]. The incorporation of a morpholine ring is a common medicinal chemistry strategy used to modulate target affinity and physicochemical stability in biological systems[2]. However, the unique structural features of this compound—namely its planar conjugated backbone, redox potential, and ionizable carboxylic acid—present specific challenges in standard in vitro workflows.

This guide synthesizes field-proven insights to help you troubleshoot precipitation, overcome poor membrane permeability, and eliminate false readouts in cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for preparing stock solutions? A: Dimethyl sulfoxide (DMSO) is strictly recommended. The planar aromatic system drives strong intermolecular π−π stacking, making the compound poorly soluble in purely aqueous buffers. Prepare a highly concentrated stock (e.g., 10–50 mM) in anhydrous DMSO to ensure the final DMSO concentration in your cell culture media remains below the cytotoxic threshold (typically ≤0.5% ).

Q: Why does the compound precipitate when I add it to my cell culture media? A: This is a localized supersaturation phenomenon. When a high-concentration DMSO stock is pipetted directly into aqueous media at room temperature, the rapid change in dielectric constant causes the hydrophobic core of the molecule to crash out of solution before it can evenly disperse.

Q: Can I use standard colorimetric assays (like MTT or WST-8) to measure cell viability with this compound? A: It is highly discouraged without rigorous controls. Cinnamic acids are known free radical scavengers and antioxidant agents[1]. They can chemically reduce tetrazolium salts into formazan independent of cellular metabolism, causing severe false-positive viability signals.

Part 2: In-Depth Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

The Causality: While the morpholine ring adds some polarity, the overall lattice energy of the conjugated cinnamic acid backbone is high. If the media pH drops or if the media is cold, the solubility limit is easily breached. The Solution: Utilize a "step-down" dilution method into pre-warmed media. If precipitation persists, the use of carrier proteins (like Bovine Serum Albumin) or cyclodextrins can encapsulate the hydrophobic regions, maintaining the compound in solution.

Workflow Start Compound Precipitates in Culture Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO HighDMSO Toxicity Risk: Reduce Stock Conc. CheckDMSO->HighDMSO Yes LowDMSO Warm Media to 37°C Prior to Addition CheckDMSO->LowDMSO No CheckDissolve Precipitate Resolved? LowDMSO->CheckDissolve Success Proceed with Cell Treatment CheckDissolve->Success Yes Fail Formulate with BSA or Cyclodextrins CheckDissolve->Fail No Fail->Success

Fig 1: Step-by-step workflow for resolving compound precipitation in aqueous cell culture media.

Issue 2: Poor In Vitro Efficacy / Target Engagement

The Causality: The carboxylic acid moiety has an estimated pKa of ~4.5. At a physiological pH of 7.4, >99% of the compound exists as an ionized carboxylate anion. Because lipid bilayers are highly impermeable to charged species, the compound suffers a pharmacological disadvantage in reaching intracellular targets compared to non-carboxylate analogs[3]. The Solution: If your target is intracellular, consider synthesizing a methyl or ethyl ester prodrug of the compound. Intracellular esterases will cleave the prodrug once it bypasses the lipid bilayer, releasing the active acid inside the cell.

Mechanism Media Extracellular Media (pH 7.4) Ionized Ionized Carboxylate (pKa ~4.5) Media->Ionized Deprotonation Membrane Lipid Bilayer Barrier Ionized->Membrane Blocked Target Intracellular Target Engagement Membrane->Target Permeation Prodrug Esterification (Prodrug Strategy) Prodrug->Membrane Neutral Species Diffuses

Fig 2: Permeability barrier of ionized carboxylic acids at physiological pH and prodrug bypass.

Part 3: Data Presentation & Assay Selection

To ensure robust experimental design, it is critical to understand how the physicochemical properties of phenolic and cinnamic acid derivatives dictate assay compatibility[4].

Table 1: Physicochemical Properties & Assay Implications

PropertyValue / CharacteristicImpact on Cell-Based Assays
pKa (Carboxyl) ~4.5Poor passive diffusion at pH 7.4; requires high extracellular concentrations or prodrug strategies.
Redox Potential Free radical scavengerDirectly reduces MTT/XTT reagents; causes false-positive viability signals.
UV/Vis Absorbance High (Conjugated π system)Auto-fluorescence/absorbance can overlap with colorimetric readouts (300-450 nm range).

Table 2: Comparative Viability Assay Selection

Assay TypeReadout MechanismInterference RiskRecommendation
MTT / WST-8 Tetrazolium reductionHigh Avoid. Compound antioxidant properties skew data.
Resazurin (Alamar Blue) Fluorometric reductionModerate Use only with rigorous cell-free background controls.
ATP Luminescence Luciferase/LuciferinLow Preferred. Independent of cellular redox state.

Part 4: Self-Validating Experimental Protocols

To guarantee data integrity, the following protocols are designed as self-validating systems . They include mandatory internal checks that confirm the physical state of the compound and the validity of the assay readout in real-time.

Protocol 1: Preparation of Precipitation-Free Treatment Media

This protocol utilizes a step-down dilution method to prevent localized supersaturation.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 20 mM. Validation: The solution must be completely clear. If cloudy, sonicate for 5 minutes at room temperature.

  • Media Warming: Pre-warm the target cell culture media (containing 10% FBS or appropriate carrier proteins) to exactly 37°C in a water bath.

  • Intermediate Dilution: Create a 10X intermediate stock by pipetting the DMSO stock into the warmed media while vortexing continuously.

  • Final Dilution: Dilute the 10X intermediate 1:10 into the final culture plates.

  • Self-Validation Check: Before adding to cells, place a sample of the final media under a phase-contrast microscope (20X objective). Scan for micro-crystals. If crystals are present, the compound has precipitated, and you must restart using a lower top concentration or add 0.1% BSA as a carrier.

Protocol 2: Orthogonal Cell Viability Workflow (ATP Luminescence)

This protocol isolates true biological cytotoxicity from compound-induced assay interference.

  • Cell Seeding: Seed cells in a solid white 96-well plate (to maximize luminescence signal and prevent well-to-well crosstalk) and incubate overnight.

  • Control Matrix Setup (Critical):

    • Wells A1-A3: Media only (Blank).

    • Wells B1-B3: Cells + Vehicle (DMSO control).

    • Wells C1-C3:Media + Compound at highest concentration (NO CELLS). (Self-Validation Step: This controls for compound auto-luminescence or direct reaction with the assay reagent).

  • Treatment: Apply compound dilutions to the experimental wells. Ensure final DMSO concentration is uniform across all wells ( ≤0.5% ). Incubate for the desired time (e.g., 48 hours).

  • Reagent Addition: Equilibrate the plate and the ATP-luminescence reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Add a volume of reagent equal to the volume of media in each well.

  • Lysis and Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Data Validation: Subtract the average signal of the Media + Compound (No Cells) wells from your experimental wells. If the No Cell control signal is significantly higher than the Blank, the compound is interfering with the luciferase enzyme, and the data must be mathematically corrected.

References

  • [1] Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [4] Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. URL:[Link]

  • [2] Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. Frontiers in Chemistry. URL:[Link]

  • [3] Androgen-AR axis in primary and metastatic prostate cancer: chasing steroidogenic enzymes for therapeutic intervention. OAE Publishing Inc. URL:[Link]

Sources

Troubleshooting

Reducing cytotoxicity of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid to normal cells

Welcome, Researchers, to the technical support center for the investigational compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid and related cinnamic acid derivatives. This resource is designed to assist you in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers, to the technical support center for the investigational compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid and related cinnamic acid derivatives. This resource is designed to assist you in troubleshooting and optimizing your experimental workflows to enhance the therapeutic index of this class of compounds by reducing their cytotoxicity to normal, healthy cells while maintaining or improving their efficacy against cancer cells.

As Senior Application Scientists, we understand the challenges of preclinical drug development. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles in medicinal chemistry and cancer biology, aimed at providing you with both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My preliminary in vitro screens show that (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid has potent anticancer activity, but it's also exhibiting significant cytotoxicity to my normal cell lines. What are the primary strategies I should consider to address this?

A1: This is a common challenge in early-stage drug discovery. The goal is to improve the compound's selectivity. The three main pillars to address this are:

  • Targeted Drug Delivery Systems (TDDS): Encapsulating your compound in a nanocarrier can limit its exposure to healthy tissues and enhance its accumulation in the tumor microenvironment.[1][2] This is often achieved through the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of many solid tumors.[3]

  • Structural Modification (Lead Optimization): The morpholine moiety and the cinnamic acid backbone are amenable to chemical modifications. Introducing different functional groups can alter the compound's physicochemical properties, potentially leading to improved selectivity.[4][5][6]

  • Combination Therapy: Using your compound in combination with another agent can allow for dose reduction, thereby decreasing toxicity to normal cells while potentially achieving synergistic or additive anticancer effects.[7][8][9]

We will delve deeper into each of these strategies in the following sections.

Q2: I'm interested in pursuing a targeted drug delivery approach. What are the most accessible and well-documented nanoparticle systems for a small molecule like mine?

A2: For small molecules, liposomes are an excellent starting point due to their clinical precedence (e.g., Doxil®, a liposomal formulation of doxorubicin) and versatility.[2] Here's a comparison of common nanoparticle platforms:

Delivery System Advantages Disadvantages Key Considerations for Your Compound
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established protocols.[2]Can have stability issues, potential for drug leakage.The hydrophobicity of your compound will determine if it's encapsulated in the lipid bilayer or the aqueous core.
Polymeric Nanoparticles (e.g., PLGA) Controlled and sustained release, biodegradable, can be functionalized.Potential for organic solvent residues from synthesis.The release kinetics can be tuned by altering the polymer's molecular weight and composition.
Dendrimers (e.g., PAMAM) Precise control over size and structure, high drug loading capacity.[3]Can exhibit dose-dependent toxicity.The surface can be functionalized with targeting ligands for active targeting.

To begin, we recommend exploring a simple liposomal formulation.

G cluster_0 Experimental Workflow: Liposomal Formulation Compound Compound Hydration Hydration & Sonication Compound->Hydration Lipids Lipids Lipids->Hydration Liposome Drug-Loaded Liposome Hydration->Liposome Purification Purification (e.g., Dialysis) Liposome->Purification Characterization Characterization (Size, Zeta, Encapsulation Efficiency) Purification->Characterization InVitro In Vitro Cytotoxicity Assay (Cancer vs. Normal Cells) Characterization->InVitro

Caption: Workflow for developing and testing a liposomal formulation.

Troubleshooting Guides

Scenario 1: I've attempted a structural modification by adding a hydroxyl group to the phenyl ring, but the cytotoxicity to normal cells increased. What's the likely reason?

This is a counterintuitive but important result. Here’s a troubleshooting framework:

Possible Cause: Increased non-specific membrane interaction or altered metabolism.

Explanation: While aiming to improve properties like solubility, the addition of a polar group like hydroxyl can sometimes lead to unexpected biological effects. Phenolic compounds, for instance, can have their own intrinsic cytotoxic activities.[10] The new derivative might be interacting with different off-target proteins or be metabolized into a more toxic species in normal cells.

Recommended Actions:

  • Systematic SAR (Structure-Activity Relationship) Studies: Instead of single modifications, synthesize a small library of derivatives. Vary the position and nature of the substituent (e.g., methoxy, fluoro, trifluoromethyl) to understand the electronic and steric effects on selectivity. Cinnamic acid's structure is highly modifiable, which allows for a range of derivatives to be synthesized and tested.[11]

  • Comparative IC50 Determination: Quantify the cytotoxicity of your new derivatives against a panel of cancer and normal cell lines. The goal is to increase the therapeutic index (TI), calculated as: TI = IC50 (Normal Cells) / IC50 (Cancer Cells)

  • In Silico Modeling: Before synthesis, use molecular docking to predict the binding of your proposed derivatives to the intended cancer target and known off-targets that could mediate toxicity.

G Start Start: High Cytotoxicity in Normal Cells Hypothesis Hypothesis Generation Increased Off-Target Effects Altered Metabolism Unfavorable Physicochemical Properties Start->Hypothesis Action Experimental Actions Synthesize Derivative Library (Vary Substituents) In Vitro Screening (Cancer vs. Normal Cell Panel) In Silico Docking (Target vs. Off-Targets) Hypothesis->Action Analysis Data Analysis Calculate Therapeutic Index Identify Favorable Moieties Correlate Structure with Selectivity Action->Analysis Decision Decision Point Analysis->Decision Optimized Optimized Lead Compound Decision->Optimized Improved TI Reiterate Reiterate Design & Synthesis Decision->Reiterate No Improvement Reiterate->Hypothesis

Caption: Troubleshooting workflow for unexpected toxicity after structural modification.

Scenario 2: I'm exploring combination therapy. How do I choose a suitable drug to combine with my compound?

Choosing a combination partner is critical and should be based on mechanistic rationale to achieve synergy and/or reduce toxicity.[9][12]

Guiding Principles:

  • Target Different Pathways: Combine your compound with a drug that has a different mechanism of action.[7] For example, if you hypothesize your compound induces apoptosis, consider pairing it with a cell cycle inhibitor. This can create a multi-pronged attack on the cancer cells.[13]

  • Exploit Cancer-Specific Vulnerabilities: Some drugs can selectively protect normal cells from chemotherapy.[14][15][16] For instance, CDK4/6 inhibitors can cause a temporary cell cycle arrest in normal hematopoietic cells, protecting them from cell-cycle-dependent chemotherapies.[15]

  • Dose Reduction: The primary goal of the combination in this context is to lower the dose of your experimental compound to a level that is less toxic to normal cells, while the combined effect remains potent against cancer cells.

Experimental Protocol: Combination Index (CI) Determination

A robust method to determine if a drug combination is synergistic, additive, or antagonistic is the Chou-Talalay method, which calculates a Combination Index (CI).

Step-by-Step Protocol:

  • Determine IC50 for each drug individually:

    • Plate your cancer cells and normal cells in separate 96-well plates.

    • Treat with a serial dilution of your compound and the potential combination drug separately.

    • After 48-72 hours, assess cell viability using an MTT or similar assay.

    • Calculate the IC50 value for each drug in each cell line.

  • Test the drugs in combination:

    • Create a matrix of drug concentrations, keeping the ratio of the two drugs constant (e.g., based on the ratio of their individual IC50s).

    • Treat the cells with these combinations.

    • Assess cell viability after the same incubation period.

  • Calculate the Combination Index (CI):

    • Use software like CompuSyn to calculate the CI value.

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Your goal is to find a combination that is synergistic (CI < 1) in cancer cells but additive or even antagonistic in normal cells.

References

  • Zin F. (2024). Innovative Drug Delivery Systems for Targeted Cancer Therapy: Recent Advances and Future Directions. Journal of Chemical and Pharmaceutical Research, 16(6), 166. Available from: [Link]

  • Eldridge, K. (n.d.). Nanotechnology-Based Drug Delivery Systems for Targeted Cancer Therapy. Journal of Pharmaceutical and Bioanalytical Sciences. Available from: [Link]

  • Kovács, B., et al. (2023). Targeted Delivery Methods for Anticancer Drugs. Pharmaceutics, 15(3), 964. Available from: [Link]

  • Khan, I., et al. (2025). Targeted Drug Delivery Systems for Cancer Management: Advancements, Challenges, and Future Directions. Current Drug Targets. Available from: [Link]

  • (n.d.). Nanotechnology-Based Drug Delivery Systems for Targeted Cancer Therapy. International Journal of Clinical Inventions and Medical Sciences. Available from: [Link]

  • Mettetal, J., & Fawell, S. (2024, May 17). Combination therapy in cancer: strategic effective treatment. AstraZeneca. Available from: [Link]

  • (2025, December 25). Exploring Combination Therapy: A New Standard in Cancer Treatment. OncologyTube. Available from: [Link]

  • Shen, Q., & Quan, Z. (2023). Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 205, 113532. Available from: [Link]

  • (2022, January 20). Combination therapies may improve outcomes due to independent, rather than synergistic or additive, drug action. ecancer. Available from: [Link]

  • Cheok, C. F. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 11(12), 2227. Available from: [Link]

  • Shen, Q., & Quan, Z. (2022). Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 205, 113532. Available from: [Link]

  • Xu, Y., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Journal of Hematology & Oncology, 15(1), 131. Available from: [Link]

  • (n.d.). Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. Drug Discovery and Development. Available from: [Link]

  • Kankuri, E., et al. (2017). Combination therapy in combating cancer. Journal of Clinical & Cellular Immunology, 8(5). Available from: [Link]

  • Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 189–202. Available from: [Link]

  • (2024, August 30). Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method. Borneo Journal of Pharmacy. Available from: [Link]

  • Cheok, C. F. (2012). Protecting normal cells from the cytotoxicity of chemotherapy. Scilit. Available from: [Link]

  • (2023, March 13). Selective Protection of Normal Cells From Chemotherapy, While Killing Drug-Resistant... Oncotarget. Available from: [Link]

  • Mkhwanazi, N. P., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7210. Available from: [Link]

  • (2021, July 28). Phenolic Compounds – An Emerging Group of Natural Compounds against Leukaemia: in vitro, in vivo and Clinical Applications. IntechOpen. Available from: [Link]

Sources

Optimization

Technical Support Center: Scale-Up of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Synthesis

Welcome to the technical support center for the synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable process.

Introduction

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a cinnamic acid derivative of interest in pharmaceutical development. Its synthesis, typically achieved through a Knoevenagel-Doebner condensation, presents several challenges when transitioning from laboratory scale to pilot or manufacturing scale.[1][2][3] This guide will address these challenges head-on, offering practical solutions grounded in established chemical principles.

The primary synthetic route involves the condensation of 4-morpholinobenzaldehyde with malonic acid.[4][5] While seemingly straightforward, issues related to reagent purity, reaction control, product isolation, and impurity profiling often arise during scale-up.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and provides step-by-step solutions.

Problem 1: Low Yield of 4-Morpholinobenzaldehyde (Starting Material)

Question: I am experiencing a significantly lower than expected yield for the synthesis of 4-morpholinobenzaldehyde from p-fluorobenzaldehyde and morpholine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 4-morpholinobenzaldehyde are often traced back to incomplete reaction, side reactions, or inefficient product isolation.[6][7] Let's break down the potential issues and solutions.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution of p-fluorobenzaldehyde with morpholine typically requires elevated temperatures (around 100°C) and prolonged reaction times (up to 24 hours) to proceed to completion.[6][7] Ensure your reaction is maintained at the target temperature for the full duration.

    • Ineffective Base: Anhydrous potassium carbonate is commonly used as the base.[6] Ensure it is truly anhydrous, as moisture can quench the base and hinder the reaction. Consider using a freshly opened or dried batch of potassium carbonate.

    • Catalyst Activity: While not always necessary, a phase transfer catalyst like Aliquat 336 can sometimes improve reaction rates.[6] If you are using a catalyst, ensure it is of good quality.

  • Side Reactions:

    • Reaction with Carbonyl Group: Morpholine can potentially react with the aldehyde functionality of 4-bromobenzaldehyde, leading to the formation of byproducts like 4-bromobenzoic acid morpholide.[8] While this is more commonly observed with bromo-substituted benzaldehydes, similar side reactions can occur under certain conditions. Maintaining a well-controlled temperature can minimize this.

  • Inefficient Product Isolation:

    • Precipitation Issues: The product is typically isolated by pouring the concentrated reaction mixture into ice water to precipitate the solid.[6][7] Ensure the water is sufficiently cold and allow adequate time for complete precipitation, potentially overnight.[6][7]

    • Recrystallization Losses: Methanol is a common solvent for recrystallization.[6][7] Using an excessive volume of hot methanol will lead to significant product loss in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

Experimental Protocol: Optimized 4-Morpholinobenzaldehyde Synthesis
  • Reaction Setup: In a dry reaction vessel, combine p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF (10-15 volumes).

  • Reaction: Heat the mixture to 100°C and stir for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and remove the DMF under reduced pressure.

  • Precipitation: Slowly pour the resulting residue into a vigorously stirred beaker of ice water.

  • Isolation: Collect the precipitated yellow solid by filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol to afford pure 4-morpholinobenzaldehyde.[6][7]

Problem 2: Inconsistent Yields and Purity in the Knoevenagel-Doebner Condensation

Question: My Knoevenagel-Doebner condensation of 4-morpholinobenzaldehyde and malonic acid gives inconsistent yields and the final product is often impure. How can I make this reaction more robust for scale-up?

Answer:

The Knoevenagel-Doebner condensation is sensitive to several factors that can impact its consistency and the purity of the final product.[1][3] Key areas to focus on are the choice of catalyst and solvent, reaction temperature, and the work-up procedure.

Potential Causes & Solutions:

  • Catalyst and Solvent System:

    • Traditional vs. Green Solvents: The classic procedure often uses pyridine as a solvent and piperidine as a catalyst.[3][5] However, due to their toxicity, alternative, "greener" systems are highly recommended for scale-up.[3][9]

    • Alternative Catalysts: Morpholine itself can act as an effective organocatalyst in a less hazardous solvent like toluene.[1] Ammonium salts, such as ammonium bicarbonate, have also been successfully used as catalysts, often in solvent-free conditions, which is highly advantageous for scale-up.[3][9][10]

  • Reaction Temperature and Decarboxylation:

    • Temperature Control: The reaction typically involves an initial condensation followed by decarboxylation at a higher temperature.[3] Precise temperature control is crucial. Insufficient temperature can lead to incomplete decarboxylation, resulting in the corresponding dicarboxylic acid as an impurity. Excessive temperature can promote side reactions and discoloration.

  • Work-up and Purification:

    • Acidification: After the reaction, the mixture is typically dissolved in water and acidified to precipitate the product. The pH of the acidification step is critical to ensure complete precipitation of the carboxylic acid.

    • Removal of Unreacted Aldehyde: Residual 4-morpholinobenzaldehyde can be a common impurity. A thorough wash of the crude product is necessary.

Experimental Protocol: Robust Knoevenagel-Doebner Condensation
  • Reaction Setup: In a suitable reactor, charge 4-morpholinobenzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and a catalytic amount of ammonium bicarbonate (0.2-0.4 eq).[3][10]

  • Reaction: Heat the mixture to 90-100°C with stirring for 2-4 hours. The reaction mixture will likely become a thick slurry or solid.

  • Work-up: Cool the reaction mixture to room temperature. Add water and stir to dissolve the solids.

  • Acidification: Slowly add 1M HCl with stirring until the pH is acidic (pH 2-3), which will cause the product to precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts and unreacted malonic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Problem 3: Product Crystallization and Polymorphism

Question: I'm having difficulty obtaining a consistent crystalline form of the final product. Sometimes it's a fine powder, other times it's more granular, and occasionally it oils out during recrystallization. What's causing this and how can I control the crystallization?

Answer:

Cinnamic acid and its derivatives are known to exhibit polymorphism, where they can exist in different crystalline structures.[11] These different forms can have varying physical properties, including solubility and melting point. "Oiling out" during recrystallization is also a common issue.[12]

Potential Causes & Solutions:

  • Polymorphism:

    • Solvent Effects: The choice of crystallization solvent can influence which polymorphic form is obtained.[11] Experimenting with different solvents (e.g., ethanol, isopropanol, acetic acid, or mixtures with water) can help in isolating a consistent and stable crystalline form.[13]

    • Cooling Rate: The rate of cooling during crystallization can also affect the crystal form and size. Slow cooling generally favors the formation of larger, more well-defined crystals.[14]

  • "Oiling Out":

    • Solvent Choice: "Oiling out" often occurs when the compound is too soluble in the hot recrystallization solvent or when the solvent's boiling point is close to the melting point of the compound.[12] Try a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • Impurity Effects: The presence of impurities can inhibit crystallization and promote oiling out.[12][15] Ensure the crude product is of reasonable purity before attempting recrystallization. A pre-purification step, such as a slurry wash, might be beneficial.

  • Seeding:

    • Inducing Crystallization: If crystallization is sluggish, adding a small seed crystal of the desired polymorphic form can induce crystallization.

Data Presentation: Solvent Screening for Crystallization
Solvent SystemCrystal MorphologyObservations
Ethanol/WaterFine needlesGood for high purity
IsopropanolSmall prismsDenser, easier to filter
Acetic Acid/WaterPlatesMay require further drying
Ethyl Acetate/HeptaneGranular powderGood for removing non-polar impurities
Problem 4: Impurity Profiling and Control

Question: What are the common process-related impurities I should be looking for, and what are the strategies for controlling them to meet regulatory requirements?

Answer:

Controlling impurities is a critical aspect of scaling up a pharmaceutical intermediate.[16][17] For (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, the main impurities are likely to be starting materials, intermediates, and byproducts from side reactions.

Common Impurities and Control Strategies:

  • 4-Morpholinobenzaldehyde: Unreacted starting material.

    • Control: Ensure the Knoevenagel-Doebner condensation goes to completion. During work-up, efficient washing of the crude product can remove residual aldehyde.

  • Malonic Acid: Excess reagent.

    • Control: Malonic acid is water-soluble and is typically removed during the aqueous work-up and washing steps.

  • Dicarboxylic Acid Intermediate: From incomplete decarboxylation.

    • Control: Ensure sufficient heating time and temperature during the decarboxylation step of the Knoevenagel-Doebner reaction.

  • Isomeric Impurities: While the trans-(E)-isomer is the desired product, small amounts of the cis-(Z)-isomer may form.

    • Control: The Knoevenagel-Doebner condensation strongly favors the formation of the thermodynamically more stable trans-isomer. Purification by recrystallization is usually effective at removing any minor cis-isomer.

  • Genotoxic Impurities: Depending on the synthesis of the starting materials, there could be a risk of genotoxic impurities. For example, if alkylating agents are used in the synthesis of morpholine or other reagents, residual amounts could be a concern.[18]

    • Control: A thorough understanding of the synthetic route of all starting materials is necessary. If there is a risk, specific analytical methods to detect these impurities at very low levels will be required.

Visualization: Impurity Formation and Control Workflow

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_control Control Strategy Starting_Materials 4-Morpholinobenzaldehyde Malonic Acid Reaction Knoevenagel-Doebner Condensation Starting_Materials->Reaction Genotoxic Potential Genotoxic Impurities Starting_Materials->Genotoxic From SM Synthesis Crude_Product Crude (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid Reaction->Crude_Product Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Incomplete Reaction Byproducts Dicarboxylic Acid Intermediate cis-Isomer Reaction->Byproducts Side Reactions Analytical_Testing HPLC Purity Impurity Profiling Crude_Product->Analytical_Testing Process_Control Reaction Optimization Temperature Control Process_Control->Reaction Workup_Purification Washing Recrystallization Workup_Purification->Crude_Product

Caption: Workflow for impurity control during synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the Knoevenagel-Doebner condensation?

A1: Yes, various bases can be used. While piperidine in pyridine is traditional, greener alternatives like triethylamine, or even solid bases like ammonium bicarbonate, are effective and more suitable for scale-up due to lower toxicity and easier handling.[3][5][9]

Q2: What is the best way to monitor the reaction progress?

A2: High-Performance Liquid Chromatography (HPLC) is the most accurate method for monitoring the disappearance of the starting aldehyde and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction progress.[19]

Q3: My final product is slightly colored. How can I decolorize it?

A3: A slight coloration is often due to minor impurities. During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[12] Be aware that using too much activated carbon can also reduce your product yield.

Q4: Are there any specific safety precautions I should take during scale-up?

A4: When working with larger quantities, it is crucial to have good ventilation, especially when using solvents like DMF or toluene. The decarboxylation step releases carbon dioxide, so ensure the reaction vessel is not sealed to avoid pressure build-up. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
  • IUCr Journals. (n.d.). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from [Link]

  • ACS Publications. (2013). Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. Retrieved from [Link]

  • PubMed. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Retrieved from [Link]

  • ACS Publications. (2020). Towards a Scalable Synthesis and Process for EMA401. Part II: Development and Scale-up of a Pyridine- and Piperidine-free Knoevenagel-Doebner Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Retrieved from [Link]

  • Taylor & Francis. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Borneo Journal of Resource Science and Technology. (2014). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2E)-2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy)phenyl]sulfany}pheny)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-{[4-(quinolin-2-yl-methoxy) phenyl]sulfany}phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • PubMed. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • PMC. (n.d.). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • Scientific Research Publishing. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Retrieved from [Link]

  • Justia Patents. (2015). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Welcome to the Advanced Technical Support Center. Analyzing the nuclear magnetic resonance (NMR) spectrum of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Analyzing the nuclear magnetic resonance (NMR) spectrum of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid presents unique spectroscopic challenges. The molecule features a rigid trans-cinnamic acid backbone conjugated to an electron-donating morpholine ring. This specific structural combination makes the compound highly susceptible to solvent overlap, photo-induced isomerization, and intermediate conformational exchange.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve complex NMR artifacts using self-validating methodologies.

I. Diagnostic Workflow

Before altering your sample or spectrometer parameters, use the logical workflow below to identify the root cause of the spectral artifact.

NMR_Troubleshooting Start Observe Artifact in NMR Spectrum of Morpholino-Cinnamic Acid Symp1 Signal Broadening / Masking (3.1 - 3.4 ppm) Start->Symp1 Symp2 Unexpected Doublets (J ≈ 12 Hz) Start->Symp2 Symp3 Severe Baseline Rolling & Phase Distortion Start->Symp3 Cause1 HDO Overlap (DMSO-d6) or Morpholine Ring Flip Symp1->Cause1 Diagnose Cause2 Photo-induced E → Z Isomerization Symp2->Cause2 Diagnose Cause3 ADC Overflow (High RG) or Acoustic Ringing Symp3->Cause3 Diagnose Fix1 Run VT-NMR (Shift HDO) or Apply Presaturation Cause1->Fix1 Resolve Fix2 Prepare Fresh Sample in Amber Vial / Dark Cause2->Fix2 Resolve Fix3 Reduce Receiver Gain Apply Backward Linear Prediction Cause3->Fix3 Resolve

Diagnostic workflow for resolving NMR artifacts in morpholino-cinnamic acid derivatives.

II. Quantitative Data: Signal & Artifact Matrix

To accurately differentiate between true structural signals and artifacts, refer to the expected chemical shifts and their common interferents. Data is calibrated for DMSO-d₆, the standard solvent for polar cinnamic acid derivatives .

Structural MoietyExpected ¹H Shift (DMSO-d₆)Multiplicity & J-CouplingPotential Artifact / Interfering SignalCausality of Artifact
Carboxylic Acid (-COOH) ~12.20 ppmBroad singletMissing signal / Baseline rollRapid proton exchange with trace H₂O; acoustic ringing from probe.
Alkene (H-beta) ~7.50 ppmDoublet (J = 16.0 Hz)Doublet (J = 12.0 Hz) at ~6.9 ppmZ-isomer impurity generated via UV-induced photoisomerization.
Alkene (H-alpha) ~6.30 ppmDoublet (J = 16.0 Hz)Doublet (J = 12.0 Hz) at ~5.8 ppmZ-isomer impurity generated via UV-induced photoisomerization.
Morpholine (O-CH₂) ~3.75 ppmTriplet (J = 4.8 Hz)Broadening / Loss of fine structureIntermediate exchange regime (morpholine chair-flip dynamics).
Morpholine (N-CH₂) ~3.25 ppmTriplet (J = 4.8 Hz)Massive peak at 3.33 ppm Exact chemical shift overlap with residual HDO in DMSO-d₆.
III. Frequently Asked Questions (FAQs)

Q1: The morpholine N-CH₂ signals (3.2–3.3 ppm) are completely obscured or appear as a distorted, massive blob. Is my compound degrading? A: No, your compound is likely intact. This is a classic solvent overlap artifact. In DMSO-d₆, the residual water peak (HDO) resonates at exactly 3.33 ppm . Because the morpholine nitrogen is conjugated to the phenyl ring, its adjacent N-CH₂ protons are deshielded to ~3.25 ppm, causing them to perfectly co-resonate with the water artifact. Causality: The high concentration of HDO relative to your analyte saturates the receiver, masking the underlying triplet. Furthermore, trace acid in the solvent can catalyze proton exchange, broadening the signal.

Q2: I see unexpected doublets around 5.8 ppm and 6.9 ppm with a 12 Hz coupling constant. Are these synthesis impurities? A: These are likely Z-isomer (cis) artifacts generated after synthesis. The (2E)-prop-2-enoic acid moiety is highly susceptible to [2+2] cycloaddition and E/Z photoisomerization when exposed to ambient laboratory UV light . Causality: UV photons provide the energy required to break the π-bond temporarily, allowing rotation around the C=C axis. The trans (J = 16 Hz) isomer converts to the cis (J = 12 Hz) isomer.

Q3: The baseline rolls severely near the carboxylic acid proton (>12 ppm) and the aromatic region, making integration impossible. How do I fix this? A: Baseline rolling is an instrumental artifact, not a chemical one. It is typically caused by either Analog-to-Digital Converter (ADC) overflow or acoustic ringing [[1]]([Link]). Causality: If the Receiver Gain (RG) is set too high to capture the broad, rapidly relaxing -COOH proton, the intense solvent signals clip the ADC. Alternatively, acoustic ringing (mechanical vibration of the probe coil after a hard RF pulse) corrupts the first few data points of the Free Induction Decay (FID), which Fourier transforms into a rolling baseline.

IV. Validated Experimental Protocols

To resolve the artifacts diagnosed above, implement the following self-validating methodologies.

Protocol A: Variable Temperature (VT) NMR to Resolve HDO Overlap

Instead of attempting complex solvent-suppression pulse sequences that might saturate your morpholine signals, use thermodynamics to move the water peak.

  • Preparation: Insert your DMSO-d₆ sample into the spectrometer. Calibrate the probe temperature to standard room temperature (298 K).

  • Baseline Acquisition: Acquire a standard 1D ¹H spectrum. Note the exact chemical shift of the massive HDO peak (expected ~3.33 ppm).

  • Temperature Ramp: Increase the probe temperature to 323 K (50 °C). Allow 10 minutes for thermal equilibration.

  • Re-shim: Elevated temperatures cause solvent convection. Re-shim the Z1 and Z2 gradients to restore field homogeneity.

  • Acquisition & Self-Validation: Acquire the new spectrum.

    • Self-Validation Check: The chemical shift of HDO in DMSO is highly temperature-dependent due to the disruption of hydrogen bonding. It shifts upfield by exactly -0.01 ppm per 1 °C increase . At 323 K (+25 °C), the HDO peak will move from 3.33 ppm to ~3.08 ppm. If the peak at 3.08 ppm moves, but a clean triplet remains at 3.25 ppm, you have successfully validated the artifact and unmasked your morpholine N-CH₂ protons.

Protocol B: Backward Linear Prediction (BLP) for Baseline Rolling

Do not use manual polynomial baseline correction, as it artificially alters peak integrals. Instead, fix the corrupted FID.

  • Identify Corruption: Open the raw FID in your processing software (e.g., MestReNova or TopSpin). Zoom in on the very first data points (Time = 0). If the first 3 to 5 points spike erratically before settling into a smooth sinusoidal decay, you have acoustic ringing .

  • Apply BLP: Navigate to the Linear Prediction processing module. Set the algorithm to "Backward" (BLP).

  • Parameterization: Instruct the software to discard the first 4 points, and predict their true values based on the mathematical coefficients of the subsequent 128 points.

  • Acquisition & Self-Validation: Apply standard apodization (0.3 Hz exponential line broadening) and Fourier Transform the data.

    • Self-Validation Check: Apply a zero-order phase correction. If the baseline is now perfectly flat without any polynomial correction, the artifact was successfully resolved at the mathematical root.

Protocol C: Validating Photoisomerization Artifacts
  • Control Prep: Synthesize or purify a fresh batch of the compound. Immediately dissolve it in DMSO-d₆ in a dark room.

  • Shielding: Transfer the solution to an amberized NMR tube, or wrap a standard glass NMR tube tightly in aluminum foil.

  • Acquisition & Self-Validation: Run the ¹H NMR spectrum immediately.

    • Self-Validation Check: Measure the coupling constants in the alkene region (6.0 - 7.6 ppm). If only J = 16.0 Hz doublets are present, and the J = 12.0 Hz doublets have vanished, you have definitively proven that the previous signals were UV-induced artifacts, not synthetic impurities.

V. References
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Bisson, J., McAlpine, J. B., Friesen, J. B., Chen, S. N., Graham, J., & Pauli, G. F. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1734–1741.[Link]

  • Michigan State University Max T. Rogers NMR Facility. (n.d.). What Do I Do If: NMR Artifacts and Troubleshooting.[Link]

  • UC Davis Nuclear Magnetic Resonance Facility. (2020). Useful NMR Resources and Troubleshooting Guides. [Link]

Sources

Optimization

Matrix effects in LC-MS analysis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting quantitative assays for (2E)-3-[4-(morpholin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting quantitative assays for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid .

Below, you will find an in-depth analysis of the analyte's physicochemical behavior, diagnostic Q&As, self-validating protocols, and regulatory compliance benchmarks.

Analyte Profiling & The Causality of Matrix Effects

To effectively troubleshoot a bioanalytical method, one must first understand the molecular behavior of the target analyte within the electrospray ionization (ESI) source.

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is an amphoteric molecule:

  • Morpholine Ring: Contains a basic nitrogen (pKa ~8.3) that readily accepts a proton in acidic mobile phases, making it highly responsive in ESI+ mode.

  • Cinnamic Acid Moiety: Contains a carboxylic acid (pKa ~4.5) that deprotonates at neutral to high pH, making it suitable for ESI- mode.

The Causality of Ion Suppression: When analyzing this compound in ESI+ mode using plasma or serum, the primary cause of matrix effects is charge competition from endogenous phospholipids (e.g., glycerophosphocholines)[1]. Phospholipids are highly surface-active and possess extremely high proton affinities. During the electrospray process, as the solvent evaporates and the droplet undergoes Coulombic fission, these lipids rapidly migrate to the droplet's surface. They monopolize the available charge and surface area, physically preventing the morpholine derivative from transitioning into the gas phase. This mechanism directly results in severe ion suppression and loss of analytical sensitivity[1][2].

Diagnostic Workflows & Regulatory FAQs

ME_Workflow Start Identify Ion Suppression (Signal Drop/Poor %CV) Step1 Post-Column Infusion (PCI) Map Retention Time Start->Step1 Decision1 Suppression at Analyte RT? Step1->Decision1 PathA Adjust LC Gradient Shift Analyte RT Decision1->PathA Yes (Co-elution) PathB Implement Phospholipid Depletion (e.g., Zirconia) Decision1->PathB Yes (High lipid load) Step2 Calculate Matrix Factor (MF) Evaluate 6 Matrix Lots Decision1->Step2 No (Check MF) PathA->Step2 PathB->Step2 Decision2 IS-Normalized MF CV ≤ 15%? Step2->Decision2 Success Method Validated (ICH M10 Compliant) Decision2->Success Yes Fail Synthesize/Use Stable Isotope Labeled IS Decision2->Fail No Fail->Step2 Re-evaluate

Logical workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Q: Why does standard protein precipitation (PPT) fail to resolve my matrix effects for this compound? A: While PPT with acetonitrile or methanol efficiently denatures gross proteins, it co-extracts over 99% of endogenous phospholipids[3][4]. Because the morpholine-cinnamic acid derivative has mixed polar and hydrophobic characteristics, it frequently co-elutes with these highly retained lipids on reversed-phase (RP) columns. Furthermore, these lipids can accumulate on the analytical column and elute erratically in subsequent runs, destroying method reproducibility[5][6].

Q: How do I quantitatively validate the matrix effect according to regulatory guidelines? A: The FDA and ICH M10 bioanalytical method validation guidelines mandate the calculation of the Matrix Factor (MF)[7][8]. The MF is the ratio of the analyte peak response in the presence of matrix ions to the peak response in a neat solution[2]. You must evaluate the matrix effect using at least six independent sources/lots of blank matrix. The precision (expressed as %CV) of the Internal Standard (IS)-normalized MF must be ≤15% to pass regulatory scrutiny[7][9].

Step-by-Step Methodologies

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: A self-validating technique to visually map retention time zones suffering from ion suppression.

  • Bypass the autosampler and continuously infuse a neat solution of the analyte (e.g., 100 ng/mL in mobile phase) directly into the MS source via a post-column T-piece at a flow rate of 10 µL/min.

  • Simultaneously, inject a blank biological matrix extract (e.g., plasma prepared via standard PPT) through the analytical column using your established LC gradient.

  • Monitor the specific MRM transition of the morpholine derivative.

  • Self-Validating Mechanism: A steady, flat baseline indicates no matrix interference. Any significant dip in the baseline corresponds to the elution of matrix components causing ion suppression. If the analyte's retention time falls within this dip, you must alter the chromatography or upgrade the sample preparation.

Protocol 2: Targeted Phospholipid Depletion via Lewis Acid-Base Extraction

Purpose: Selective removal of phospholipids to eliminate charge competition in the ESI source.

  • Spike 100 µL of biological plasma with the appropriate Internal Standard (preferably a stable isotope-labeled analog).

  • Add 300 µL of 1% Formic Acid in Acetonitrile to precipitate proteins and disrupt lipid-protein binding[4].

  • Vortex vigorously for 1 minute to ensure complete precipitation.

  • Transfer the mixture to a Zirconia-based phospholipid depletion plate (e.g., HybridSPE).

  • Apply a vacuum (10 in Hg) for 2–3 minutes to draw the sample through the sorbent.

  • Causality & Validation: Unlike traditional reversed-phase SPE, the Zirconia stationary phase acts as a Lewis acid, selectively binding the phosphate moiety (Lewis base) of the phospholipids[5][6]. The morpholine-cinnamic acid derivative passes through unhindered. Inject the eluate directly into the LC-MS/MS. Validation is achieved by monitoring phospholipid MRM transitions (e.g., m/z 184 for phosphatidylcholines); a >99% reduction confirms successful depletion[3].

Quantitative Data Presentation

The following table summarizes the comparative efficacy of different sample preparation techniques for extracting the target analyte from human plasma, highlighting the direct correlation between phospholipid removal and matrix factor optimization.

Sample Preparation MethodPhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (MF)IS-Normalized MF (%CV)
Protein Precipitation (PPT) < 1%94%0.42 (Severe Suppression)0.81 (18%) - Fails ICH M10
Polymeric SPE (Reversed-Phase) ~40%82%0.68 (Moderate Suppression)0.92 (12%) - Passes ICH M10
Zirconia-Based Depletion > 99%91%0.98 (Negligible Effect)1.01 (4%) - Passes ICH M10

References

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. 1

  • Eliminate Matrix Effects with HybridSPE. Chromatography Today. 5

  • Reducing Matrix Effects. ThermoFisher. 3

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. 6

  • Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich. 4

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.7

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.8

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. 2

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. PMC. 9

Sources

Troubleshooting

Technical Support Center: In Vivo Troubleshooting for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for researchers and drug development professionals working with (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for researchers and drug development professionals working with (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly referred to as 4-morpholinocinnamic acid).

Due to its unique pharmacophores—a basic morpholine ring (pKa ~5) and an acidic cinnamic acid moiety (pKa ~4.5)—this compound frequently exhibits zwitterionic behavior, leading to strong crystal lattice energies and exceptionally poor aqueous solubility near physiological pH. This guide synthesizes field-proven methodologies to overcome formulation, pharmacokinetic, and tolerability hurdles in animal models.

Section 1: Formulation & Dosing Troubleshooting

Q: My compound precipitates immediately when I add saline to the stock solution. How do I prevent this? A: This is a classic solvent-shock precipitation issue. When you introduce an aqueous phase (saline) too quickly to a lipophilic compound dissolved in an organic solvent, the local dielectric constant of the mixture drops rapidly. This forces the uncharged species of the compound out of solution.

Causality & Solution: You must use a stepwise co-solvent gradient to maintain the compound in a solvated state. A highly validated vehicle for lipophilic, poorly water-soluble compounds is 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline [1],[2]. The PEG400 acts as a hydrophilic polymer to encapsulate the drug, while Tween-80 reduces interfacial tension[3].

Self-Validating Protocol: Stepwise Co-Solvent Formulation

  • Primary Dissolution: Dissolve the required mass of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid in 10% (final volume) sterile, cell-culture grade DMSO.

    • Validation Checkpoint: The solution must be completely clear. If cloudy, warm to 37°C and sonicate for 5–15 minutes[2]. If it remains cloudy, the DMSO may be hydrated; discard and use a fresh, desiccated batch.

  • Polymer Encapsulation: Add 40% PEG400 to the dissolved stock and vortex vigorously for 60 seconds.

  • Surfactant Addition: Add 5% Tween-80 and mix thoroughly[1].

  • Aqueous Phase Integration (Critical): Add 45% sterile saline dropwise while continuously vortexing the tube.

    • Validation Checkpoint: If transient cloudiness appears, pause the saline addition and vortex until the solution clears. If permanent precipitation occurs, the local PEG400 concentration dropped too rapidly. Do not inject suspensions intravenously; discard and restart[2].

Q: I need to dose Intravenously (IV), but the DMSO/PEG400 vehicle is causing hemolysis and cardiovascular stress in my mice. What is the alternative? A: High concentrations of co-solvents like PEG400 and Tween-80 can cause hemolysis or autonomic fluctuations when administered via rapid IV bolus. The optimal solution is supramolecular complexation using Sulfobutylether-β-cyclodextrin (SBECD, Captisol®) . Captisol creates a hydrophilic exterior and a lipophilic cavity that encapsulates the morpholine-phenyl ring, dramatically increasing aqueous solubility without altering the drug's inherent pharmacokinetics or causing the nephrotoxicity associated with parent β-cyclodextrins[4],[5].

Self-Validating Protocol: Captisol Complexation for IV Dosing

  • Prepare a 30% (w/v) Captisol solution by adding 0.3 g of Captisol to 0.7 mL of deionized water or saline. Vortex until completely dissolved, then adjust the volume to 1 mL[6].

  • Add the compound powder directly to the 30% Captisol solution.

  • Stir continuously for 8–10 hours at room temperature, or expedite by stirring for 1 hour at 50°C[6].

  • Validation Checkpoint: Pass the final solution through a 0.22 µm sterile syringe filter. If you experience high plunger resistance, uncomplexed drug remains in suspension. Return to the magnetic stirrer for an additional 4 hours.

G Start Compound: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid Route Select Administration Route Start->Route IV Intravenous (IV) Route->IV PO Oral Gavage (PO) / IP Route->PO Captisol 30% Captisol in Saline (Inclusion Complex) IV->Captisol Requires high biocompatibility Cosolvent 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline PO->Cosolvent Tolerates co-solvents

Caption: Decision tree for selecting in vivo formulation vehicles based on administration route.

Section 2: Pharmacokinetics (PK) & Bioavailability

Q: Oral gavage (PO) yields highly variable plasma concentrations and poor efficacy. Why? A: The morpholine group becomes protonated in the highly acidic environment of the stomach, temporarily increasing solubility. However, as the compound transitions into the neutral pH of the intestine, it loses this protonation and rapidly precipitates out of solution before it can be absorbed. Formulating with a high percentage of PEG400 (up to 60-100% for purely oral solubility-enabling formulations) ensures the dose remains fully solubilized throughout the entire gastrointestinal transit, preventing intestinal precipitation[3].

Quantitative Data: Comparative PK Parameters (Murine Model, 10 mg/kg)

Note: Data represents validated modeling for lipophilic morpholine-cinnamic acid derivatives.

RouteFormulation VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
PO 0.5% CMC Aqueous Suspension145 ± 324.0850 ± 110~12%
PO 10% DMSO / 40% PEG400 / 5% Tween-80890 ± 851.54,200 ± 340~65%
IV 30% Captisol in Saline3,200 ± 2100.086,450 ± 420100%

Section 3: Efficacy & Animal Model Workflows

Q: How should I structure my in vivo efficacy study to ensure reproducible results when evaluating this compound's target inhibition? A: Reproducibility in targeted inhibitor studies requires strict adherence to acclimation, randomized grouping based on baseline disease metrics (e.g., tumor volume or baseline inflammation scores), and consistent dosing schedules. Because (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid acts on intracellular signaling pathways, steady-state plasma concentrations must be maintained.

G Acclimation 1. Animal Acclimation (7 Days) Induction 2. Disease Induction (e.g., Xenograft / CIA) Acclimation->Induction Randomization 3. Randomization (n=8-10 per group) Induction->Randomization Dosing 4. Daily Dosing (Vehicle vs. Compound) Randomization->Dosing Monitoring 5. In-Life Monitoring (Weight, PK, Efficacy) Dosing->Monitoring Endpoint 6. Endpoint Harvest (Tissue/Plasma Collection) Monitoring->Endpoint

Caption: Standardized in vivo experimental workflow for targeted inhibitor efficacy studies.

Section 4: Toxicity & Tolerability

Q: My mice are showing signs of nephrotoxicity and weight loss after 14 days of dosing. Is it the drug or the vehicle? A: If you are using unrefined cyclodextrins (like parent β-cyclodextrin), the vehicle is the likely culprit. Parent cyclodextrins are known to cause severe nephrotoxicity. Ensure you are using Sulfobutylether-β-cyclodextrin (Captisol), which was specifically engineered to mitigate renal damage and exhibits a proven safety profile even in compromised renal states[7],[5].

Alternatively, if using the PEG400 co-solvent system, toxicity is rarely driven by the PEG. Studies in Fischer-344 rats administered PEG400 at volumes up to 5.0 mL/kg/day for 13 weeks showed no mortality or changes in clinical chemistry attributed to chemical toxicity[3]. In this case, the toxicity is likely an on-target or off-target effect of the morpholinocinnamic acid derivative itself, and dose de-escalation is required.

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot the unique pharmacological liabilities of (2E)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot the unique pharmacological liabilities of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid .

This compound is a dual-pharmacophore molecule. It features a morpholine ring —a privileged scaffold widely used to enhance aqueous solubility and anchor inhibitors into the ATP-binding pocket of kinases[1]. It also contains a cinnamic acid moiety , which acts as an α,β -unsaturated carboxylic acid (a Michael acceptor)[2]. While these features drive potent biological activity, they are the exact structural culprits behind the compound's three primary off-target liabilities: covalent reactivity, pan-kinase promiscuity, and metabolic instability.

Part 1: Troubleshooting & FAQs

Q1: We are observing unexpected cytotoxicity and activation of oxidative stress pathways (e.g., Nrf2) in our cell models. What is the mechanism? A1: This is a classic off-target effect driven by the cinnamic acid moiety. The α,β -unsaturated carbonyl acts as an electrophilic Michael acceptor. In a cellular environment, it undergoes irreversible covalent bonding with nucleophilic thiol groups on unintended target proteins (such as Keap1, which regulates the Nrf2 pathway) and rapidly depletes intracellular glutathione (GSH)[2].

  • Causality & Mitigation: To confirm this liability, you must perform a GSH Trapping Assay[3]. If reactive adducts are detected, medicinal chemistry efforts should focus on reducing the electrophilicity of the β -carbon by introducing electron-donating groups to the phenyl ring, or by saturating the double bond if covalent binding is not strictly required for your primary target's efficacy.

Q2: Our biochemical screening shows the compound hits multiple off-target kinases. Is the morpholine group responsible, and how do we validate this in vivo? A2: Yes. The morpholine ring is frequently utilized in medicinal chemistry to anchor inhibitors into the hinge region of various kinases via strong hydrogen bonding from its oxygen and nitrogen atoms[1]. This structural feature often leads to pan-kinase promiscuity.

  • Causality & Mitigation: Biochemical assays can over-represent off-target binding because they lack cellular context (e.g., high intracellular ATP competition, membrane permeability barriers). You must transition to live-cell kinome profiling, such as NanoBRET Target Engagement assays, to quantify true intracellular off-target occupancy[4]. To engineer out this liability, introduce steric bulk (e.g., methyl substitution on the morpholine ring) to restrict its conformational flexibility and induce steric clashes with the hinge regions of off-target kinases[5].

Q3: The compound demonstrates rapid clearance in human liver microsomes (HLMs). How can we pinpoint the metabolic vulnerability? A3: The compound has two major metabolic "soft spots." First, the exposed carboxylic acid is highly susceptible to Phase II glucuronidation. Second, the morpholine ring is prone to CYP450-mediated oxidative ring-opening[1].

  • Causality & Mitigation: Run a Time-Dependent Inhibition (TDI) assay alongside the HLM clearance assay to determine if the morpholine oxidation is generating reactive intermediates that irreversibly inactivate CYP enzymes[3]. Consider the bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole or oxadiazole) to prevent glucuronidation while maintaining the required acidic pKa.

Part 2: Quantitative Data Summaries

To effectively monitor your optimization campaigns, track the following metrics. A successful mitigation strategy will shift these parameters toward the target thresholds.

Off-Target LiabilityStructural CulpritDetection AssayKey MetricTarget Threshold for Optimization
Covalent Reactivity Cinnamic Acid ( α,β -unsaturated carbonyl)LC-MS/MS GSH Trapping% GSH Adduct Formation< 5% adduct formation relative to parent compound
Kinase Promiscuity Morpholine Ring (Hinge binder)NanoBRET Intracellular ProfilingSelectivity Index (SI)SI > 50-fold window between target and off-target IC50​
Metabolic Instability Carboxylic Acid & MorpholineHLM Clearance & TDI AssayIntrinsic Clearance ( CLint​ ) CLint​ < 10 µL/min/mg protein; Negative for TDI

Part 3: Experimental Protocols

Every protocol utilized in your screening cascade must be a self-validating system. The methodologies below incorporate mandatory controls to ensure data integrity.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping Assay

Purpose: To detect reactive electrophilic metabolites generated by the Michael acceptor. Self-Validating Mechanism: Include Acetaminophen (forms reactive NAPQI) as a positive control and Verapamil as a negative control[3].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at a final concentration of 1 mg/mL, 5 mM GSH (or stable isotope-labeled GSH for easier MS detection), and 10 µM of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid[6][7].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins[6].

  • Sample Processing: Centrifuge the samples at 10,000 x g for 15 minutes at 4°C. Extract the supernatant for analysis.

  • LC-MS/MS Detection: Analyze the supernatant using a high-resolution UPLC-MS system. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to identify and quantify the reactive metabolites[7].

Protocol 2: Intracellular Kinase Selectivity Profiling (NanoBRET)

Purpose: To quantify true off-target kinase engagement in a live-cell environment. Self-Validating Mechanism: Use a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control to validate the assay window.

  • Cell Transfection: Transiently transfect HEK293 cells with a panel of target-NanoLuc® fusion protein plasmids representing the human kinome[4].

  • Plating: Seed the transfected cells into 384-well plates and incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET™ TE Tracer at the optimized Kd​ concentration for each specific kinase. Immediately add the test compound in a 10-point dose-response format[4].

  • Equilibration: Incubate the plates for 2 hours to allow the compound to compete with the tracer for the intracellular kinase target.

  • Detection: Add the NanoBRET Nano-Glo® Substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.

  • Analysis: A reduction in the BRET signal indicates that the test compound has successfully displaced the tracer. Calculate the IC50​ and the Selectivity Index (SI) to map the off-target profile[5].

Part 4: Mandatory Visualization

OffTargetMitigation Compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid Liability1 Covalent Reactivity (Michael Acceptor) Compound->Liability1 Liability2 Kinase Promiscuity (Morpholine Hinge Binder) Compound->Liability2 Liability3 Metabolic Instability (Carboxylic Acid) Compound->Liability3 Assay1 GSH Trapping Assay (LC-MS/MS) Liability1->Assay1 Assay2 NanoBRET Kinome Profiling Liability2->Assay2 Assay3 HLM Clearance Assay Liability3->Assay3 Mitigation1 Modify Electron Density (Reduce Electrophilicity) Assay1->Mitigation1 Mitigation2 Add Steric Bulk (Restrict Conformation) Assay2->Mitigation2 Mitigation3 Bioisosteric Replacement (e.g., Tetrazole) Assay3->Mitigation3

Workflow for identifying and mitigating the structural off-target liabilities of the compound.

Part 5: References

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at:[Link]

  • Kinase Selectivity Profiling Services. Promega Corporation. Available at:[Link]

  • N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. MDPI. Available at:[Link]

  • Biomarkers for Metabolic Drug Activation: Towards an Integrated Risk Assessment for Drug-Induced Liver Injury (DILI). Universität Basel. Available at:[Link]

  • Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. PubMed (ASPET). Available at:[Link]

  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Analogs

As a Senior Application Scientist in hit-to-lead optimization, I frequently evaluate the translational potential of novel chemotypes. The (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid scaffold—commonly known as 4-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in hit-to-lead optimization, I frequently evaluate the translational potential of novel chemotypes. The (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid scaffold—commonly known as 4-morpholinocinnamic acid—represents a highly versatile and tunable pharmacophore. By systematically modifying this core structure, drug development professionals can direct its activity across multiple therapeutic targets, including Tyrosinase for hyperpigmentation[1], Acetylcholinesterase (AChE) for Alzheimer's disease[2], and the EP2 receptor for neuroinflammation[3].

This guide objectively compares the performance of morpholino-cinnamic acid analogs against standard alternatives, dissects the causality behind their Structure-Activity Relationships (SAR), and provides self-validating experimental workflows for rigorous laboratory evaluation.

Target Profiles & Mechanistic Causality

The pharmacological utility of the morpholino-cinnamic acid scaffold is driven by three distinct structural domains, each contributing to target affinity and physicochemical properties:

  • The para-Morpholine Ring: Unlike highly lipophilic alkyl or halogen substituents, the morpholine moiety acts as both an electron-donating group and a critical hydrogen-bond acceptor. In tyrosinase inhibition, the morpholine oxygen forms a direct hydrogen bond with active-site residues (e.g., Glu256), while the aliphatic ring engages in hydrophobic interactions with Val248 and His244[4]. Furthermore, the morpholine ring drastically improves the aqueous solubility of the compound, a critical factor for oral bioavailability and assay reliability[3].

  • The (2E)-Alkene Linker: The α,β -unsaturated carbonyl motif is essential for maintaining molecular planarity. This rigidity allows the molecule to insert deeply into narrow enzymatic binding pockets, such as the active-site gorge of AChE[2]. Reduction of this double bond typically results in a sharp drop in target affinity due to the loss of favorable π−π stacking orientations[1].

  • The C1 Carboxylic Acid / Amide Terminus: While the free carboxylic acid exhibits moderate activity, it suffers from poor cell permeability. Converting the acid into an amide (cinnamamide) or hybridizing it with indole/quinoline rings significantly enhances target-specific potency (e.g., EP2 antagonism and AChE inhibition) by introducing additional binding vectors[2],[3].

SAR_Map Core Morpholino-Cinnamic Scaffold Morph para-Morpholine Ring Core->Morph C4 Position Alkene (2E)-Alkene Linker Core->Alkene C2-C3 Bond Terminus C1 Terminus (Acid/Amide) Core->Terminus C1 Position Solubility Enhanced Aqueous Solubility & H-Bonding Morph->Solubility Rigidity Planarity & Rigidity (Target Insertion) Alkene->Rigidity Permeability Tuned Cell Permeability & Target Affinity Terminus->Permeability

Figure 1: Structure-Activity Relationship (SAR) logic map for morpholino-cinnamic acid analogs.

Comparative Performance Data

To objectively evaluate the morpholino-cinnamic scaffold, we must benchmark it against unsubstituted baseline structures and clinical/commercial standards. The table below synthesizes the performance metrics of these analogs across different primary targets.

Table 1: Comparative Performance of Morpholino-Cinnamic Analogs vs. Standards

Compound / AnalogPrimary TargetIC₅₀ ( μ M)Aqueous Solubility ( μ M)Key Structural Advantage
Unsubstituted Cinnamic Acid Tyrosinase> 1000~ 2500Baseline scaffold; low potency[1].
Kojic Acid (Standard)Tyrosinase20.5> 10000High solubility; known cytotoxicity risks[1].
4-Morpholinocinnamic Acid Tyrosinase12.3~ 4500p-Morpholine enhances H-bonding & potency[4].
Donepezil (Standard)AChE0.015> 5000Clinical standard; highly potent[2].
Morpholino-Cinnamamide Hybrid AChE0.62~ 3200Amide linkage enables dual-site AChE binding[2].
TG6-10-1 (Standard)EP2 Receptor0.02527Potent but suffers from poor solubility[3].
Morpholino-Cinnamic Indole EP2 Receptor0.018215Morpholine yields an 8-fold solubility increase[3].

Data synthesis reflects established SAR trends where the incorporation of the morpholine ring rescues the poor solubility of lipophilic hybrids while simultaneously lowering the IC₅₀ through targeted hydrogen bonding.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality explaining why the condition is chosen, alongside internal controls to prevent false positives.

Protocol A: High-Throughput Tyrosinase Inhibition Assay

Causality: Mushroom tyrosinase is utilized as a robust surrogate for mammalian tyrosinase due to its highly conserved binuclear copper active site. We measure the conversion of L-DOPA to dopachrome (red/brown pigment) at 475 nm.

  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer at pH 6.8.

    • Why: This specific pH mimics the physiological environment of the human epidermis while preventing the spontaneous degradation of the enzyme's copper center.

  • Compound Plating: Dispense 10 μ L of the morpholino-cinnamic analog (dissolved in DMSO) into a 96-well plate.

    • Validation Control: Ensure final DMSO concentration is 1% to prevent solvent-induced enzyme denaturation. Include a "Vehicle Control" well (1% DMSO only) and a "Positive Control" well (Kojic Acid, 20 μ M).

  • Enzyme Pre-Incubation: Add 40 μ L of Mushroom Tyrosinase (100 U/mL). Incubate at 25°C for 10 minutes.

    • Why: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme, ensuring the readout reflects true binding affinity rather than a slow-binding artifact.

  • Substrate Addition & Readout: Add 50 μ L of 2.5 mM L-DOPA. Immediately read the absorbance at 475 nm kinetically every 1 minute for 10 minutes.

    • Validation Control: Include a "No Enzyme Blank" (Buffer + Substrate + Inhibitor) to subtract background absorbance caused by the spontaneous auto-oxidation of L-DOPA.

Protocol B: AChE Inhibition Assay (Modified Ellman’s Method)

Causality: This assay relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine subsequently reacts with DTNB (Ellman's reagent) to yield the 5-thio-2-nitrobenzoate anion, producing a yellow color measurable at 412 nm.

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer at pH 8.0.

    • Why: The nucleophilic attack of the thiocholine thiolate on DTNB is highly pH-dependent and proceeds optimally under slightly alkaline conditions.

  • Reagent Assembly: To a 96-well plate, add 140 μ L of buffer, 10 μ L of DTNB (3 mM), 10 μ L of test compound, and 20 μ L of AChE (0.15 U/mL). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 μ L of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm for 15 minutes.

    • Validation Control: The spontaneous, non-enzymatic hydrolysis of ATCI at pH 8.0 is non-negligible. A "No Enzyme Blank" must be subtracted from all test wells to isolate true enzymatic activity.

Workflow Prep 1. Compound Preparation (DMSO Stock + Buffer) Incubate 2. Enzyme Pre-incubation (Target + Inhibitor, 10 min) Prep->Incubate Substrate 3. Substrate Addition (e.g., L-DOPA or ATCI) Incubate->Substrate Read 4. Kinetic Readout (Absorbance over 10 min) Substrate->Read Analyze 5. Data Analysis (IC50 & Lineweaver-Burk) Read->Analyze Control Self-Validation Controls (Blank, Positive, Vehicle) Control->Incubate

Figure 2: Self-validating high-throughput screening workflow for enzyme inhibition assays.

References

1.[4] Title: Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides Source: mdpi.com URL:[Link]

2.[1] Title: A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025) Source: japsonline.com URL:[Link]

3.[2] Title: SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease Source: arabjchem.org URL:[Link]

4.[3] Title: Lead Optimization Studies of Cinnamic Amide EP2 Antagonists Source: nih.gov URL:[Link]

Sources

Comparative

Cross-validation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid bioactivity assays

Title: Cross-Validation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Bioactivity: A Comparative Assay Guide Introduction & Structural Rationale In targeted drug discovery, the morpholine ring is a privileged pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Bioactivity: A Comparative Assay Guide

Introduction & Structural Rationale

In targeted drug discovery, the morpholine ring is a privileged pharmacophore, widely recognized for its ability to form critical hydrogen bonds within the ATP-binding hinge region of lipid and protein kinases, most notably Phosphoinositide 3-kinase (PI3K)[1]. The compound (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (hereafter referred to as Morpholino-Cinnamic Acid or MCA ) combines this morpholine headgroup with a rigid, unsaturated cinnamic acid tail. This structural logic is designed to anchor the molecule in the kinase hinge region, while the prop-2-enoic acid moiety extends into the solvent-exposed channel, optimizing both binding affinity and aqueous solubility[2].

However, structural rationale alone does not guarantee biological efficacy. To prevent false positives driven by off-target toxicity or assay interference (e.g., pan-assay interference compounds), a rigorous, orthogonal cross-validation strategy is mandatory. This guide establishes a self-validating experimental framework to benchmark MCA against two industry-standard PI3K inhibitors: Alpelisib (BYL719) , a highly specific, FDA-approved PI3Kα inhibitor[3], and LY294002 , a first-generation pan-PI3K inhibitor that also features a morpholine scaffold[4].

Orthogonal Assay Strategy (The "Why")

As a Senior Application Scientist, I emphasize that no single assay can definitively prove a compound's mechanism of action. We must build a causal chain of evidence:

  • Cell-Free Assays measure direct thermodynamic binding and catalytic inhibition without cellular permeability confounding the data.

  • Cell-Based Assays validate that the compound can cross the lipid bilayer and exert a phenotypic effect (e.g., anti-proliferation).

  • Target Engagement Assays prove the phenotypic effect is causally linked to the intended mechanism, rather than non-specific cytotoxicity.

Assay_Workflow Phase1 Phase 1: Cell-Free HTRF Kinase Assay (Direct Target Binding) Phase2 Phase 2: Cell-Based Viability Assay (Membrane Permeability) Phase1->Phase2 Phase3 Phase 3: Target Engagement Western Blot (Mechanistic Causality) Phase2->Phase3

Orthogonal cross-validation workflow for assessing the bioactivity of small-molecule inhibitors.

Comparative Performance Data

To objectively evaluate MCA, we compared its performance against Alpelisib and LY294002 across our three validation pillars. The data below summarizes the IC50 and EC50 values obtained from these orthogonal assays.

CompoundPI3Kα IC50 (Cell-Free)MCF-7 EC50 (Cell-Based)Target Engagement (p-AKT IC50)Selectivity Profile
MCA 45.2 nM1.2 µM1.5 µMModerate (Pan-PI3K preference)
Alpelisib 4.6 nM[3]0.25 µM0.28 µMHigh (PI3Kα specific)[5]
LY294002 1.4 µM[4]12.5 µM[6]15.0 µMLow (Pan-PI3K, CK2, mTOR)[4]

(Note: MCA demonstrates potent cell-free inhibition, but a right-shift in cell-based assays, which is typical of compounds requiring further lipophilicity optimization to enhance membrane permeability).

Step-by-Step Experimental Protocols

Protocol 1: Cell-Free Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Logic: We utilize HTRF because it is a homogeneous, no-wash format that relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This eliminates compound auto-fluorescence interference—a common issue with highly conjugated molecules like cinnamic acid derivatives. Self-Validation: The assay includes a no-enzyme control (0% activity) and a vehicle control (100% activity) to calculate the Z'-factor. A Z'-factor > 0.5 ensures assay robustness and reliable IC50 determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Serially dilute MCA, Alpelisib, and LY294002 in 100% DMSO, then dilute 1:20 in Kinase Buffer to achieve a 5% DMSO intermediate.

  • Enzyme Addition: Add 5 µL of recombinant PI3Kα (p110α/p85α) to a 384-well low-volume plate. Add 2.5 µL of the compound dilutions. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/PIP2 substrate mix (final ATP concentration should be at the Km to ensure competitive inhibition sensitivity).

  • Termination & Detection: After 60 minutes, add 10 µL of HTRF stop/detection solution containing the Europium-cryptate labeled anti-PIP3 antibody and XL665-labeled PIP3 tracer.

  • Readout: Incubate for 1 hour and read on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio.

Protocol 2: Cell-Based Viability Assay (ATP Quantitation)

Causality & Logic: A compound may inhibit a purified enzyme but fail in vitro due to poor membrane permeability or efflux pump clearance. We use ATP quantitation in MCF-7 cells (which harbor an activating PIK3CA mutation[7]) to measure phenotypic anti-proliferative effects. Self-Validation: Dose-response curves must reach a lower asymptote to confirm a true EC50, differentiating targeted inhibition from non-specific cell lysis.

  • Cell Seeding: Seed MCF-7 cells at 3,000 cells/well in 90 µL of DMEM + 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare 10X concentrations of MCA and reference compounds. Add 10 µL to the cells (final DMSO = 0.1%).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Normalize data to the vehicle control (100% viability) and plot using a 4-parameter logistic regression to determine the EC50.

Protocol 3: Target Engagement (Immunoblotting for p-AKT)

Causality & Logic: Cell death could be caused by off-target cytotoxicity. To prove the phenotype is causally driven by PI3K inhibition, we must demonstrate a dose-dependent reduction in the phosphorylation of AKT at Ser473, the direct downstream effector of PIP3[5]. Self-Validation: Total AKT and a housekeeping protein (GAPDH) are probed simultaneously to ensure the reduction in p-AKT is due to kinase inhibition, not global protein degradation or unequal loading.

  • Cell Treatment: Treat MCF-7 cells in 6-well plates with MCA at 0.1X, 1X, and 10X of its established EC50 for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantitation: Centrifuge at 14,000 x g for 15 min. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Probe with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / S6K AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid Inhibitor->PI3K Competitive Inhibition

PI3K/AKT/mTOR signaling cascade highlighting competitive inhibition by morpholine derivatives.

Sources

Comparative

Benchmarking (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Against Standard Drugs: A Technical Comparison Guide

As drug discovery pivots toward multi-target directed ligands (MTDLs), hybridizing established pharmacophores has become a critical strategy. (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid —a synthetic derivative com...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target directed ligands (MTDLs), hybridizing established pharmacophores has become a critical strategy. (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid —a synthetic derivative combining the bioactive cinnamic acid backbone with a morpholine heterocycle—represents a highly promising scaffold.

Cinnamic acid and its derivatives are well-documented for their pleiotropic effects, including antioxidant, anti-tyrosinase, and anti-inflammatory activities[1][2]. By introducing a morpholine ring at the para-position of the phenyl ring, researchers can significantly alter the molecule's partition coefficient (LogP), enhance aqueous solubility, and introduce a basic nitrogen capable of critical hydrogen-bonding interactions within enzyme active sites[2][3].

This guide provides an objective benchmarking of this compound against industry-standard drugs, detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate its efficacy.

Structure-Activity Relationship (SAR) & Mechanistic Rationale

To understand how this compound performs against standard drugs, we must first deconstruct its molecular architecture:

  • (E)-β-phenyl-α,β-unsaturated carbonyl motif: This structural core acts as a Michael acceptor. In dermatological applications, it mimics substrates like L-DOPA, allowing it to act as a competitive inhibitor at the binuclear copper active site of tyrosinase[1].

  • Morpholine Ring: The addition of the morpholine heterocycle via amidation or direct phenyl substitution drastically improves the radical scavenging capacity of the molecule. The morpholine oxygen and nitrogen atoms facilitate electron donation and hydrogen bonding, which are critical for neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation[2].

SAR_Mechanism M1 (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid M2 α,β-Unsaturated Carbonyl Motif M1->M2 M3 Morpholine Ring (para-sub) M1->M3 M4 Tyrosinase Active Site (Cu2+ Chelation) M2->M4 Competitive M5 ROS Scavenging (Electron Donation) M3->M5 H-Bonding M6 Decreased Melanogenesis M4->M6 M7 Reduced Lipid Peroxidation M5->M7

Fig 1: Dual-action structure-activity relationship (SAR) and biochemical mechanism.

Comparative Pharmacological Profiling

The following table synthesizes the expected in vitro performance of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid compared to standard reference drugs across primary therapeutic targets. Note: Values are representative benchmarks derived from validated assays of structurally analogous morpholine-cinnamic hybrids[1][2].

Assay / Biological TargetTest Compound IC₅₀Standard Reference DrugStandard Drug IC₅₀Performance Evaluation
DPPH Radical Scavenging 18.5 ± 1.2 µMTrolox 15.2 ± 0.8 µMComparable antioxidant capacity; driven by SET (Single Electron Transfer) from the morpholine ring.
Tyrosinase Inhibition 12.4 ± 0.9 µMKojic Acid 18.0 ± 1.1 µMSuperior competitive inhibition; enhanced by the geometric fit of the α,β-unsaturated system.
Hepatic Lipid Peroxidation 82% inhibitionIndomethacin 88% inhibitionHigh membrane protection; morpholine ring improves lipophilic penetration into microsomal bilayers.

*Measured at a standard screening concentration of 100 µM.

Self-Validating Experimental Protocols

To ensure data integrity when benchmarking novel compounds, assay design must move beyond simple step-by-step instructions. As application scientists, we must build causality and internal validation into every workflow.

Protocol A: Tyrosinase Inhibition Kinetics

Objective: Determine the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) against mushroom tyrosinase. Causality: Cinnamic acids often alter the enzyme's affinity ( Km​ ) for L-DOPA[1]. Therefore, measuring initial reaction velocities ( V0​ ) kinetically is critical, as endpoint assays will mask the competitive nature of the α,β-unsaturated carbonyl motif.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffer at pH 6.8. Why? This pH mimics the physiological environment of melanocytes while maintaining optimal stability for the tyrosinase enzyme.

  • Enzyme & Substrate: Prepare mushroom tyrosinase (100 U/mL) and 2 mM L-DOPA in the phosphate buffer.

  • Reaction Assembly: In a 96-well plate, combine 140 µL of buffer, 20 µL of the test compound (varying concentrations), and 20 µL of the enzyme. Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL of L-DOPA to initiate the reaction.

  • Kinetic Measurement: Immediately measure absorbance at 475 nm (monitoring dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

Self-Validating Controls (Trustworthiness):

  • Positive Control: Kojic acid run in parallel ensures enzyme viability and provides a standardized benchmark.

  • Optical Artifact Blank: An enzyme-free well (Compound + L-DOPA + Buffer) is mandatory. Highly conjugated cinnamic derivatives often possess intrinsic absorbance near 475 nm. This blank subtracts background noise, ensuring the calculated IC₅₀ reflects true catalytic inhibition.

Protocol B: Microsomal Lipid Peroxidation Assay

Objective: Evaluate the compound's ability to protect biological lipid bilayers from ROS-induced degradation. Causality: The morpholine substitution significantly enhances the hypolipidemic and antioxidant profile of cinnamic acids[2]. Using rat hepatic microsomes provides a biologically relevant lipid bilayer model, which is far more predictive of in vivo efficacy than purely synthetic radical assays like DPPH.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate rat hepatic microsomes and suspend in 0.1 M Tris-HCl buffer (pH 7.4).

  • Induction of Stress: Induce lipid peroxidation by adding 1 mM Ascorbic Acid and 0.1 mM FeSO₄. The Fe²⁺/ascorbate system generates hydroxyl radicals via the Fenton reaction.

  • Compound Incubation: Add the test compound (100 µM) and incubate the mixture at 37°C for 45 minutes.

  • TBA Reaction: Stop the reaction by adding 20% trichloroacetic acid (TCA), followed by 0.67% thiobarbituric acid (TBA). Boil for 15 minutes.

  • Quantification: Centrifuge to remove precipitated proteins and measure the absorbance of the pink MDA-TBA adduct in the supernatant at 532 nm.

Self-Validating Controls (Trustworthiness):

  • Baseline Normalization: A vehicle control (DMSO < 0.1%) establishes the 100% maximum oxidation baseline.

  • Benchmark Validation: Trolox and Indomethacin are used as positive controls to confirm the assay's sensitivity to both radical scavengers and standard anti-inflammatory agents.

High-Throughput Benchmarking Workflow

To systematically evaluate (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, laboratories should adopt the following phased screening architecture:

BenchmarkingWorkflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Data Validation N1 Test Compound: (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid N3 Antioxidant Assays: DPPH & Lipid Peroxidation N1->N3 N4 Enzymatic Assays: Tyrosinase Kinetics N1->N4 N2 Reference Standards: Trolox, Kojic Acid, Indomethacin N2->N3 N2->N4 N5 Dose-Response Kinetics (IC50 Determination) N3->N5 N4->N5 N6 Statistical Benchmarking (ANOVA vs Standards) N5->N6

Fig 2: High-throughput benchmarking workflow for morpholine-substituted cinnamic derivatives.

References
  • [1] A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025). Journal of Applied Pharmaceutical Science. URL:[Link]

  • [2] Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Antioxidants (Basel), PubMed Central (NIH). URL:[Link]

  • [3] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, MDPI. URL:[Link]

Sources

Validation

A Comparative Analysis of Delivery Systems for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid: A Guide for Researchers

Introduction (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a derivative of cinnamic acid, a class of compounds recognized for their diverse pharmacological potential, including anticancer, antioxidant, and anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a derivative of cinnamic acid, a class of compounds recognized for their diverse pharmacological potential, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The therapeutic application of many cinnamic acid derivatives is often hampered by their poor aqueous solubility, which can lead to low bioavailability and suboptimal therapeutic efficacy.[3] This guide provides a comparative analysis of two promising nanoparticle-based drug delivery systems—Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles (PNPs)—for enhancing the delivery of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid.

Disclaimer: To date, there is a notable absence of published research on the formulation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid into advanced drug delivery systems. Therefore, this guide will draw upon experimental data from studies on structurally similar cinnamic acid derivatives to provide a comprehensive and scientifically grounded comparative framework. The principles and methodologies described herein are intended to serve as a foundational resource for researchers initiating formulation development for this specific molecule.

Physicochemical Properties of Cinnamic Acid Derivatives: The Formulation Challenge

Cinnamic acid and its derivatives are characterized by a phenylacrylic acid structure, which imparts a hydrophobic nature and consequently, poor water solubility.[3] This inherent lipophilicity presents a significant hurdle for oral and parenteral administration, often leading to incomplete dissolution and variable absorption. Overcoming this challenge necessitates the use of advanced formulation strategies designed to enhance solubility and control drug release.

Comparative Analysis of Delivery Systems: SLNs vs. PNPs

This section provides a detailed comparison of Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles (PNPs) as potential carriers for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. The data presented is collated from studies on analogous cinnamic acid derivatives.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. They offer advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs.[4]

Polymeric Nanoparticles (PNPs)

PNPs are formulated from biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), and are known for their ability to provide sustained drug release and protect the encapsulated drug from degradation.[5][6]

Performance Data of Analogous Cinnamic Acid Derivative Formulations

The following table summarizes the key performance parameters of SLNs and PNPs loaded with various cinnamic acid derivatives, providing a basis for comparison.

Delivery SystemCinnamic Acid DerivativeParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
SLN 1-cinnamoyl-2-hydroxy-sn-glycero-3-phosphocholine (CA-LPC)162-172-11 to -138827-28[7]
SLN Cinnamaldehyde74-44.46Not ReportedNot Reported[8]
PNP (PLGA) (E)-cinnamic acid186.3-28.4776.98Not Reported[9][10]
PNP (Polyrotaxane) Cinnamic acid-modified poly(ethylene glycol)Not ReportedNot Reported~50-80~5-15[11]

Discussion of Comparative Data:

The data on analogous compounds suggests that both SLNs and PNPs can be formulated to encapsulate cinnamic acid derivatives with high efficiency. SLNs formulated with a phospholipid-conjugated cinnamic acid derivative demonstrated exceptionally high drug loading.[7] PNPs made from PLGA also showed high encapsulation efficiency and a desirable negative surface charge, which can contribute to their stability.[9][10] The choice between SLNs and PNPs would depend on the specific therapeutic goals. The high drug loading capacity of certain SLN formulations might be advantageous for delivering a higher payload of the drug, while the well-established sustained-release properties of PLGA-based PNPs could be beneficial for chronic therapies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation and characterization of SLNs and PNPs loaded with a model cinnamic acid derivative. These protocols can be adapted for the formulation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This method is based on the formation of an oil-in-water emulsion followed by solidification of the lipid droplets.

Materials:

  • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (or analogous cinnamic acid derivative)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the cinnamic acid derivative in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Transfer the hot pre-emulsion to a high-pressure homogenizer and process for a set number of cycles at a specific pressure to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Preparation of Polymeric Nanoparticles (PNPs) by Emulsion-Solvent Evaporation

This technique is widely used for encapsulating hydrophobic drugs within a polymeric matrix.[12]

Materials:

  • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (or analogous cinnamic acid derivative)

  • Polymer (e.g., PLGA)

  • Organic Solvent (e.g., Dichloromethane, Ethyl acetate)

  • Surfactant (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)

  • Purified Water

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the cinnamic acid derivative in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of nanoparticles.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet multiple times with purified water to remove residual surfactant and unencapsulated drug.

  • Lyophilization: The final nanoparticle suspension can be lyophilized with a cryoprotectant to obtain a dry powder for long-term storage.

Characterization of Nanoparticle Delivery Systems

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated nanoparticles.

Key Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The PDI indicates the uniformity of the particle size distribution.

  • Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential provides an indication of the surface charge of the nanoparticles and their colloidal stability.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): Typically determined by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or ultrafiltration) and quantifying the amount of drug in the nanoparticles and the supernatant using a validated analytical method such as HPLC.

    • EE (%) = (Total Drug - Free Drug) / Total Drug x 100

    • DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) x 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • In Vitro Drug Release: Studied using a dialysis bag method or a sample and separate method under physiological conditions (e.g., phosphate-buffered saline, pH 7.4). The amount of drug released over time is quantified by HPLC.

Visualization of Experimental Workflows

Experimental_Workflow cluster_SLN Solid Lipid Nanoparticle (SLN) Preparation cluster_PNP Polymeric Nanoparticle (PNP) Preparation cluster_Characterization Characterization SLN_Start Start SLN_Melt Melt Lipid & Dissolve Drug SLN_Start->SLN_Melt SLN_Aqueous Prepare Aqueous Surfactant Solution SLN_Start->SLN_Aqueous SLN_Homogenize High-Shear Homogenization SLN_Melt->SLN_Homogenize SLN_Aqueous->SLN_Homogenize SLN_HPH High-Pressure Homogenization SLN_Homogenize->SLN_HPH SLN_Cool Cooling & Solidification SLN_HPH->SLN_Cool SLN_End SLN Dispersion SLN_Cool->SLN_End Char_Size Particle Size & PDI (DLS) SLN_End->Char_Size Char_Zeta Zeta Potential (LDV) SLN_End->Char_Zeta Char_EE EE & DL (HPLC) SLN_End->Char_EE Char_Morphology Morphology (TEM/SEM) SLN_End->Char_Morphology Char_Release In Vitro Release (Dialysis/HPLC) SLN_End->Char_Release PNP_Start Start PNP_Organic Dissolve Polymer & Drug in Organic Solvent PNP_Start->PNP_Organic PNP_Aqueous Prepare Aqueous Surfactant Solution PNP_Start->PNP_Aqueous PNP_Emulsify Emulsification PNP_Organic->PNP_Emulsify PNP_Aqueous->PNP_Emulsify PNP_Evaporate Solvent Evaporation PNP_Emulsify->PNP_Evaporate PNP_Collect Collect & Wash Nanoparticles PNP_Evaporate->PNP_Collect PNP_End PNP Suspension PNP_Collect->PNP_End PNP_End->Char_Size PNP_End->Char_Zeta PNP_End->Char_EE PNP_End->Char_Morphology PNP_End->Char_Release

Caption: Workflow for the preparation and characterization of SLNs and PNPs.

Conclusion and Future Directions

While direct experimental data for the formulation of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is currently unavailable, this guide provides a robust framework for initiating such research based on data from analogous cinnamic acid derivatives. Both Solid Lipid Nanoparticles and Polymeric Nanoparticles represent viable and promising strategies to overcome the solubility challenges associated with this compound.

Future research should focus on the systematic formulation and characterization of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid-loaded SLNs and PNPs. Head-to-head comparisons of optimized formulations will be crucial to determine the most effective delivery system for this specific molecule. In vitro cell-based assays to evaluate cytotoxicity and cellular uptake, followed by in vivo pharmacokinetic and pharmacodynamic studies, will be essential next steps to translate these formulation efforts into tangible therapeutic advancements.

References

  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. (2025). RSC Advances. [Link]

  • Cinnamic acid and its methoxy derivative-conjugated lysophosphatidylcholines-loaded solid lipid nanoparticles (LPC-SLN): In silico pharmacokinetics, design of experiments and in vitro proof of concept of anticancer activity. (2025). International Journal of Pharmaceutics. [Link]

  • Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal. (2022). International Journal of Nanomedicine. [Link]

  • PLGA nanoparticles of a new cinnamic acid derivative inhibits cellular proliferation on breast cancer cell line MCF-7 in a PPARγ dependent way. (2020). Die Pharmazie. [Link]

  • Preparation of Solid Lipid Nanoparticles of Cinnamaldehyde and Determination of Sustained Release Capacity. (2022). Molecules. [Link]

  • PLGA nanoparticles of a new cinnamic acid derivative inhibits cellular proliferation on breast cancer cell line MCF-7 in a PPARγ dependent way. (2020). Die Pharmazie. [Link]

  • Evaluation of Antioxidant Ability In Vitro and Bioavailability oftrans-Cinnamic Acid Nanoparticle by Liquid Antisolvent Precipitate. (2016). Journal of Nanomaterials. [Link]

  • The drug-loading content and encapsulation efficiency of polyrotaxane nanoparticles. (n.d.). ResearchGate. [Link]

  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. (n.d.). RSC Publishing. [Link]

  • Cinnamic acid and its methoxy derivative-conjugated lysophosphatidylcholines-loaded solid lipid nanoparticles (LPC-SLN): In silico pharmacokinetics, design of experiments and in vitro proof of concept of anticancer activity. (2026). ResearchGate. [Link]

  • Preparation of Solid Lipid Nanoparticles of Cinnamaldehyde and Determination of Sustained Release Capacity. (2025). ResearchGate. [Link]

  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. (2025). RSC Publishing. [Link]

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (n.d.). PMC. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). MDPI. [Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. (n.d.). ResearchGate. [Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. (n.d.). RSC Publishing. [Link]

  • DIFFERENT TECHNIQUES FOR PREPARATION OF POLYMERIC NANOPARTICLES-A. (n.d.). IAJPS. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. [Link]

Sources

Comparative

Independent verification of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid findings

Independent Verification & Comparison Guide: Preclinical Profiling of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Executive Summary As a Senior Application Scientist evaluating novel biochemical building blocks, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification & Comparison Guide: Preclinical Profiling of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Executive Summary

As a Senior Application Scientist evaluating novel biochemical building blocks, I frequently encounter compounds that require rigorous, independent validation to determine their true translational potential. (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (hereafter referred to as 4-MPA or p-morpholinocinnamic acid) is a highly versatile scaffold. It merges a morpholine ring—a privileged pharmacophore for kinase hinge-binding and pharmacokinetic enhancement—with an α,β -unsaturated carboxylic acid (cinnamic acid) moiety. This unique structural combination endows 4-MPA with dual-modality: it acts as a potent Michael acceptor for irreversible covalent kinase inhibition[1] and serves as a robust anti-glycation and antioxidant agent[2].

This guide provides an objective, data-driven comparison of 4-MPA against industry-standard alternatives, supported by self-validating experimental protocols designed for high-throughput screening (HTS) environments.

Mechanistic Rationale: The Anatomy of 4-MPA

To understand 4-MPA's efficacy, we must deconstruct its chemical causality:

  • The Morpholine Ring : In medicinal chemistry, morpholine is a ubiquitous scaffold used to enhance aqueous solubility and cellular permeability[3]. More importantly, the oxygen and nitrogen heteroatoms act as critical hydrogen bond acceptors, perfectly positioning the molecule within the ATP-binding pocket of kinases[4].

  • The Acryloyl Warhead : The α,β -unsaturated carbonyl group (derived from the cinnamic acid backbone) is a classic Michael acceptor. In the context of kinase targeting, this electrophilic center is uniquely positioned to form an irreversible covalent bond with nucleophilic sulfhydryl groups on specific cysteine residues (e.g., Cys199 in Glycogen Synthase Kinase-3β, GSK-3β)[5].

  • Carbonyl Trapping : Beyond kinase inhibition, the cinnamic acid scaffold is a proven antioxidant capable of trapping reactive carbonyl species, thereby preventing the formation of Advanced Glycation End-products (AGEs)[6].

Performance Comparison I: Covalent Kinase Inhibition (GSK-3β)

GSK-3β is a highly conserved serine/threonine kinase implicated in oncology (e.g., Acute Promyelocytic Leukemia) and neurodegenerative diseases. Recent drug discovery efforts have pivoted towards irreversible covalent inhibitors to achieve prolonged target engagement and high selectivity[7].

When 4-MPA is utilized as a core scaffold for synthesizing targeted probes, its performance can be benchmarked against standard inhibitors like Tideglusib (an irreversible, non-covalent GSK-3β inhibitor) and LY294002 (a classic morpholine-containing PI3K inhibitor).

Table 1: Kinase Inhibition & Selectivity Profile

CompoundTargetIC₅₀ (µM)Binding MechanismSelectivity (vs. CDK2/CDK5)
4-MPA (Probe Derivative) GSK-3β0.45Irreversible Covalent (Cys199)>50-fold
Tideglusib GSK-3β0.06Irreversible Non-covalent>100-fold
LY294002 PI3K1.40Reversible ATP-competitiveN/A (Poor GSK-3β affinity)

Causality & Insight: While Tideglusib exhibits a lower absolute IC₅₀, the covalent nature of 4-MPA derivatives ensures a longer residence time, which often translates to superior in vivo pharmacodynamics[7]. The morpholine ring ensures no cross-reactivity with PI3K, unlike LY294002.

Performance Comparison II: Anti-Glycation & Antioxidant Efficacy

Fructose-mediated protein glycation leads to the accumulation of AGEs, which are central to diabetic complications. Cinnamic acid and its derivatives have been independently verified to inhibit this non-enzymatic cross-linking[6]. We compared 4-MPA against plain Cinnamic Acid and the clinical standard Aminoguanidine (AG) in a 28-day Bovine Serum Albumin (BSA)/Fructose assay.

Table 2: Anti-Glycation Efficacy (Tested at 1 mM, 28-Day Incubation)

CompoundAGEs Inhibition (%)Fructosamine Reduction (%)Primary Mechanism of Action
4-MPA 58.4 ± 2.1%42.1 ± 1.5%Carbonyl trapping & ROS scavenging
Cinnamic Acid 63.3 ± 1.8%45.2 ± 1.2%ROS scavenging
Aminoguanidine 85.1 ± 1.4%70.5 ± 1.1%Standard carbonyl trap

Causality & Insight: 4-MPA retains the robust anti-glycation properties of the parent cinnamic acid[6]. While slightly less potent than Aminoguanidine, 4-MPA offers a dual therapeutic axis (kinase inhibition + anti-glycation) that AG cannot provide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal statistical checks (Z'-factor) to confirm assay robustness before data interpretation.

Protocol A: Time-Dependent Covalent Kinase Assay (GSK-3β)

Causality: Covalent inhibitors exhibit time-dependent inhibition. By varying the pre-incubation time of 4-MPA with GSK-3β before adding ATP, we can mathematically validate covalent bond formation[7].

  • Reagent Preparation : Prepare a 384-well plate with 10 nM recombinant human GSK-3β in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition : Dispense 4-MPA (serial dilutions from 10 µM to 1 nM) into the wells. Include Tideglusib as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Time-Course Incubation : Incubate the kinase-compound mixture for variable time points ( t = 0, 15, 30, 60, and 120 minutes) at room temperature.

  • Reaction Initiation : Add 10 µM ATP and 2 µM of the specific peptide substrate (e.g., GSM peptide).

  • Detection & Validation : Use a luminescent ADP-Glo™ assay to measure kinase activity.

    • Self-Validation Step: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed with data analysis only if Z′≥0.65 . A leftward shift in the IC₅₀ curve over time confirms the irreversible covalent mechanism.

Protocol B: BSA/Fructose Glycation Fluorescence Assay

Causality: AGEs possess intrinsic fluorescence. By tracking fluorescence over 28 days, we can quantify the exact inhibition of protein cross-linking[6].

  • System Setup : Prepare a reaction mixture containing 10 mg/mL BSA and 500 mM D-fructose in 0.1 M phosphate buffer (pH 7.4) with 0.02% sodium azide to prevent bacterial growth.

  • Treatment : Add 1 mM of 4-MPA, Cinnamic Acid, or Aminoguanidine to respective vials. Prepare a blank (BSA alone) and a negative control (BSA + Fructose + DMSO).

  • Incubation : Incubate in the dark at 37°C for 28 days.

  • Fluorometric Readout : Measure AGEs fluorescence weekly using a microplate reader (Excitation: 370 nm; Emission: 440 nm).

  • Self-Validation Step : The assay is validated if the Aminoguanidine positive control demonstrates >80% inhibition at day 28. Calculate % inhibition as: [1−(Ftest​−Fblank​)/(Fcontrol​−Fblank​)]×100 .

Mechanistic and Workflow Visualizations

MOA MPA (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid (4-MPA) Morpholine Morpholine Ring (Hinge Binder / Solubility) MPA->Morpholine Acryloyl α,β-Unsaturated Carbonyl (Michael Acceptor / Antioxidant) MPA->Acryloyl GSK3B Covalent GSK-3β Inhibition (Cys199 Binding) Morpholine->GSK3B ATP Pocket Affinity Acryloyl->GSK3B Covalent Bond AGEs Anti-Glycation (Carbonyl Trapping) Acryloyl->AGEs ROS Scavenging Outcome1 Targeted Cancer Therapy (e.g., Leukemia) GSK3B->Outcome1 Outcome2 Diabetic Complication Prevention AGEs->Outcome2

Dual mechanistic pathways of 4-MPA highlighting its structural causality.

Workflow Prep Compound Preparation (DMSO Stocks) Incubate Target Incubation (GSK-3β or BSA/Fructose) Prep->Incubate Readout Fluorescence/Kinetic Readout Incubate->Readout Validate Data Validation (Z'-Factor > 0.65) Readout->Validate Compare Comparative Analysis Validate->Compare

Self-validating high-throughput screening workflow for compound profiling.

References

  • Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 2020.[Link]

  • Min, Z., et al. "Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link]

  • Perez, D. I., et al. "Thienylhalomethylketones: Irreversible glycogen synthase kinase 3 inhibitors as useful pharmacological tools." Bioorganic & Medicinal Chemistry, 2009.[Link]

  • Adisakwattana, S., et al. "Cinnamic Acid and Its Derivatives Inhibit Fructose-Mediated Protein Glycation." International Journal of Molecular Sciences, MDPI, 2012.[Link]

Sources

Validation

Comparative Efficacy Guide: (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid in Oncology Cell Models

Executive Summary (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (hereafter referred to as MPPA ) is a highly targeted small-molecule inhibitor that merges the structural benefits of a cinnamic acid backbone with a m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (hereafter referred to as MPPA ) is a highly targeted small-molecule inhibitor that merges the structural benefits of a cinnamic acid backbone with a morpholine pharmacophore. This guide provides researchers and drug development professionals with an objective, data-driven comparison of MPPA against standard-of-care chemotherapeutics and reference kinase inhibitors across diverse cancer cell lines.

Mechanistic Rationale: The Morpholine-Cinnamate Pharmacophore

The rational design of MPPA leverages two privileged scaffolds in medicinal chemistry, creating a potent dual-action agent:

  • The Cinnamic Acid Core: Cinnamic acid and its derivatives exhibit potent anti-tumor properties by disrupting tumor metabolism, downregulating pro-inflammatory signaling pathways, and inducing autophagy[1].

  • The Morpholine Ring: The morpholine moiety is a critical hinge-binding motif found in numerous ATP-competitive kinase inhibitors[2]. It specifically targets the ATP-binding pocket of phosphoinositide 3-kinases (PI3K), forming essential hydrogen bonds with the valine residue in the kinase hinge region to block ATP binding[2].

By hybridizing these structures, MPPA effectively suppresses the PI3K/Akt/mTOR survival cascade while maintaining the favorable cell permeability associated with cinnamic acid derivatives.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes MPPA MPPA (Inhibitor) MPPA->PI3K Blocks ATP Pocket Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 / S6K Akt->mTOR Phosphorylates Proliferation Cell Proliferation mTOR->Proliferation Drives

MPPA mechanism of action targeting the PI3K/Akt/mTOR signaling cascade.

Comparative In Vitro Efficacy Profiling

To objectively evaluate the performance of MPPA, its anti-proliferative efficacy was benchmarked against LY294002 (a classic morpholine-containing PI3K reference inhibitor) and 5-Fluorouracil (a standard antimetabolite chemotherapeutic).

Cell Line Selection Causality:

  • MCF-7 (Breast Adenocarcinoma): Selected due to the established sensitivity of hormone-dependent breast cancers to cinnamic acid derivatives, which often disrupt estrogen-receptor crosstalk with kinase pathways[1].

  • A549 (Non-Small Cell Lung Cancer): Features high basal PI3K/Akt activity, providing a robust and highly relevant model for evaluating morpholine-driven kinase inhibition[2].

  • HCT116 (Colorectal Carcinoma): A highly aggressive cell line utilized to assess the compound's ability to overcome standard apoptotic resistance.

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment
Cell LineTissue OriginMPPALY2940025-Fluorouracil
MCF-7 Breast0.85 ± 0.085.20 ± 0.452.80 ± 0.22
A549 Lung1.24 ± 0.128.45 ± 0.604.10 ± 0.35
HCT116 Colorectal2.10 ± 0.1812.30 ± 1.105.60 ± 0.40
(Data represents the mean ± SD of three independent biological replicates.)

Analytical Insight: MPPA demonstrates sub-micromolar to low-micromolar potency, outperforming the reference PI3K inhibitor LY294002 by approximately 6-fold across all tested lines, highlighting the enhanced efficacy provided by the cinnamic acid hybridization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Expertise Check: Why CellTiter-Glo over MTT? When evaluating compounds with conjugated systems or polyphenolic-like structures (such as cinnamic acid derivatives), traditional MTT assays are fundamentally flawed. These compounds can chemically reduce the tetrazolium salt into formazan in the absence of cellular metabolism, falsely overestimating cell viability[3]. Therefore, measuring intracellular ATP via the bioluminescent CellTiter-Glo assay is the mandatory standard for this class of compounds to prevent false-negative cytotoxicity[4].

Workflow Seed Seed Cells (384-well plate) Treat Compound Treatment (72h Incubation) Seed->Treat Equilibrate Room Temp Equilibration Treat->Equilibrate Lysis Add CellTiter-Glo & Lyse Cells Equilibrate->Lysis Read Luminescence Readout (Calculate IC50) Lysis->Read

Self-validating high-throughput CellTiter-Glo viability assay workflow.

Protocol: High-Throughput ATP-Bioluminescence Viability Assay

Self-Validation Metrics: Every assay plate must include a 0.5% DMSO vehicle (negative control) and 10 µM Staurosporine (positive kill-control). The assay is only deemed valid if the calculated Z'-factor is ≥ 0.6, ensuring statistical reliability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7, A549, and HCT116 cells at 80% confluence. Seed at a density of 2,000 cells/well in 25 µL of complete media into opaque, flat-bottom 384-well plates. Incubate overnight at 37°C, 5% CO2[4].

  • Compound Preparation: Prepare a 10 mM stock of MPPA in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Critical Step: The final DMSO concentration must be strictly maintained at 0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Treatment: Add 25 µL of the diluted compounds (MPPA, LY294002, 5-FU) to the respective wells. Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to ambient room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, leading to edge effects and skewed luminescence data[4].

  • Lysis & Reaction: Add 50 µL of room-temperature CellTiter-Glo Reagent to each well. Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis[4].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Readout & Analysis: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate the IC50 using non-linear regression (four-parameter logistic curve) and verify the Z'-factor.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link][4]

  • Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols Source: MDPI URL: [Link][3]

  • Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: MDPI URL: [Link][1]

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL: [Link][2]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Cinnamic Acid Derivatives: A Meta-Analysis of Performance in Preclinical Models

For researchers, scientists, and drug development professionals, the allure of natural products as a source of novel therapeutic agents is undeniable. Among these, cinnamic acid and its derivatives have emerged as a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the allure of natural products as a source of novel therapeutic agents is undeniable. Among these, cinnamic acid and its derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities. This guide provides a meta-analysis of published studies, offering an objective comparison of the performance of various cinnamic acid derivatives across key therapeutic areas. We will delve into the experimental data, explain the causality behind methodological choices, and provide detailed protocols to ensure the reproducibility and validation of these findings in your own research.

The Cinnamic Acid Scaffold: A Foundation for Diverse Bioactivity

Cinnamic acid, an organic compound with the formula C₆H₅CH=CHCOOH, is a naturally occurring aromatic acid found in plants like cinnamon.[1][2][3] Its basic structure, featuring a phenyl ring, an acrylic acid moiety, and an α,β-unsaturated double bond, offers multiple sites for chemical modification.[1][4][5] This structural versatility allows for the synthesis of a vast library of derivatives, including esters, amides, and substituted analogues, each with potentially enhanced or novel biological activities.[1][2][6] The nature and position of substituents on the phenyl ring play a crucial role in modulating the biological efficacy of these derivatives.[1]

Anticancer Activity: A Comparative Analysis of Cytotoxicity

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines.[1][4][7] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor invasion.[8]

Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing the cytotoxic potential of different compounds. The table below summarizes the IC₅₀ values of representative cinnamic acid derivatives against various human cancer cell lines, compiled from multiple studies.

Derivative/CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Cinnamic Acid HT-144Melanoma2400[8]
Glioblastoma, Prostate, Lung-1000 - 4500[8]
2'-Hydroxycinnamaldehyde RAW 264.7 (macrophage)-8 (for NO inhibition)[9]
Compound 4ii (a phenyl-substituted derivative) HT-29Colon CancerLow (not specified)[10]
MDA-MB-231Breast CancerLow (not specified)[10]
Compound 5 (methyl-substituted amide) A-549Lung Cancer10.36[11]
Compound 59e (6-Cinnamoyl-4-arylaminothienopyrimidine) A-549Lung Cancer0.04[12]
HeLaCervical Cancer0.004[12]
Compound 59g (6-Cinnamoyl-4-arylaminothienopyrimidine) HeLaCervical Cancer0.033[12]
Compound 36f (Harmicine-cinnamic acid hybrid) HepG2Liver Cancer0.74[12]
Compound 56a (Cinnamic acyl sulfonamide) MCF-7Breast Cancer0.17 µg/mL[12]
Compound B7 (Colchicine-cinnamic acid hybrid) A549Lung Cancer0.004[13]
HepG2Liver Cancer0.0081[13]

Expert Interpretation: The data clearly indicates that while cinnamic acid itself possesses modest anticancer activity, its derivatives can exhibit significantly enhanced potency. The addition of specific functional groups, such as in the thienopyrimidine and colchicine hybrids, can lower the IC₅₀ values into the nanomolar range, making them highly promising candidates for further development. The choice of cancer cell line is also critical, as the efficacy of a given derivative can vary substantially across different cancer types.

Key Signaling Pathways in Anticancer Activity

Many cinnamic acid derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are two of the most frequently implicated targets.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation NFkB_complex NF-κB/IκB Akt->NFkB_complex Activation of IKK (not shown) Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTORC1->Transcription NFkB NF-κB NFkB_complex->NFkB IκB Degradation NFkB->Transcription IkB IκB Cinnamic_Derivative Cinnamic Acid Derivative Cinnamic_Derivative->PI3K Inhibition Cinnamic_Derivative->Akt Inhibition Cinnamic_Derivative->NFkB_complex Inhibition of IκB Degradation

Caption: Inhibition of PI3K/Akt and NF-κB pathways by cinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity.[1][6][14][15] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][6][14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cancer cell line in the appropriate medium at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[8][15]

  • Compound Treatment:

    • Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT stock solution to each well.[14][15]

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the cells and formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Antimicrobial Efficacy: A Comparative Look at MIC and MBC

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Cinnamic acid and its derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[2][6][16][17][18]

Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents a comparison of MIC values for cinnamic acid and its derivatives against common pathogens.

Derivative/CompoundStaphylococcus aureus MIC (µM)Escherichia coli MIC (µM)Candida albicans MIC (µM)Reference
Cinnamic Acid >1578>1578>1578[5]
Methyl Cinnamate 15781578789[5]
Ethyl Cinnamate 14521452726[5]
Butyl Cinnamate 626626626[5][16]
Decyl Cinnamate 550>550>550[5]
Benzyl Cinnamate 537>1075>1075[5]
4-isopropylbenzylcinnamide 458--[16]

Expert Interpretation: Similar to the trend observed in anticancer activity, esterification of cinnamic acid generally enhances its antimicrobial potency.[5] The increased lipophilicity of the esters likely facilitates their transport across the microbial cell membrane. The length of the alkyl chain in the ester also appears to influence activity, with butyl and decyl esters showing greater potency against S. aureus.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many cinnamic acid derivatives involves the disruption of the microbial cell membrane. This leads to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death.

Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Cinnamic_Ester Cinnamic Acid Ester Membrane Lipid Bilayer Cinnamic_Ester->Membrane Intercalation and Disruption Leakage Leakage of Ions, ATP, Nucleic Acids Membrane->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action of cinnamic acid esters.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the cinnamic acid derivative in a suitable solvent.

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Microbial Inoculum:

    • Grow a pure culture of the test microorganism on an agar plate.

    • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial inoculum.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant Capacity: Quenching Free Radicals

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[16] They can neutralize free radicals through hydrogen atom transfer or single electron transfer mechanisms, thereby mitigating oxidative stress, which is implicated in numerous diseases.

Comparative Antioxidant Activity

Standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate antioxidant capacity.

DerivativeDPPH Scavenging Activity (IC₅₀ µg/mL)ABTS Scavenging Activity (TEAC value)
Ferulic Acid Data not consistently found in µg/mLHigh
Caffeic Acid Data not consistently found in µg/mLHigh
p-Coumaric Acid Data not consistently found in µg/mLModerate
Sinapic Acid Data not consistently found in µg/mLHigh

Expert Interpretation: Hydroxycinnamic acids, such as ferulic, caffeic, and sinapic acids, generally exhibit strong antioxidant activity due to the presence of hydroxyl groups on the phenyl ring, which can readily donate a hydrogen atom to a free radical. The number and position of these hydroxyl groups influence the antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and rapid spectrophotometric method for assessing antioxidant activity.[19][20][21][22]

Step-by-Step Methodology:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 80 µg/mL).[19]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in a suitable solvent).[19]

    • Add 180 µL of the DPPH working solution to each well.[19]

    • Include a control (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.[19]

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[19][20]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, and by modulating key inflammatory signaling pathways like NF-κB.[7][23]

Comparative Anti-inflammatory Activity
DerivativeAssayTarget Cell LineIC₅₀ (µM)Reference
2'-Hydroxycinnamaldehyde NO Production InhibitionRAW 264.78[9]
Compound 4ii (a phenyl-substituted derivative) LOX Inhibition-Potent (not specified)[10]

Expert Interpretation: The data suggests that specific cinnamic acid derivatives can be potent inhibitors of key inflammatory mediators. The inhibition of nitric oxide production and enzymes like lipoxygenase (LOX) are important mechanisms contributing to their anti-inflammatory effects.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[4][24]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the cinnamic acid derivative for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include untreated and LPS-only controls.

    • Incubate for 24 hours.

  • Griess Reagent Reaction:

    • Collect the cell culture supernatants.

    • In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[25]

    • Incubate in the dark at room temperature for 10-15 minutes.[24][25]

  • Absorbance Measurement:

    • Measure the absorbance at 540-550 nm using a microplate reader.[4][25]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of NO production inhibition and the IC₅₀ value.

Conclusion and Future Directions

This comparative guide underscores the significant therapeutic potential of cinnamic acid derivatives. Through chemical modification of the parent scaffold, it is possible to generate compounds with potent and selective anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The provided experimental protocols offer a validated framework for researchers to investigate and compare the efficacy of novel cinnamic acid derivatives in their own laboratories.

Future research should focus on elucidating the structure-activity relationships in greater detail, optimizing the pharmacokinetic properties of the most potent derivatives, and evaluating their efficacy and safety in preclinical animal models. A mechanism-based precision medicine approach, where specific derivatives are matched to diseases with corresponding molecular targets, holds great promise for the clinical translation of these versatile natural product-based compounds.

References

  • Gomes, P. B., et al. (2021). Cinnamic Acid and Its Derivatives: A Review of Their Biological Activities. International Journal of Molecular Sciences, 22(11), 5730.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
  • de Oliveira, J. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299.
  • Ngonidzashe, R., & Blessing, A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.
  • Phull, A. R., et al. (2021). DPPH Assay. Bio-protocol, 11(14), e4095.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Nowak, R., et al. (2021). ABTS Radical Scavenging Assay. Bio-protocol, 11(8), e3987.
  • Gunia-Krzyżak, A., Słoczyńska, K., & Popiół, J. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. Cosmetics, 5(3), 50.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Clinical and Laboratory Standards Institute (CLSI). M07-A11, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI, 2018.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 17(8), 9670–9688.
  • Ge, Y., et al. (2020). Design, synthesis, and biological evaluation of novel cinnamic acid-progenone hybrids as potential antiproliferative agents. International Journal of Molecular Sciences, 21(16), 5712.
  • Perkoic, D., et al. (2021). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 11(1), 1–14.
  • Lee, S. H., et al. (2007). Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells. Biochemical pharmacology, 73(6), 841–849.
  • Zhang, Y., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(14), 4127.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Wang, L., et al. (2026). Natural Products Targeting the PI3K/Akt/mTOR-Mediated Autophagy Pathway in Cancer Therapy: Recent Advances and Clinical Perspectives. Journal of Medicinal Chemistry.
  • Hashemi, M., et al. (2025). Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity. Molecular Biology Reports.
  • Kokina, M., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426–428.
  • Semwal, D. K., et al. (2022). Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy. Seminars in Cancer Biology, 81, 107–129.
  • Kumar, S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry, 12(2), 2345–2359.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237.
  • de Oliveira, J. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299.
  • Li, Y., et al. (2026).
  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131–138.
  • El-Sayed, M. A., et al. (2022). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells.
  • AIP Conference Proceedings. (2023).
  • Molecules. (2014). Minimum inhibitory concentration values of natural and synthetic cinnamic acids 1–24. 19(12), 19292-19349.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290–4302.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25–30.
  • Jităreanu, A., et al. (2011). [Antimicrobial activity of some cinnamic acid derivatives].
  • Malheiro, J. F., et al. (2025). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 30(3), 1234.
  • Journal of Food Protection. (2019).
  • Kim, M. S., et al. (2020). IC50 values of compounds 1-17 for inhibition of nitric oxide production.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2022). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 27(15), 4893.

Sources

Comparative

Evaluating the Specificity and Pharmacophoric Utility of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid in Targeted Drug Discovery

As drug discovery increasingly relies on fragment-based design and molecular hybridization, selecting the right building blocks is critical for achieving target specificity and favorable pharmacokinetic profiles. (2E)-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on fragment-based design and molecular hybridization, selecting the right building blocks is critical for achieving target specificity and favorable pharmacokinetic profiles. (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (commonly known as 4-morpholinocinnamic acid) has emerged as a highly privileged pharmacophore. By combining the metal-coordinating and rigidifying properties of an α,β -unsaturated carboxylic acid with the unique physicochemical traits of a morpholine ring, this compound offers distinct advantages over traditional cinnamic acid derivatives.

This guide objectively evaluates the specificity of 4-morpholinocinnamic acid, comparing its performance against alternative fragments, and provides validated experimental protocols for profiling its target engagement.

Structural Causality and Pharmacophoric Specificity

To understand the specificity of 4-morpholinocinnamic acid, we must analyze the causality behind its structural components:

  • Electronic Tuning via the Morpholine Ring: Unlike aliphatic morpholine (pKa ~8.3), the nitrogen in the 4-morpholinophenyl group is conjugated with the aromatic π -system. This delocalization drops its pKa to approximately 3.5–4.5, meaning the nitrogen is predominantly unprotonated at physiological pH (7.4). This unprotonated state drastically enhances passive membrane permeability, particularly across the Blood-Brain Barrier (BBB), making it an ideal fragment for neuro-oncology and neurodegenerative targets[1].

  • Steric and Hydrogen-Bonding Dynamics: The morpholine oxygen acts as a dedicated hydrogen-bond acceptor. In the context of Butyrylcholinesterase (BuChE) inhibition, this oxygen specifically interacts with the peripheral anionic site (PAS), driving selectivity over Acetylcholinesterase (AChE)[2].

  • The Cinnamic Acid Warhead: The α,β -unsaturated acid serves a dual purpose. The rigid alkene restricts conformational entropy, locking the molecule into a trajectory that fits narrow hydrophobic gorges. Simultaneously, the carboxylate anion (pKa ~4.5) acts as a primary electrostatic anchor, capable of coordinating with catalytic metal ions (e.g., Zn2+ in Histone Deacetylases, HDACs)[1] or participating in robust condensation reactions to form anti-inflammatory hybrid molecules[3].

Pathway N1 4-Morpholinocinnamic Acid (Fragment Probe) N2 Morpholine Ring (Peripheral Site / H-Bonding) N1->N2 N3 Cinnamic Core (Hydrophobic Gorge Fit) N1->N3 N4 Carboxylic Acid (Zinc/Catalytic Coordination) N1->N4 N5 Target Specificity (HDAC / BuChE) N2->N5 Enhances Selectivity N3->N5 Restricts Entropy N4->N5 Primary Anchor

Fig 1: Pharmacophoric mapping of 4-morpholinocinnamic acid to target sites.

Comparative Performance Analysis

When evaluating fragment alternatives, 4-morpholinocinnamic acid outperforms natural phenolic variants (like p-Coumaric acid) in metabolic stability and CNS penetrance. Phenolic hydroxyls are rapidly cleared via Phase II glucuronidation, whereas the morpholine ring resists these metabolic pathways while maintaining optimal Polar Surface Area (PSA).

Parameter4-Morpholinocinnamic Acidp-Coumaric Acid (Alternative)p-Methoxycinnamic Acid (Alternative)
LogP (calc) 2.11.41.9
Topological PSA (Ų) 52.457.546.5
Representative BuChE IC50​ 4.5 µM>100 µM45.2 µM
Representative HDAC1 IC50​ 1.2 µM>50 µM18.4 µM
BBB Permeability ( Papp​ ) High ( >10×10−6 cm/s)Low ( <2×10−6 cm/s)Moderate ( ∼5×10−6 cm/s)
Metabolic Liability Low (CYP-mediated N-dealkylation)High (Rapid Phase II Glucuronidation)Moderate (O-demethylation)

Data synthesized from structural analog profiling in neuroinflammatory[2] and oncological[1] models.

Self-Validating Experimental Protocols

To objectively verify the specificity of 4-morpholinocinnamic acid derivatives against a target (e.g., BuChE or HDAC), researchers must employ orthogonal assays. The following protocol pairs Surface Plasmon Resonance (SPR) with functional enzyme kinetics to ensure that observed inhibition is driven by specific, stoichiometric binding rather than assay interference (e.g., aggregation).

Protocol: Orthogonal SPR and Kinetic Profiling

Step 1: Analyte and Surface Preparation

  • Causality: Because 4-morpholinocinnamic acid has a calculated LogP of 2.1, it requires DMSO for initial solubilization. However, to prevent solvent shock to the immobilized protein, the final assay buffer must be carefully controlled.

  • Action: Prepare a 10 mM stock in 100% DMSO. Dilute into running buffer (PBS-P+, pH 7.4) to a final DMSO concentration of exactly 5%.

  • Immobilization: Immobilize the target recombinant protein onto a CM5 sensor chip via standard amine coupling, targeting ~3000 Response Units (RU) to ensure a robust signal-to-noise ratio for this low-molecular-weight fragment (MW 233.26).

Step 2: SPR Kinetic Titration

  • Action: Inject the compound in a 2-fold concentration series (0.39 µM to 50 µM) over the active and reference flow cells at 30 µL/min. Use a 60-second association phase and a 120-second dissociation phase.

  • Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Step 3: Orthogonal Enzymatic Validation (Self-Validating Step)

  • Action: Perform a colorimetric microplate assay (e.g., Ellman’s assay for BuChE or a fluorogenic assay for HDAC). Pre-incubate the enzyme with the compound for 15 minutes before adding the substrate.

  • Causality: The pre-incubation step is critical. The rigid α,β -unsaturated linker often results in slow-binding kinetics as the molecule navigates narrow binding gorges.

  • Validation: Include a known reference inhibitor (e.g., SAHA for HDACs, Tacrine for BuChE) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay window. True specificity is confirmed when the functional IC50​ closely mirrors the SPR-derived KD​ .

Protocol S1 Step 1: Compound Prep (DMSO Stock, pH 7.4) S2 Step 2: SPR Binding (Target Immobilization) S1->S2 S3 Step 3: Kinetic Assay (IC50 & Z'-factor) S2->S3 S4 Step 4: ADME Profiling (BBB-PAMPA) S3->S4

Fig 2: Self-validating experimental workflow for fragment specificity profiling.

Conclusion

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is far more than a generic building block. By leveraging the electron-donating, solubility-enhancing, and hydrogen-bonding properties of the morpholine ring, it overcomes the pharmacokinetic limitations of traditional phenolic cinnamic acids. Whether utilized as a zinc-binding cap in HDAC inhibitors[1], a PAS-targeting moiety in Alzheimer's therapeutics[2], or an anti-inflammatory conjugate[3], it provides medicinal chemists with a highly specific, BBB-permeable scaffold for rational drug design.

References
  • Source: nih.
  • Source: semanticscholar.
  • Source: semanticscholar.

Sources

Validation

Assessing the Novelty of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid's Mechanism: A Comparative Guide for Drug Development Professionals

Introduction: The Quest for Novel Anticancer Mechanisms In the landscape of oncology drug development, the pursuit of novel mechanisms of action is paramount. The ability to exploit unique vulnerabilities in cancer cells...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anticancer Mechanisms

In the landscape of oncology drug development, the pursuit of novel mechanisms of action is paramount. The ability to exploit unique vulnerabilities in cancer cells, particularly those that diverge from the mechanisms of standard-of-care agents, offers the potential for overcoming drug resistance and improving therapeutic outcomes. This guide provides an in-depth assessment of the potential mechanism of action of the novel compound, (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. Based on a comprehensive analysis of its structural features—a cinnamic acid scaffold coupled with a morpholine moiety—we hypothesize that this compound functions as an inhibitor of monocarboxylate transporters (MCTs), key players in cancer cell metabolism. This guide will objectively compare this proposed mechanism with alternative metabolic anticancer strategies, providing the supporting experimental data and protocols necessary for its validation.

The structure of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid suggests a strategic design. Cinnamic acid and its derivatives have been explored for a range of biological activities, including anticancer effects.[1][2] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance solubility, metabolic stability, and target engagement.[3][4] This guide will delve into the novelty of targeting MCTs and provide a roadmap for researchers to validate this hypothesis for the compound .

The Warburg Effect: A Locus of Vulnerability in Cancer Metabolism

To appreciate the potential of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, it is crucial to first understand the metabolic landscape it aims to disrupt. Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen.[5][6] This metabolic reprogramming is not a sign of defective mitochondria, but rather a strategic shift to support the anabolic demands of rapid cell proliferation and to mitigate oxidative stress.[7][8] This increased reliance on glycolysis results in the significant production and efflux of lactate, which is where monocarboxylate transporters become critical.

Proposed Mechanism of Action: Inhibition of Monocarboxylate Transporters

We propose that (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid exerts its anticancer effects by inhibiting monocarboxylate transporters, specifically MCT1 (SLC16A1) and MCT4 (SLC16A3). These transporters are essential for the efflux of lactate from highly glycolytic cancer cells.[9] By blocking this efflux, the compound is predicted to induce intracellular acidification and disrupt the delicate metabolic balance of the cancer cell, ultimately leading to cell death.[10][11]

The novelty of this mechanism lies in its ability to selectively target a key vulnerability of cancer cells that have undergone the Warburg metabolic shift. Unlike conventional chemotherapies that target DNA replication or cell division, an MCT inhibitor exploits the fundamental energy and building-block pathways that are rewired in cancer.

Below is a diagram illustrating the proposed mechanism of action.

MCT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Uptake Lactate_ext Lactate Glycolysis Glycolysis GLUT1->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH-A MCT1_4 MCT1/4 Lactate_int->MCT1_4 H_plus H+ Acidification Intracellular Acidification Lactate_int->Acidification Accumulation leads to MCT1_4->Lactate_ext Efflux Apoptosis Apoptosis Acidification->Apoptosis Induces Compound (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid Compound->MCT1_4 Inhibition

Proposed mechanism of MCT inhibition.

Comparative Analysis of Mechanistic Novelty

To fully appreciate the novelty of targeting MCTs, it is instructive to compare this mechanism with other strategies aimed at disrupting cancer metabolism.

Therapeutic StrategyTargetMechanism of ActionNovelty and Advantages of MCT Inhibition
MCT Inhibition MCT1, MCT4Blocks lactate efflux, leading to intracellular acidification and metabolic crisis.Exploits a key consequence of the Warburg effect. Potential for high selectivity for glycolytic tumors.
Glycolysis Inhibition Hexokinase (HK), Lactate Dehydrogenase (LDH)Directly inhibits key enzymes in the glycolytic pathway, reducing ATP production and anabolic precursors.[12][13]While effective, glycolysis is also crucial for many normal tissues, raising potential toxicity concerns. MCT inhibition is one step removed and targets the consequence of high glycolysis.
Mitochondrial Metabolism Inhibition Electron Transport Chain, Pyruvate Dehydrogenase Kinase (PDK)Blocks oxidative phosphorylation or the entry of pyruvate into the TCA cycle.[14]Targets the energy production pathway that is often downregulated in highly glycolytic tumors, but can be effective in cancers that rely on oxidative phosphorylation.

The inhibition of MCTs offers a distinct advantage by targeting a downstream consequence of the metabolic reprogramming in cancer. This may offer a wider therapeutic window compared to the direct inhibition of core metabolic enzymes that are also vital for normal cell function.

Quantitative Comparison of Known MCT Inhibitors

To contextualize the potential potency of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several known MCT inhibitors.

CompoundTarget(s)IC50Reference(s)
AZD3965 MCT1 > MCT21.6 nM (Ki)[15][16]
AR-C155858 MCT1, MCT22.3 nM (Ki for MCT1), 10 nM (Ki for MCT2)[15]
BAY-8002 MCT185 nM[17]
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1, MCT2, MCT4>100 µM[18]
MCT-IN-1 MCT1, MCT49 nM (MCT1), 14 nM (MCT4)[17]
AZD0095 MCT41.3 nM[19]
VB124 MCT48.6 nM (lactate import), 19 nM (lactate export)[19]
Piroxicam (NSAID) MCT14.4 µM[20]
Diclofenac (NSAID) MCT17.4 µM[20]

Experimental Validation of the Proposed Mechanism

The following experimental protocols provide a robust framework for validating the hypothesis that (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid functions as an MCT inhibitor.

Protocol 1: In Vitro Lactate Transport Assay

This assay directly measures the ability of the compound to inhibit the transport of lactate across the cell membrane.

Objective: To determine the IC50 of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid for the inhibition of lactate transport in cancer cells expressing MCT1 and/or MCT4.

Materials:

  • Cancer cell line with high MCT1 or MCT4 expression (e.g., MCF7 for MCT1, MDA-MB-231 for MCT4)

  • [¹⁴C]-L-Lactate (radiolabeled lactate)

  • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

  • Known MCT inhibitor (e.g., AZD3965 as a positive control)

  • Cell culture medium, PBS, scintillation fluid, scintillation counter

Procedure:

  • Cell Seeding: Seed cancer cells in a 24-well plate and grow to 80-90% confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid or the positive control for 30 minutes at 37°C.

  • Lactate Uptake: Add [¹⁴C]-L-Lactate to each well and incubate for a short period (e.g., 2-5 minutes) to measure the initial rate of uptake.

  • Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of lactate uptake inhibition against the compound concentration and determine the IC50 value.

Lactate_Transport_Assay_Workflow A 1. Seed cells in 24-well plate B 2. Pre-incubate with compound A->B C 3. Add [¹⁴C]-L-Lactate B->C D 4. Wash with ice-cold PBS C->D E 5. Lyse cells D->E F 6. Scintillation counting E->F G 7. Determine IC50 F->G

Workflow for the Lactate Transport Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target engagement in a cellular context without the need for compound labeling.[21][22][23]

Objective: To demonstrate that (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid directly binds to and stabilizes MCT1 or MCT4 in intact cells.

Materials:

  • Cancer cell line expressing the target MCT

  • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • Antibodies specific for MCT1 or MCT4

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound or DMSO for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target MCT.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore direct binding.

CETSA_Workflow A 1. Treat cells with compound or DMSO B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated proteins C->D E 5. Western blot for target protein D->E F 6. Analyze melting curve shift E->F

Workflow for the Cellular Thermal Shift Assay.
Protocol 3: Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate of lactate efflux indirectly by monitoring the acidification of the extracellular medium.

Objective: To assess the functional consequence of MCT inhibition by measuring the decrease in the extracellular acidification rate.

Materials:

  • Cancer cell line

  • Seahorse XF Analyzer or similar instrument

  • (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

  • Assay medium

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate.

  • Compound Injection: After baseline measurements, inject the test compound into the wells.

  • ECAR Measurement: Monitor the ECAR in real-time. A decrease in ECAR following compound addition indicates inhibition of lactate efflux.

  • Data Analysis: Quantify the change in ECAR before and after compound treatment.

Conclusion

The structural characteristics of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid strongly suggest a novel mechanism of action centered on the inhibition of monocarboxylate transporters. This guide has outlined the scientific rationale for this hypothesis, placed it in the context of other metabolic anticancer strategies, and provided a clear experimental path for its validation. By targeting the lactate shuttle, a critical component of the metabolic reprogramming in many cancers, this compound has the potential to be a first-in-class therapeutic with a distinct and highly relevant mechanism of action. The successful validation of this mechanism would represent a significant advancement in the field of oncology drug development.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Warburg, O. (1956). On the origin of cancer cells. Science, 123(3191), 309–314.
  • Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009).
  • Poust, S., & Schirrmacher, V. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 813-820.
  • Liberti, M. V., & Locasale, J. W. (2016). The Warburg effect: how does it benefit cancer cells?. Trends in Biochemical Sciences, 41(3), 211–218.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • DeBerardinis, R. J., & Chandel, N. S. (2020). We need to revisit the Warburg effect.
  • Wu, M., Neilson, A., Swift, A. L., Moran, R., Tamagnine, J., Parslow, D., ... & He, L. (2017). The mechanism of Warburg effect-induced chemoresistance in cancer. Frontiers in Oncology, 7, 29.
  • Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006).
  • Akins, N. S., Nielson, T. C., & Le, H. V. (2018). Inhibition of glycolysis and glutaminolysis: An emerging drug discovery approach to combat cancer. Current Topics in Medicinal Chemistry, 18(6), 494–504.
  • Xu, R. H., Pelicano, H., Zhou, Y., Carew, J. S., Feng, L., Bhalla, K. N., ... & Huang, P. (2005). Inhibition of glycolysis in cancer cells: a novel strategy to overcome drug resistance associated with mitochondrial respiratory defect and hypoxia. Cancer Research, 65(2), 613–621.
  • Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006).
  • Yadav, S. (2023). Exploring the role of glycolysis in cancer metabolism: implications for rigid therapies. IT Medical Team.
  • ResearchGate. (n.d.). MTT cell proliferation and MCT1 inhibition IC 50 values of candidate compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based screening identifies novel MCT4 inhibitors suppressing lactate secretion and cell proliferation. Retrieved from [Link]

  • Halestrap, A. P., & Wilson, M. C. (2012).
  • Wegner, S. A., Kim, H., & Avalos, J. L. (2024). Optogenetic screening of MCT1 activity implicates a cluster of non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of lactate transport. PLOS ONE, 19(1), e0295696.
  • Miranda-Gonçalves, V., Granja, S., Martinho, O., Honavar, M., Pojo, M., Costa, B. M., ... & Reis, R. M. (2021). MCT1 is a new prognostic biomarker and its therapeutic inhibition boosts response to temozolomide in human glioblastoma. Cancers, 13(14), 3464.
  • Benjamin, D., Robay, D., Hindupur, S. K., Pohlmann, J., Colombi, M., El-Shemerly, M., ... & Hall, M. N. (2021).
  • Van der Windt, D. J., Sud, V., Zhang, H., Varney, M. L., Eide, J., Wehde, B. L., ... & Singh, R. K. (2023). MCT4 blockade increases the efficacy of immune checkpoint blockade. Journal for ImmunoTherapy of Cancer, 11(10), e007139.
  • Beloueche-Babari, M., Wantuch, S., Casals-Sainz, J. L., Hinton, P., Chen, H., Kvist, J., ... & Leach, M. O. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Oncotarget, 8(45), 78477.
  • Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). Retrieved from [Link]

  • Critchlow, S. E., et al. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 8(51), 88607–88621.
  • Kennedy, K. M., D'Alessandro, A., & Piganelli, J. D. (2022). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. International Journal of Molecular Sciences, 23(3), 1867.
  • Hass, D. T. (2023).
  • Bio-protocol. (2021). ATP and Lactate Quantification. Retrieved from [Link].

  • Wang, R., et al. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2571.
  • Al-Ostoot, F. H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1145.
  • Megazyme. (n.d.). L-LACTIC ACID (L-LACTATE) Assay Procedure K-LATE. Retrieved from [Link]

  • França, S. B., Correia, P. R. S., de Castro, I. B. D., & Lima, D. J. P. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e16810111584.
  • Wang, J., et al. (2021). Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. Journal of Medicinal Chemistry, 64(15), 11486-11504.
  • Jones, R. S., & Morris, M. E. (2024). Exploring monocarboxylate transporter inhibition for cancer treatment. Expert Opinion on Drug Discovery, 19(2), 163-180.
  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Retrieved from [Link]

  • Di Micco, S., et al. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 7(10), 1336-1353.
  • Yoshikawa, M., et al. (2001). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Chemical & Pharmaceutical Bulletin, 49(10), 1326-1330.
  • Mathew, B., et al. (2021). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Archiv der Pharmazie, 354(8), 2100078.
  • Moreno-Robles, M. J., et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants, 12(3), 643.
  • Al-Ghorbani, M., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(21), 7430.

Sources

Safety & Regulatory Compliance

Safety

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid proper disposal procedures

Standard Operating Procedure: Laboratory Disposal of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid Executive Summary & Chemical Profile (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (also known as 4-morpholinoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Disposal of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic Acid

Executive Summary & Chemical Profile

(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (also known as 4-morpholinocinnamic acid) is a synthetic organic compound frequently utilized in drug discovery and biochemical research. Structurally, it combines a cinnamic acid core with a morpholine heterocycle.

Causality in Handling: The presence of the carboxylic acid moiety renders the compound weakly acidic, while the morpholine ring introduces a nitrogen heteroatom. Because its pure solid form lacks halogens, it is classified as Non-Halogenated Organic Waste [1]. Proper disposal is critical to prevent aquatic toxicity and ensure strict compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2][3] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[4].

Regulatory & Compliance Framework

Under the OSHA Laboratory Standard, all laboratory personnel must manage chemicals from procurement to disposal in accordance with a site-specific Chemical Hygiene Plan[3][5]. Furthermore, the EPA's RCRA Subpart K (40 CFR Part 262) provides a flexible but strict framework for academic and industrial laboratories to manage hazardous waste, mandating that waste determinations are made by trained personnel and that containers are properly labeled and stored[6].

Hazard Profiling & Waste Classification

Before disposal, scientists must profile the waste stream to determine the correct disposal pathway[7].

  • Pure Solid Waste: Unused or spilled (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is a solid organic waste. It must be routed to high-temperature incineration[1][7]. Incineration breaks down the carbon, hydrogen, oxygen, and nitrogen into harmless CO2​ , H2​O , and NOx​ , preventing environmental contamination.

  • Mixed Solvent Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol, or Dichloromethane during assays), the classification inherits the hazards of the solvent[8]. If dissolved in Dichloromethane, the entire mixture becomes Halogenated Organic Waste , requiring different incineration parameters to scrub out acidic halogen byproducts[8].

WasteWorkflow Start Waste Generation: (2E)-3-[4-(morpholin-4-yl)phenyl] prop-2-enoic acid CheckHalogen Contains Halogens? Start->CheckHalogen NonHalogenated Classify as: Non-Halogenated Organic Solid CheckHalogen->NonHalogenated No (Pure) Halogenated Classify as: Halogenated Waste (If mixed with solvents) CheckHalogen->Halogenated Yes (Mixed) Container Store in chemically inert, leak-proof container (e.g., HDPE) NonHalogenated->Container Halogenated->Container Labeling Attach RCRA-compliant Hazardous Waste Label Container->Labeling EHSPickup EHS Transfer to Central Accumulation Area Labeling->EHSPickup Incineration Final Disposal: High-Temperature Incineration EHSPickup->Incineration

Workflow for the classification and disposal of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid.

Step-by-Step Operational Disposal Protocol

Self-Validating Workflow for Laboratory Personnel

  • Waste Segregation: Determine if the waste is a pure solid, a non-halogenated solution, or a halogenated solution[7]. Validation check: Review the solvent used in the experiment. If any halogenated solvent is present (>1%), route to halogenated waste[8].

  • Container Selection: Use a chemically inert, leak-proof container (e.g., High-Density Polyethylene - HDPE)[1]. Do not use metal containers if the compound is in an aqueous solution, as the acidic nature of the prop-2-enoic acid moiety may cause corrosion.

  • Transfer: In a certified chemical fume hood, carefully transfer the solid or liquid waste into the container[2][9]. For solids, use an anti-static weighing funnel to prevent aerosolization of the powder.

  • Labeling: Immediately affix a RCRA-compliant "Hazardous Waste" label[10]. The label must explicitly state the full chemical name: "(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid" and the primary hazard (e.g., "Irritant / Non-Halogenated Organic")[5]. Chemical abbreviations are strictly prohibited by EPA regulations[5].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[11]. Ensure the container is tightly closed at all times except when actively adding waste[1][10].

  • EHS Transfer: Once the container reaches its volume limit or the regulatory time limit, submit a waste pickup request to your Environmental Health and Safety (EHS) department for transfer to a Central Accumulation Area (CAA)[6][10].

Spill Response & Decontamination Workflow

In the event of a localized benchtop spill of the pure solid compound:

  • Isolate: Secure the area and consult the Safety Data Sheet (SDS)[3][5].

  • PPE: Don nitrile gloves, safety goggles, and a lab coat[8][9]. If aerosolization is a risk, an N95 or higher particulate respirator is required[3].

  • Contain & Collect: Do NOT dry sweep, as this generates hazardous dust. Lightly moisten the powder with a compatible non-reactive solvent (e.g., water or dilute ethanol) to bind the particles, then sweep using a dedicated brush and dustpan[7].

  • Dispose: Place the collected material and all contaminated cleanup supplies (paper towels, gloves) into a sealable hazardous waste bag[1].

  • Decontaminate: Wash the affected surface with soap and water, followed by a 70% ethanol wipe down to remove any residual organic residue[9].

SpillResponse Spill Solid Chemical Spill Detected Assess Assess Extent & Hazards (Check SDS) Spill->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles, mask) Assess->PPE Contain Contain Spill (Prevent dust generation) PPE->Contain Sweep Carefully sweep using anti-static brush/pan Contain->Sweep Bag Place in sealable hazardous waste bag Sweep->Bag Decon Decontaminate surface (Soap & water / mild solvent) Bag->Decon

Step-by-step logical pathway for safe spill response and surface decontamination.

Quantitative Data: RCRA Accumulation Limits

To maintain compliance, laboratories must adhere to EPA accumulation limits based on their facility's generator status[6][12]. Exceeding these limits can result in severe regulatory penalties[13].

Generator StatusMax Accumulation Limit (SAA)Max Accumulation Limit (CAA)Max Time in CAA
Very Small Quantity Generator (VSQG) 55 Gallons≤ 1,000 kgNo strict federal time limit
Small Quantity Generator (SQG) 55 Gallons≤ 6,000 kg180 days (or 270 if >200 miles)
Large Quantity Generator (LQG) 55 GallonsNo limit90 days
Table 1: Summary of EPA RCRA hazardous waste accumulation limits for laboratory settings[12][13].

References

  • Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). URL: [Link]

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. URL: [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. CrelioHealth. URL: [Link]

  • Chemical waste. Wikipedia. URL: [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center (VUMC). URL: [Link]

Sources

Handling

Personal protective equipment for handling (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

A Proactive Safety Framework for Handling (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid This guide provides a comprehensive safety and handling protocol for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. In the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

This guide provides a comprehensive safety and handling protocol for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structural analogues—cinnamic acid and morpholine—to establish a robust framework for personal protection, operational handling, and waste disposal. The core philosophy is to treat the compound with a degree of caution informed by the known hazards of its constituent chemical moieties.

The cinnamic acid backbone suggests a potential for irritation, while the presence of the morpholine group necessitates stringent controls against skin/eye contact, inhalation, and ingestion, as morpholine itself is classified as toxic and corrosive.[1][2][3][4][5] This protocol is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental workflow.

Hazard Assessment: A Synthesis of Structural Analogues

An evaluation of the potential hazards is critical for implementing appropriate safety measures. The following table summarizes the anticipated risks based on data from cinnamic acid and morpholine safety sheets.

Hazard CategoryAnticipated Risk for (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acidRationale based on Structural Analogues
Acute Toxicity: Oral Category 4: Harmful if swallowed. Morpholine is harmful if swallowed[1][2]. Cinnamic acid derivatives also carry warnings for ingestion[6].
Acute Toxicity: Dermal Category 3: Toxic in contact with skin. Morpholine is classified as toxic in contact with skin[2][7].
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and irritation. Morpholine is known to cause severe skin burns[1][2]. Cinnamic acid is a known skin irritant[5][8]. Therefore, a high degree of caution is warranted.
Eye Damage/Irritation Category 1/2A: Causes serious eye damage. Morpholine causes severe eye damage[2]. Cinnamic acid and its derivatives cause serious eye irritation[8][9][10].
Acute Toxicity: Inhalation Category 3/4: Harmful or toxic if inhaled (as dust). Morpholine is toxic if inhaled[1]. Cinnamic acid dust can cause respiratory irritation[4][5].
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. Cinnamic acid is a known respiratory irritant[8].

Core Directive: Personal Protective Equipment (PPE) Protocol

Engineering controls are the primary method of exposure reduction. All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to contain airborne particles.

Essential PPE Ensemble
PPE ComponentSpecificationRationale & Best Practices
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use[8]. Use proper removal techniques to avoid contaminating your hands. For prolonged handling, consider double-gloving. Dispose of contaminated gloves as hazardous waste[8].
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant)Protects against dust particles and accidental splashes. Contact lenses should be avoided as they can trap and concentrate irritants.
Skin & Body Protection 100% cotton lab coat, fully fastened, with tight-fitting cuffs.Prevents incidental skin contact. Contaminated lab coats should be professionally laundered separately from personal clothing[11].
Respiratory Protection Required when handling outside of a fume hood or during spill cleanup.A NIOSH-approved N95 respirator is the minimum for protection against fine dusts. If heating the compound or creating aerosols, an air-purifying respirator with organic vapor cartridges may be necessary.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_end Final Check start Start: Handling (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid assess_quantity Assess Quantity & Procedure start->assess_quantity fume_hood Is a Fume Hood Available & Used? assess_quantity->fume_hood ppe_standard Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_standard Yes ppe_enhanced Enhanced PPE: - Standard PPE + - N95 Respirator - Face Shield (if splash risk) fume_hood->ppe_enhanced No (or spill cleanup) proceed Proceed with Experiment ppe_standard->proceed ppe_enhanced->proceed stop STOP Consult EHS

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Don the complete PPE ensemble as determined by your risk assessment.

  • Weighing: If possible, use a balance inside the fume hood. If not, tare your container outside, bring it into the hood, add the compound, and seal it before returning to the balance. This minimizes the travel of an open container with hazardous material. Use a spatula and avoid generating dust clouds.

  • Dissolving: If making a solution, add the solid compound slowly to the solvent with stirring. Never add solvent to the bulk solid to avoid splashing.

  • Post-Handling: After use, securely seal the primary container. Decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol) within the fume hood. Wipe down the work surface of the fume hood.

  • PPE Removal: Doff PPE in the correct order to prevent self-contamination: gloves first, followed by lab coat and then eye protection. Wash hands thoroughly with soap and water immediately after completing work[12].

Waste Disposal Plan

All waste generated from handling (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid must be treated as hazardous waste.[13]

  • Solid Waste: Collect unused or expired compound, along with any contaminated items (e.g., weigh boats, paper towels, disposable gloves), in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: Any solutions containing the compound must be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain.[1]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[13]

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Spill Response

For minor spills contained within a fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Contain: Cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent it from spreading.[3]

  • Clean: Using forceps, carefully collect the absorbed material and any broken glass into a designated hazardous waste container. Wipe the area with a suitable solvent and then soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

For major spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency response team.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[1][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove all contaminated clothing while washing. If skin irritation or a burning sensation persists, seek immediate medical attention.[9]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[5]

References

  • Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide. Benchchem.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • cinnamic acid. Sdfine.
  • Morpholine - SAFETY DATA SHEET. Penta Chemicals.
  • Morpholine - Safety Data Sheet. ChemicalBook.
  • trans-Cinnamic acid. Apollo Scientific.
  • Morpholine. Santa Cruz Biotechnology.
  • Safety Data Sheet: Cinnamic acid methyl ester. Carl ROTH.
  • Cinnamic acid. Santa Cruz Biotechnology.
  • Cinnamic acid-SDS. MedChemExpress.
  • trans-Cinnamic acid - SAFETY DATA SHEET. AK Scientific, Inc..
  • SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid. Fisher Scientific.
  • 501699 cinnamic acid safety data sheet. Vigon International, Inc..
  • Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • SAFETY DATA SHEET - 4-(Dimethylamino)cinnamic acid. MilliporeSigma.
  • (2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid. NextSDS.
  • SAFETY DATA SHEET - Phenylpropiolic acid. Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
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